molecular formula C10H9NO2 B1341992 1-methyl-1H-indole-6-carboxylic acid CAS No. 202745-73-1

1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B1341992
CAS No.: 202745-73-1
M. Wt: 175.18 g/mol
InChI Key: DJQOGNYSBOIJKE-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOGNYSBOIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600301
Record name 1-Methyl-1H-indole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202745-73-1
Record name 1-Methyl-1H-indole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-6-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of the indole scaffold, a privileged structure in medicinal chemistry, this molecule serves as a versatile building block for the synthesis of complex organic molecules.[1] Its unique electronic and structural features make it a crucial intermediate in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the fields of materials science and biochemical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic structure, featuring a fusion of a benzene ring and a pyrrole ring, with a methyl group at the N1 position of the indole ring and a carboxylic acid group at the C6 position.

Structural Information:

  • 2D Structure:

    alt text

  • 3D Conformer:

    alt text

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[2][3][4]
Molecular Weight 175.18 g/mol [2][3][4]
IUPAC Name This compound[2]
CAS Number 202745-73-1[2][3]
Appearance Solid
Melting Point Data not available
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and methanol.Inferred from related compounds[5]
InChI Key DJQOGNYSBOIJKE-UHFFFAOYSA-N[2][4]
SMILES CN1C=C(C2=C1C=C(C=C2)C(=O)O)[4]
Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (around 3.7-3.9 ppm), distinct aromatic protons on the indole ring, and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the methyl group, the aromatic carbons of the indole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range).

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), and C-H and C=C stretching vibrations from the aromatic and methyl groups.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from methyl indole-6-carboxylate. This involves the N-methylation of the indole ring followed by the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

Step 1: N-methylation of Methyl indole-6-carboxylate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl indole-6-carboxylate in a suitable anhydrous solvent like dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C. Allow the mixture to stir for approximately 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield methyl 1-methyl-1H-indole-6-carboxylate.

Step 2: Hydrolysis of Methyl 1-methyl-1H-indole-6-carboxylate

  • Reaction Setup: Dissolve the methyl 1-methyl-1H-indole-6-carboxylate from the previous step in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.[6]

  • Hydrolysis: Add an excess of a base, like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.[6]

  • Heating: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.[6]

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

SynthesisWorkflow start Methyl indole-6-carboxylate step1 N-methylation (NaH, CH₃I in DMF) start->step1 intermediate Methyl 1-methyl-1H- indole-6-carboxylate step1->intermediate step2 Hydrolysis (LiOH or NaOH in THF/MeOH/H₂O) intermediate->step2 product 1-methyl-1H-indole-6- carboxylic acid step2->product Applications central_node 1-methyl-1H-indole-6- carboxylic acid app1 Pharmaceuticals (Neurological Disorders) central_node->app1 app2 Biochemical Research (Enzyme Studies) central_node->app2 app3 Materials Science (Organic Semiconductors) central_node->app3

References

An In-depth Technical Guide to 1-Methyl-1H-indole-6-carboxylic Acid (CAS: 202745-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Methyl-1H-indole-6-carboxylic acid, identified by CAS number 202745-73-1, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indole scaffold, coupled with a reactive carboxylic acid moiety, makes it an ideal starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the characterization, synthesis, and potential applications of this compound, with a focus on practical, field-proven insights for laboratory use.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Core Properties
PropertyValueSource
CAS Number 202745-73-1[1][2]
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid (predicted)[1]
Melting Point Not available
Boiling Point 385.1 °C (predicted)
Solubility Poorly soluble in water (predicted)
Structural and Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography, providing precise insights into its bond lengths, angles, and overall conformation.

The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). The unit cell dimensions are a = 7.3989 Å, b = 11.2007 Å, and c = 20.2402 Å, with cell angles α, β, and γ all being 90°.[3] This crystallographic information is invaluable for computational modeling and structure-based drug design, allowing for the precise docking of this fragment into the active sites of target proteins.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl indole-6-carboxylate.

Step 1: Saponification of Methyl Indole-6-carboxylate

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve methyl indole-6-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., in a 2:2:1 ratio).[4]

  • Add lithium hydroxide monohydrate (LiOH·H₂O, approximately 2.5 equivalents) to the solution.[4]

  • Heat the reaction mixture to 60°C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

  • Dissolve the residue in water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid (HCl).[4]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield indole-6-carboxylic acid.[4]

Step 2: N-Methylation of Indole-6-carboxylic Acid

The second step is the selective methylation of the indole nitrogen. A practical and environmentally friendly method utilizes dimethyl carbonate (DMC) as the methylating agent.[5][6][7]

Protocol:

  • To a solution of indole-6-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, approximately 2 equivalents) and dimethyl carbonate (DMC, approximately 3 equivalents).[5][6]

  • Heat the mixture to reflux (around 130°C) and monitor the reaction by TLC or HPLC.[5][6]

  • The reaction should be complete within 3-5 hours.[5][6]

  • Cool the reaction mixture to room temperature and add cold water to precipitate the product.[5][6]

  • If an oil forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or tert-butyl methyl ether.[6]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield crude this compound.

G cluster_synthesis Synthesis Workflow Start Methyl Indole-6-carboxylate Step1 Saponification (LiOH, THF/MeOH/H₂O) Start->Step1 Intermediate Indole-6-carboxylic Acid Step1->Intermediate Step2 N-Methylation (DMC, K₂CO₃, DMF) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by silica gel column chromatography.

Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ would be:

  • Carboxylic acid proton (-COOH): A broad singlet around 12.0-13.0 ppm.

  • Indole ring protons: Aromatic protons in the range of 7.0-8.0 ppm. The specific coupling patterns would allow for the assignment of each proton.

  • N-Methyl protons (-CH₃): A sharp singlet around 3.8-4.0 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule. Predicted chemical shifts (in ppm) in DMSO-d₆ are:

  • Carboxylic acid carbon (-COOH): In the range of 165-175 ppm.

  • Indole ring carbons: Aromatic and heterocyclic carbons between 100-140 ppm.[3]

  • N-Methyl carbon (-CH₃): A signal around 30-35 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the indole ring.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption between 1680-1710 cm⁻¹.

  • C-N stretch (indole): In the region of 1300-1350 cm⁻¹.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 175. Subsequent fragmentation may involve the loss of a hydroxyl radical (•OH) to give a peak at m/z = 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 130.

Analytical Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring reaction progress.

Reverse-Phase HPLC Method
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to ensure protonation of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

This method should provide good separation of the product from starting materials and potential byproducts.

Applications in Drug Discovery and Development

This compound serves as a valuable fragment and scaffold in the design of novel therapeutic agents. The indole moiety is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.

As a Scaffold for Multi-Target Kinase Inhibitors

Recent research has highlighted the use of the indole-6-carboxylic acid scaffold in the development of multi-target antiproliferative agents. Derivatives of this compound have been synthesized and shown to target key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

The general strategy involves modifying the carboxylic acid group to introduce various pharmacophores that can interact with the active sites of these kinases.

G cluster_pathway Role in Kinase Inhibitor Design Scaffold This compound Derivatization Chemical Modification at Carboxylic Acid Scaffold->Derivatization Derivatives Novel Indole-6-carboxamide Derivatives Derivatization->Derivatives EGFR EGFR Kinase Derivatives->EGFR Binds to VEGFR2 VEGFR-2 Kinase Derivatives->VEGFR2 Binds to Inhibition Inhibition of Kinase Activity EGFR->Inhibition VEGFR2->Inhibition Outcome Antiproliferative Effects Inhibition->Outcome

References

Unlocking the Potential of 1-methyl-1H-indole-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Within this family, 1-methyl-1H-indole-6-carboxylic acid emerges as a molecule of significant interest, not for a wealth of established biological activities, but for its role as a versatile intermediate in the synthesis of novel therapeutics.[1] This guide delves into the current understanding of this compound, extrapolating its potential from the activities of its close analogs and providing a framework for its future investigation in drug discovery programs. While direct biological data on this compound remains limited, the activities of its derivatives suggest promising avenues for research, particularly in the realm of oncology.

Physicochemical Properties and Synthetic Utility

This compound is a solid organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[2][3] Its structure, featuring a methyl group at the N1 position of the indole ring and a carboxylic acid at the C6 position, makes it a valuable building block in organic synthesis. The carboxylic acid moiety provides a reactive handle for amide bond formation and other derivatizations, enabling the construction of diverse chemical libraries.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[1] Its stable and reactive nature facilitates straightforward synthetic pathways, making it an attractive starting material for medicinal chemists.[1]

Inferred Biological Activity from Indole-6-Carboxylic Acid Derivatives

While direct biological assays on this compound are not extensively reported in the public domain, the biological activities of structurally related indole-6-carboxylic acid derivatives provide compelling clues to its potential. The indole-6-carboxylic acid scaffold has been identified as a promising framework for the development of multi-target antiproliferative agents.

Recent studies have focused on synthesizing and evaluating derivatives of indole-6-carboxylic acid for their anticancer properties. These investigations have revealed that specific modifications to the indole-6-carboxylic acid core can yield compounds with potent activity against key cancer targets.

Targeting Receptor Tyrosine Kinases in Oncology

A significant body of research points to the potential of indole-6-carboxylic acid derivatives as inhibitors of critical receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Overexpression of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

  • EGFR Inhibition: Certain hydrazone derivatives of indole-6-carboxylic acid have been synthesized and shown to target EGFR.[4] Molecular docking studies have elucidated the binding patterns of these compounds to the EGFR kinase domain, providing a rationale for their inhibitory activity.[5]

  • VEGFR-2 Inhibition: Another class of indole-6-carboxylic acid derivatives, the oxadiazoles, has been designed to target VEGFR-2.[4][5] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy to starve tumors of their blood supply.

The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of an aryl or heteroaryl fragment attached to a linker for potent anti-tumor activity.[4][5] These findings suggest that this compound could serve as a foundational scaffold for the design of novel EGFR and VEGFR-2 inhibitors. The methyl group at the N1 position may influence the compound's pharmacokinetic properties and binding affinity to these receptors.

Cytotoxic and Apoptotic Effects

Derivatives of indole-6-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer).[4][5] Notably, some of these compounds have shown cancer-selective activity, a highly desirable trait in chemotherapy.

The mechanism of action for these cytotoxic effects has been linked to the induction of apoptosis, or programmed cell death. Studies have shown that potent indole-6-carboxylic acid derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger the extrinsic apoptosis pathway.[4][5]

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activity of its derivatives, we can postulate a potential mechanism of action for novel compounds derived from this compound. By inhibiting EGFR and VEGFR-2, these compounds could disrupt key signaling pathways that drive tumor growth, proliferation, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand Ligand EGFR/VEGFR-2 EGFR/ VEGFR-2 Ligand->EGFR/VEGFR-2 Activates PI3K PI3K EGFR/VEGFR-2->PI3K Phosphorylates RAS RAS EGFR/VEGFR-2->RAS Activates Derivative 1-methyl-1H-indole- 6-carboxylic acid Derivative Derivative->EGFR/VEGFR-2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Hypothetical inhibition of EGFR/VEGFR-2 signaling by a derivative.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound and its novel derivatives, a systematic experimental approach is required. The following workflows are proposed based on standard practices in drug discovery.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the test compounds on a panel of cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HCT-116, HeLa, HT-29) and a non-cancerous control cell line (e.g., normal human fibroblasts) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Cancer Cell Lines B Seed in 96-well plates A->B D Add Compound to Cells B->D C Prepare Serial Dilutions of Compound C->D E Incubate (e.g., 72h) D->E F Add MTT Reagent E->F G Incubate F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate IC50 Values I->J

Caption: Workflow for in vitro antiproliferative MTT assay.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against specific kinases (e.g., EGFR, VEGFR-2).

Protocol:

  • Reagents: Obtain recombinant human EGFR and VEGFR-2 enzymes, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a kinase buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for phosphorylation.

  • Detection: Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA), to quantify the extent of substrate phosphorylation.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Data Summary and Future Directions

The exploration of this compound and its derivatives presents a compelling opportunity in the field of drug discovery. While the parent compound is primarily recognized as a synthetic intermediate, the potent anticancer activities of its analogs provide a strong rationale for its further investigation.

Derivative Class Target Observed Activity Cell Lines
HydrazonesEGFRCytotoxicity, Apoptosis, G2/M ArrestHCT-116, HeLa, HT-29
OxadiazolesVEGFR-2Cytotoxicity, Apoptosis, G2/M ArrestHCT-116, HeLa, HT-29

Future research should focus on:

  • Synthesis of a focused library: Design and synthesize a library of derivatives based on the this compound scaffold, exploring various substitutions at the carboxylic acid position.

  • Comprehensive biological screening: Screen the synthesized compounds against a broad panel of cancer cell lines and a diverse set of kinases to identify potent and selective inhibitors.

  • Pharmacokinetic profiling: Evaluate the drug-like properties of the most promising lead compounds, including their solubility, metabolic stability, and cell permeability.

  • In vivo efficacy studies: Assess the antitumor activity of lead compounds in preclinical animal models of cancer.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Although its own biological activity is not yet well-defined, the demonstrated efficacy of its derivatives, particularly in the context of cancer, underscores the potential of this chemical scaffold. By leveraging the synthetic accessibility of this compound and applying rigorous biological evaluation, researchers can unlock new avenues for the discovery of next-generation targeted therapies.

References

An In-depth Technical Guide to the Solubility of 1-methyl-1H-indole-6-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in Drug Development

1-methyl-1H-indole-6-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1] Its utility in the development of novel therapeutics, particularly those targeting neurological disorders, underscores the importance of thoroughly characterizing its physicochemical properties.[1] Among these, solubility is a paramount consideration for researchers, scientists, and drug development professionals. The extent to which a compound dissolves in a given solvent system dictates its suitability for various stages of the drug discovery and development pipeline, from synthesis and purification to formulation and in vitro screening. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical predictions and a detailed experimental framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. The interplay of factors such as molecular weight, lipophilicity (logP), and the presence of ionizable functional groups (pKa) governs how the molecule interacts with different solvents.

PropertyValue/PredictionSource
Molecular Formula C₁₀H₉NO₂PubChem[2][3][4]
Molecular Weight 175.18 g/mol PubChem[2][3]
Appearance SolidSigma-Aldrich
XLogP3-AA (Predicted) 1.9PubChem
pKa (Predicted) ~4-5 (Carboxylic Acid)General Chemical Principles
Melting Point No data available. The related indole-6-carboxylic acid has a melting point of 249-253 °C.Sigma-Aldrich

Note: The XLogP3-AA value suggests a moderate lipophilicity, indicating that the compound will have some affinity for both polar and non-polar environments. The carboxylic acid moiety is the primary acidic functional group, and its pKa is estimated to be in the typical range for aromatic carboxylic acids.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound in various organic solvents. This principle is governed by the polarity of both the solute and the solvent, as well as specific intermolecular interactions.

The key structural features of this compound that influence its solubility are:

  • The Indole Ring System: This bicyclic aromatic system is largely non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group will strongly favor interactions with polar, protic solvents.

  • The N-Methyl Group (-CH₃): The addition of the methyl group on the indole nitrogen slightly increases the molecule's lipophilicity and removes a potential hydrogen bond donor site compared to the parent indole-6-carboxylic acid.

Based on these features, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds and have a moderate to high polarity, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . The polar carboxylic acid group will be well-solvated, while the indole ring can engage in favorable pi-stacking or dipole-dipole interactions.

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol . These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group. However, the non-polar indole backbone may limit the overall solubility compared to highly polar aprotic solvents. Solubility is also anticipated in solvents like Tetrahydrofuran (THF) , which is a polar aprotic solvent with a lower dielectric constant than DMSO or DMF.

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexane , cyclohexane , and toluene . The dominant non-polar character of these solvents cannot effectively solvate the highly polar carboxylic acid group, leading to poor solubility.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a polar protic solvent like methanol.

G cluster_solute This compound cluster_solvent Methanol (Polar Protic Solvent) solute Indole Ring (Non-polar) cooh Carboxylic Acid (-COOH, Polar) methanol_alkyl Methyl Group (-CH3) solute->methanol_alkyl Van der Waals Forces (Weak Interaction) methanol_oh Hydroxyl Group (-OH) cooh->methanol_oh Hydrogen Bonding (Strong Interaction) caption Solute-Solvent Interactions

Caption: Key intermolecular forces in solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data in a research and development setting. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the workflow for the shake-flask method.

G prep Preparation equilibration Equilibration prep->equilibration Add excess solid to solvent separation Phase Separation equilibration->separation Shake at constant temperature analysis Analysis separation->analysis Filter or centrifuge calculation Calculation analysis->calculation Quantify concentration (e.g., HPLC-UV) caption Shake-Flask Solubility Workflow

Caption: Experimental workflow for solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial.

    • Add a precise volume of the desired organic solvent (e.g., DMSO, ethanol, THF, etc.) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the filtered supernatant.

    • This concentration represents the thermodynamic solubility of the compound in the specific organic solvent at the chosen temperature. The results are typically expressed in units of mg/mL or µg/mL.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in drug discovery and development. While no definitive quantitative data is readily available in the public domain, a strong theoretical understanding based on its physicochemical properties allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as methanol and ethanol, and poor solubility in non-polar solvents. For precise and application-specific data, the detailed shake-flask protocol provided in this guide offers a robust methodology for the empirical determination of its solubility. This combined theoretical and practical approach empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and biological screening, ultimately accelerating the journey of this important chemical scaffold from the laboratory to potential clinical applications.

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic profile of 1-methyl-1H-indole-6-carboxylic acid, a key heterocyclic compound relevant in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not broadly published, this document leverages established principles of spectroscopy and comparative data from closely related indole analogues to present a robust, predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this compound with confidence.

The methodologies and interpretations herein are grounded in authoritative spectroscopic principles and data from analogous structures, ensuring a scientifically rigorous framework for analysis.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₉NO₂) possesses a core indole scaffold, N-methylated at position 1 and functionalized with a carboxylic acid at position 6.[1] These structural features give rise to a distinct spectroscopic signature. The N-methylation removes the N-H proton signal typical of indole, while the electron-withdrawing carboxylic acid group and the electron-donating effect of the pyrrole nitrogen significantly influence the chemical shifts of the aromatic protons and carbons.

General Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel or synthesized compound like this compound follows a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming identity and purity.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

References

The Indole-6-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, History, and Evolving Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-6-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of indole-6-carboxylic acid and its derivatives. It traces the journey from the initial isolation of the parent indole molecule to the development of sophisticated synthetic methodologies that have enabled the exploration of this chemical space for therapeutic applications. Key synthetic strategies, including classical named reactions and modern catalytic approaches, are discussed in detail, with an emphasis on the rationale behind experimental choices. Furthermore, the guide delves into the significant pharmacological applications of indole-6-carboxylic acid derivatives, particularly in oncology and as enzyme inhibitors, supported by structure-activity relationship studies. This document serves as a valuable resource for researchers and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this important class of molecules.

Introduction: The Enduring Legacy of the Indole Nucleus

The story of indole-6-carboxylic acid is intrinsically linked to the broader history of its parent heterocycle, indole. First isolated in 1866 by the German chemist Adolf von Baeyer through the zinc dust reduction of oxindole, a derivative of the dye indigo, the indole nucleus quickly captured the attention of the scientific community.[1] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, hinted at its fundamental role in biology.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origins from the treatment of indigo dye.[1]

The unique electronic properties of the indole ring, a fusion of a benzene and a pyrrole ring, confer upon it a remarkable versatility. It can participate in a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular architectures. This inherent reactivity, coupled with its prevalence in biologically active molecules, has cemented the indole scaffold as a cornerstone of medicinal chemistry.

The Genesis of Indole-6-Carboxylic Acid: Early Synthetic Endeavors

While the parent indole molecule was discovered in the 19th century, the specific history of indole-6-carboxylic acid is more recent. Early synthetic efforts in indole chemistry were largely focused on understanding the fundamental reactivity of the ring system and developing methods to access substituted derivatives. The precise first synthesis of indole-6-carboxylic acid is not prominently documented in easily accessible historical records, suggesting it may have emerged from systematic studies of electrophilic substitution on the indole ring or through the cyclization of appropriately substituted precursors.

One of the earliest and most influential methods for indole synthesis was the Fischer indole synthesis , developed in 1883 by Emil Fischer. This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone provided a versatile route to a wide range of substituted indoles.[2][3] While not directly yielding indole-6-carboxylic acid in its primary form, modifications and the use of specific starting materials could theoretically lead to its formation.

The 20th century saw the development of numerous other named reactions for indole synthesis, each with its own advantages and limitations. These classical methods laid the groundwork for the eventual targeted synthesis of specific isomers like indole-6-carboxylic acid.

Modern Synthetic Strategies for Indole-6-Carboxylic Acid and Its Derivatives

The advent of modern organic chemistry has provided a powerful toolkit for the efficient and selective synthesis of indole-6-carboxylic acid and its derivatives. These methods offer greater control over regioselectivity and functional group tolerance compared to their historical predecessors.

Synthesis of the Core Scaffold: Indole-6-Carboxylic Acid

A common and straightforward laboratory-scale synthesis of indole-6-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl indole-6-carboxylate.[4]

Experimental Protocol: Hydrolysis of Methyl Indole-6-Carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Addition of Base: Add lithium hydroxide monohydrate to the solution.

  • Heating: Stir the reaction mixture at 60°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidification: Dissolve the residue in water and acidify the solution with hydrochloric acid.

  • Isolation: The product, indole-6-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration and dry it thoroughly.[4]

Causality behind Experimental Choices:

  • Solvent System (THF/Methanol/Water): This mixed solvent system is chosen to ensure the solubility of both the starting ester (which is more organic-soluble) and the lithium hydroxide (which is water-soluble), allowing for an efficient reaction.

  • Lithium Hydroxide: A strong base is required to hydrolyze the ester. Lithium hydroxide is a common choice for this transformation.

  • Heating: Increasing the temperature accelerates the rate of the hydrolysis reaction.

  • Acidification: Protonation of the carboxylate salt formed during the reaction is necessary to precipitate the neutral carboxylic acid, which is less soluble in water.

Key Named Reactions for the Synthesis of Indole Derivatives

Several powerful named reactions are employed to construct the indole nucleus of derivatives of indole-6-carboxylic acid. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

a) Leimgruber-Batcho Indole Synthesis:

This two-step method is particularly useful for preparing indoles from o-nitrotoluenes. The first step involves the formation of an enamine, which then undergoes a reductive cyclization to form the indole ring. This method is highly valued in the pharmaceutical industry for its efficiency and high yields.[1]

b) Larock Indole Synthesis:

A palladium-catalyzed reaction between an o-haloaniline and an alkyne, the Larock synthesis provides a direct route to 2,3-disubstituted indoles. This method is notable for its versatility and tolerance of a wide range of functional groups.

c) Gassman Indole Synthesis:

This one-pot synthesis utilizes an aniline and a ketone bearing a thioether substituent to produce 3-thioalkylindoles.[5] The thioether group can be subsequently removed if desired. The reaction proceeds through a[3][6]-sigmatropic rearrangement and is known for its mild reaction conditions.[5]

d) Bischler-Möhlau Indole Synthesis:

One of the older methods, this reaction involves the cyclization of an α-arylaminoketone in the presence of an acid catalyst to form a 2-arylindole.

e) Nenitzescu Indole Synthesis:

This synthesis involves the reaction of a benzoquinone with an enamine to produce 5-hydroxyindole derivatives.[7]

Diagram: Overview of Key Indole Synthesis Strategies

Indole_Synthesis cluster_starting_materials Starting Materials cluster_reactions Named Indole Syntheses Aniline Aniline Gassman Gassman Synthesis Aniline->Gassman o_Haloaniline o_Haloaniline Larock Larock Synthesis o_Haloaniline->Larock Alkyne Alkyne Alkyne->Larock o_Nitrotoluene o_Nitrotoluene Leimgruber_Batcho Leimgruber-Batcho Synthesis o_Nitrotoluene->Leimgruber_Batcho Phenylhydrazine Phenylhydrazine Fischer Fischer Synthesis Phenylhydrazine->Fischer Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Fischer Benzoquinone Benzoquinone Nenitzescu Nenitzescu Synthesis Benzoquinone->Nenitzescu Enamine Enamine Enamine->Nenitzescu alpha_Arylaminoketone alpha_Arylaminoketone Bischler_Mohlau Bischler-Möhlau Synthesis alpha_Arylaminoketone->Bischler_Mohlau Ketone_Thioether Ketone_Thioether Ketone_Thioether->Gassman Indole_Derivatives Indole Derivatives Gassman->Indole_Derivatives Larock->Indole_Derivatives Leimgruber_Batcho->Indole_Derivatives Fischer->Indole_Derivatives Nenitzescu->Indole_Derivatives Bischler_Mohlau->Indole_Derivatives

Caption: Key named reactions for the synthesis of the indole nucleus.

Pharmacological Significance and Therapeutic Applications

Indole-6-carboxylic acid and its derivatives have emerged as a rich source of pharmacologically active compounds, with applications spanning various therapeutic areas. Their ability to interact with a wide range of biological targets has made them a focus of intense research in drug discovery.

Anticancer Activity

A significant body of research has focused on the development of indole-6-carboxylic acid derivatives as anticancer agents.[8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Examples of Indole-6-Carboxylic Acid Derivatives with Anticancer Activity

Compound ClassTarget(s)Mechanism of ActionReference
Hydrazone DerivativesEGFRInhibition of tyrosine kinase activity, cell cycle arrest, induction of apoptosis.[6]
Oxadiazole DerivativesVEGFR-2Inhibition of tyrosine kinase activity, anti-angiogenic effects.[6]
Amide Conjugates with KetoprofenGli1Inhibition of Gli1-mediated transcription in the Hedgehog signaling pathway.[3][9]
Pyridinyl CarboxylatesSARS-CoV 3CLproInhibition of viral protease activity.[3][9]

EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Gli1: Glioma-associated oncogene homolog 1; SARS-CoV 3CLpro: Severe Acute Respiratory Syndrome Coronavirus 3C-like protease.

Enzyme Inhibition

The indole-6-carboxylic acid scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

  • Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: Indolylindazoles and indolylpyrazolopyridines derived from indole-6-carboxylic acid have been identified as inhibitors of ITK, a key enzyme in T-cell signaling.[3][9] These compounds hold potential for the treatment of inflammatory and autoimmune diseases.

  • E. coli MurD Ligase Inhibitors: D-glutamic acid-based inhibitors incorporating the indole-6-carboxylic acid moiety have shown activity against MurD ligase, an essential enzyme in bacterial cell wall biosynthesis.[3][9] This makes them promising candidates for the development of new antibacterial agents.

  • Human Growth Hormone Secretagogue Receptor (GHSR) Antagonists: Piperazine-bisamide analogs derived from indole-6-carboxylic acid have been investigated as antagonists of the GHSR, with potential applications in the treatment of obesity.[3][9]

Diagram: Therapeutic Landscape of Indole-6-Carboxylic Acid Derivatives

Therapeutic_Applications center Indole-6-Carboxylic Acid Derivatives EGFR_Inhibition EGFR Inhibition center->EGFR_Inhibition VEGFR2_Inhibition VEGFR-2 Inhibition center->VEGFR2_Inhibition Hedgehog_Pathway_Inhibition Hedgehog Pathway Inhibition center->Hedgehog_Pathway_Inhibition Antiproliferative_Effects Antiproliferative Effects center->Antiproliferative_Effects ITK_Inhibition ITK Inhibition center->ITK_Inhibition MurD_Ligase_Inhibition MurD Ligase Inhibition center->MurD_Ligase_Inhibition GHSR_Antagonism GHSR Antagonism center->GHSR_Antagonism Protease_Inhibition Protease Inhibition center->Protease_Inhibition Agrochemicals Agrochemicals center->Agrochemicals Dyes Dyes center->Dyes Fluorescent_Probes Fluorescent Probes center->Fluorescent_Probes

Caption: Diverse therapeutic and industrial applications of indole-6-carboxylic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of indole-6-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxylic acid moiety. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the context of anticancer agents, the introduction of specific aryl or heteroaryl fragments attached to a linker has been shown to be essential for antitumor activity.[6]

Conclusion and Future Perspectives

From its historical roots in the study of natural dyes to its current status as a privileged scaffold in drug discovery, the journey of indole-6-carboxylic acid and its derivatives is a testament to the enduring power of organic synthesis and medicinal chemistry. The development of novel synthetic methodologies has unlocked a vast chemical space, leading to the discovery of compounds with significant therapeutic potential. As our understanding of disease biology deepens, the indole-6-carboxylic acid scaffold will undoubtedly continue to serve as a versatile platform for the design and development of the next generation of innovative medicines. Future research will likely focus on the development of more stereoselective and atom-economical synthetic methods, as well as the exploration of new biological targets for this remarkable class of molecules.

References

A Technical Guide to the Solid-State Physical Properties of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole ring system is a foundational scaffold in medicinal chemistry and materials science, present in a vast array of biologically active molecules and functional materials.[1] 1-methyl-1H-indole-6-carboxylic acid, as a specific derivative, serves as a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[2] For any solid-state compound intended for use in drug development, a thorough understanding of its physical properties is not merely academic but a critical prerequisite for success. Properties such as crystalline form (polymorphism), thermal stability, and solubility directly influence the bulk characteristics, bioavailability, processability, and stability of an active pharmaceutical ingredient (API).[3][4]

This guide provides a comprehensive framework for the solid-state characterization of this compound. It moves beyond a simple data sheet to present a logical, multi-technique workflow grounded in established scientific principles. We will detail the foundational crystallographic data that serves as a benchmark and provide robust, step-by-step protocols for determining essential thermal and solubility properties. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this promising molecule.

Part 1: Molecular Identity and Reference Crystallographic Data

All solid-state investigations begin with confirming the molecular identity and establishing a structural benchmark. While multiple crystalline forms (polymorphs) of a compound can exist, having a definitive single-crystal structure provides an absolute reference for comparison.

Table 1: Molecular and Chemical Identifiers for this compound

IdentifierValueSource(s)
Chemical Name This compound[5][6]
CAS Number 202745-73-1[2][5][6]
Molecular Formula C₁₀H₉NO₂[5][7]
Molecular Weight 175.18 g/mol [5]
Appearance Light yellow to brown solid[2]
InChIKey DJQOGNYSBOIJKE-UHFFFAOYSA-N[5][8]

Crystallographic data for a single crystal of this compound has been deposited in the public eCrystals database, providing the following essential parameters.[7] This structure represents one possible polymorphic form and is the primary reference for all powder diffraction analyses.

Table 2: Single-Crystal X-ray Diffraction Data (at 120 K)

ParameterValueSource(s)
Crystal System Orthorhombic[7]
Space Group P2(1)2(1)2(1)[7]
Cell Length a 7.3989(3) Å[7]
Cell Length b 11.2007(4) Å[7]
Cell Length c 20.2402(7) Å[7]
Cell Angles α, β, γ 90.00°[7]

Part 2: A Foundational Workflow for Solid-State Characterization

A comprehensive analysis of a solid-state material relies not on a single technique, but on the synergistic use of multiple orthogonal methods.[9] Each technique provides a unique piece of the puzzle, and together they create a high-fidelity picture of the material's properties. The following workflow represents a logical and efficient pathway for characterizing a new batch of this compound.

G NewBatch New Material Batch PXRD Powder X-ray Diffraction (PXRD) (Phase ID & Purity) NewBatch->PXRD Is it the right form? Thermal Thermal Analysis (DSC & TGA) PXRD->Thermal How does it behave with heat? Microscopy Microscopy (Particle Size & Morphology) Thermal->Microscopy What does it look like? Solubility Equilibrium Solubility Study (Aqueous pH Profile) Microscopy->Solubility Formulation Formulation & Bioavailability Studies Solubility->Formulation

Fig 1. Logical workflow for solid-state characterization.

Part 3: Powder X-ray Diffraction (PXRD) - The Fingerprint of the Solid Form

Expertise & Causality: Powder X-ray Diffraction (PXRD) is the cornerstone of solid-state characterization for crystalline materials.[4][10] Unlike techniques that probe molecular structure, PXRD analyzes the long-range order of the crystal lattice. Each unique crystal structure (polymorph) produces a distinct diffraction pattern, which serves as an unambiguous fingerprint. This makes PXRD the definitive tool for identifying the solid form, detecting polymorphic impurities, and ensuring batch-to-batch consistency, which are non-negotiable requirements in pharmaceutical development.[10]

Experimental Protocol: Phase Identification via PXRD

  • Sample Preparation:

    • Place approximately 20-30 mg of the this compound solid onto a zero-background sample holder (e.g., silicon).

    • Gently press the powder with a flat surface (like a glass slide) to create a level, compact surface. Causality: This step is crucial to ensure a sufficient number of crystallites are irradiated by the X-ray beam and to minimize preferred orientation, where non-spherical crystals align in a specific direction, biasing the resulting peak intensities. Avoid aggressive grinding, which can introduce defects or induce phase changes.

  • Instrument Setup & Data Collection:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Generator Settings: 40 kV and 40 mA.

    • Scan Type: Continuous scan.

    • Scan Range (2θ): 3° to 40°. Causality: This range is typically sufficient to capture the most characteristic and intense diffraction peaks for organic molecules.

    • Step Size: 0.02°.

    • Scan Speed (Time per Step): 0.5 to 1 second. A slower scan speed improves the signal-to-noise ratio.

  • Data Analysis & Validation:

    • Using the single-crystal data from Table 2, generate a theoretical PXRD pattern with appropriate software (e.g., Mercury, TOPAS).

    • Overlay the experimental diffractogram with the theoretical pattern.

    • Validation: The solid form is confirmed if the peak positions (in °2θ) of the experimental data align precisely with the theoretical pattern. Minor variations in relative peak intensities are acceptable and often due to slight preferred orientation effects. The presence of significant peaks in the experimental pattern that are absent in the theoretical one indicates the presence of an impurity or a different polymorphic form.

Part 4: Thermal Analysis - Probing Stability and Phase Transitions

Expertise & Causality: Thermal analysis techniques are critical for establishing a compound's stability under heat, a key factor for manufacturing processes like drying and milling, as well as for determining appropriate storage conditions.[11][12] Differential Scanning Calorimetry (DSC) detects thermal events involving heat exchange, such as melting or solid-solid phase transitions, while Thermogravimetric Analysis (TGA) measures mass loss, indicating decomposition or desolvation.[12][13][14]

Protocol: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and to screen for potential polymorphic transitions prior to melting.[13][15][16]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the solid sample into a standard aluminum DSC pan.

    • Crimp the pan with a non-hermetic (pinhole) lid. Causality: A pinhole lid allows any evolved volatiles (e.g., residual solvent) to escape, preventing a pressure buildup that could distort the thermal events on the thermogram. A hermetic seal is used when the goal is to prevent solvent loss before a specific transition is observed.

  • Instrument Program:

    • Gas: Nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp heat from 25°C to 250°C at a rate of 10°C/min. Causality: A 10°C/min heating rate is standard for pharmaceutical screening; it provides a good balance between resolution and experimental time. The upper temperature limit is chosen to be well above the expected melting point of related indole carboxylic acids.

  • Data Interpretation:

    • Analyze the resulting heat flow vs. temperature curve.

    • An endothermic peak (a downward-pointing peak) signifies melting.

    • Melting Point (Tₘ): Reported as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is proportional to the material's crystallinity.

Protocol: Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and onset temperature of decomposition of the compound.[12][17]

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample into a ceramic or platinum TGA pan.

  • Instrument Program:

    • Gas: Nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp heat from 25°C to 400°C at a rate of 10°C/min.

  • Data Interpretation:

    • Examine the plot of mass (%) vs. temperature.

    • A significant, sharp drop in mass indicates decomposition.

    • Decomposition Temperature (Tₔ): Reported as the onset temperature of mass loss, which can be precisely determined from the first derivative of the TGA curve (the DTG curve). A lack of mass loss before decomposition indicates the material is an unsolvated, anhydrous form.

Part 5: Solubility Profile - A Key Determinant of Bioavailability

Expertise & Causality: For any orally administered API, aqueous solubility is a paramount physical property. It is a primary driver of the dissolution rate, which in turn governs absorption and bioavailability.[18] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[19][20] As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Therefore, determining its solubility across the physiological pH range of the gastrointestinal tract is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[18]

G PrepBuffer Prepare Buffers (pH 1.2, 4.5, 6.8) AddExcess Add Excess Solid to each Buffer PrepBuffer->AddExcess Agitate Agitate at 37°C for 24-48 hours AddExcess->Agitate CheckSolid Confirm Excess Solid Remains Agitate->CheckSolid Filter Withdraw & Filter (0.45 µm Syringe Filter) CheckSolid->Filter Analyze Quantify by HPLC-UV Filter->Analyze Report Report Solubility (mg/mL) Analyze->Report

Fig 2. Workflow for equilibrium solubility determination.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Media Preparation:

    • Prepare three aqueous buffer solutions according to USP standards or WHO guidance: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[21]

  • Experimental Setup:

    • For each pH condition, add an excess amount of solid this compound to a glass vial containing a known volume of the buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

    • Seal the vials securely.

    • Place the vials in an orbital shaker or similar apparatus set to a constant temperature of 37 ± 1°C.

    • Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand briefly for the excess solid to settle.

    • Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF) to remove all undissolved solid particles. Causality: This step is critical; failure to remove undissolved solid will lead to an overestimation of solubility.

    • Dilute the clear filtrate as necessary and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting & Validation:

    • Perform the experiment in triplicate for each pH condition.

    • Report the solubility as a mean value in mg/mL at each pH. The relative standard deviation (RSD) should ideally be less than 10%.[21]

    • The lowest measured solubility across the pH 1.2-6.8 range is used for BCS classification.[21]

Part 6: Summary of Physical Properties

The following table summarizes the known physical properties and indicates which properties are to be determined using the protocols detailed in this guide. This serves as a clear dashboard of the compound's solid-state profile.

Table 3: Consolidated Physical Property Data

PropertyValue / MethodPart in Guide
Molecular Formula C₁₀H₉NO₂Part 1
Molecular Weight 175.18 g/mol Part 1
Crystalline Form Orthorhombic, P2(1)2(1)2(1)Part 1
Phase Identity To be confirmed via PXRDPart 3
Melting Point (Tₘ) To be determined via DSCPart 4.1
Decomposition Temp (Tₔ) To be determined via TGAPart 4.2
Aqueous Solubility (pH 1.2) To be determined via Shake-FlaskPart 5
Aqueous Solubility (pH 4.5) To be determined via Shake-FlaskPart 5
Aqueous Solubility (pH 6.8) To be determined via Shake-FlaskPart 5

Conclusion

The comprehensive solid-state characterization of this compound is an indispensable step in its journey from a synthesized molecule to a viable component in advanced materials or pharmaceutical formulations. This guide establishes a clear and scientifically rigorous pathway for this characterization. By leveraging the known single-crystal structure as a reference, researchers can use the detailed protocols for Powder X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis, and equilibrium solubility to generate the critical data needed to control quality, predict performance, and accelerate development. Adherence to this systematic, multi-technique approach ensures a robust understanding of the material's physical properties, forming a solid foundation for all subsequent research and application.

References

A Comprehensive Technical Guide to the Safe Handling of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the essential safety and handling precautions for 1-methyl-1H-indole-6-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. By elucidating the underlying principles of safe laboratory practices, this document aims to foster a culture of safety and scientific integrity.

Understanding the Hazard Profile

This compound is a solid organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1][2] While comprehensive toxicological data is not fully available, the existing safety data sheets (SDS) for this compound and structurally similar indole carboxylic acids indicate a clear hazard profile that necessitates careful handling.

The primary hazards associated with this compound include:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][3]

  • Potential for Harm: Some data suggests it may be harmful if swallowed, in contact with skin, or inhaled.[1][4]

A thorough understanding of these hazards is the foundation for implementing effective safety protocols in the laboratory.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is to implement robust engineering controls. These are measures that are designed to isolate the hazard from the operator.

Chemical Fume Hood: All handling of solid this compound that has the potential to generate dust, such as weighing and transferring, should be conducted within a certified chemical fume hood.[4][5] This ensures that any airborne particles are effectively captured and exhausted, preventing inhalation.

Ventilation: Work areas should be well-ventilated to minimize the accumulation of any potential vapors or dusts.[3][6]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) provides an essential barrier against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hazard CategoryRecommended Personal Protective Equipment (PPE)Rationale
Skin Contact Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[5][6]Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[5]To prevent skin irritation from direct contact with the solid compound.
Eye Contact Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1, EN 166).[6][7]To protect against serious eye irritation from dust particles.
Inhalation Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[5][6]To prevent respiratory irritation from the inhalation of dust.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_selection PPE Selection Assess Task Assess Task (e.g., Weighing, Transferring) Identify Hazards Identify Hazards (Skin/Eye/Respiratory Irritation) Assess Task->Identify Hazards Select Gloves Select Appropriate Gloves (e.g., Nitrile) Identify Hazards->Select Gloves Select Eye Protection Select Eye Protection (Goggles/Safety Glasses) Identify Hazards->Select Eye Protection Select Body Protection Select Body Protection (Lab Coat) Identify Hazards->Select Body Protection Evaluate Inhalation Risk Evaluate Inhalation Risk Identify Hazards->Evaluate Inhalation Risk Use Fume Hood Work in Fume Hood Evaluate Inhalation Risk->Use Fume Hood Select Respirator Select NIOSH-Approved Respirator Use Fume Hood->Select Respirator If fume hood is in-operational or insufficient

Caption: A workflow for selecting appropriate PPE when handling this compound.

Safe Handling and Storage Protocols

Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe working environment.

Handling Procedures
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

  • Avoid Dust Formation: Minimize the generation of dust during handling and weighing.[4][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8] Do not eat, drink, or smoke in laboratory areas.[6][9]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[4][10]

  • Ignition Sources: Keep away from sources of ignition.[3]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[3]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[8][11]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[3]

  • Containment and Cleanup: Prevent further leakage or spillage if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[3][12]

Spill Response Workflow

Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Immediate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor and Safety Officer Evacuate Area->Alert Supervisor Assess Spill Assess Spill Size and Hazard Level Alert Supervisor->Assess Spill Don PPE Don Appropriate PPE Assess Spill->Don PPE Contain Spill Contain Spill with Inert Absorbent Don PPE->Contain Spill Clean Up Carefully Sweep or Vacuum Spill Contain Spill->Clean Up Dispose Place in Labeled Hazardous Waste Container Clean Up->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: A stepwise guide for responding to a spill of this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]

Conclusion

The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By integrating the principles of engineering controls, appropriate personal protective equipment, and stringent handling protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, and it is imperative that all users consult the most current Safety Data Sheet and receive proper training before handling this or any other chemical.

References

Theoretical Analysis of the Electronic Structure of 1-Methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Understanding the intricate electronic landscape of these molecules is paramount for predicting their chemical reactivity, metabolic stability, and intermolecular interactions with biological targets. This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of a specific derivative, 1-methyl-1H-indole-6-carboxylic acid, using quantum chemical calculations. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key properties, including frontier molecular orbitals, molecular electrostatic potential, and simulated spectroscopic data. The methodologies and analyses presented herein serve as a robust protocol for researchers seeking to characterize novel indole-based compounds in the drug discovery pipeline.

Introduction: The Significance of Indole Scaffolds and Computational Insight

The indole ring system is a privileged scaffold in drug development, renowned for its wide array of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] this compound (C₁₀H₉NO₂) is a representative member of this class, featuring a methylated indole core appended with a carboxylic acid group, a common feature for modulating solubility and providing a handle for molecular interactions.[3][4]

To rationally design potent and selective drug candidates, a deep understanding of their fundamental electronic characteristics is essential. These characteristics govern how a molecule interacts with its environment, including receptor binding pockets and metabolic enzymes. Theoretical and computational methodologies, particularly Density Functional Theory (DFT), have emerged as indispensable tools for this purpose.[5] DFT offers a favorable balance between computational accuracy and resource requirements, making it possible to reliably calculate the geometries and electronic properties of medium-sized organic molecules. This guide outlines a validated computational workflow for characterizing the electronic structure of this compound, providing insights that are directly applicable to drug design and development.

Theoretical and Computational Methodology

The causality behind our choice of methodology is rooted in achieving a reliable description of the molecule's electronic behavior. The protocol is designed as a self-validating system, where each step confirms the integrity of the preceding one.

Rationale for Method Selection
  • Density Functional Theory (DFT): This approach is the workhorse of modern computational chemistry for molecules of this size. It calculates the electronic structure based on the electron density, which is computationally more tractable than solving the many-electron Schrödinger equation directly, without significant loss of accuracy for many applications.[5]

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record and extensive benchmarking across a vast range of organic molecules.[1] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of molecular geometries and electronic properties.

  • Basis Set - 6-311+G(d,p): The choice of basis set is critical for obtaining accurate results. The 6-311+G(d,p) basis set is well-suited for this system for the following reasons:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • +: Diffuse functions are added to heavy atoms. These are crucial for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the carboxylic acid group.[2]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical electron density distributions, which is essential for describing chemical bonds and polar molecules accurately.[2][6]

Computational Workflow Protocol

All calculations are performed using a standard quantum chemistry software package like Gaussian.[2]

Step 1: Geometry Optimization The initial 3D structure of this compound is built. A geometry optimization is then performed at the B3LYP/6-311+G(d,p) level of theory to locate the global minimum on the potential energy surface. This step ensures that all subsequent calculations are performed on the most stable conformation of the molecule.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is executed at the same level of theory. This serves two purposes:

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[2]

  • Thermodynamic Properties: It provides zero-point vibrational energy (ZPVE) and other thermodynamic data.

Step 3: Electronic Property Calculation Using the validated minimum-energy structure, single-point energy calculations are performed to derive the key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution.

  • Global Reactivity Descriptors: Parameters such as ionization potential and chemical hardness are calculated from the FMO energies.

Step 4: Excited State and Spectroscopic Simulation To investigate the molecule's interaction with light, Time-Dependent DFT (TD-DFT) calculations are performed. This method is used to predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[6][7]

Computational_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase Input 1. Initial Structure (this compound) Method 2. Select Method (DFT: B3LYP/6-311+G(d,p)) Input->Method Opt 3. Geometry Optimization Method->Opt Run Calculation Freq 4. Frequency Analysis Opt->Freq Converged Geometry Geom Optimized Geometry Opt->Geom SPE 5. Single-Point Calculation (Electronic Properties) Freq->SPE Verified Minimum TDDFT 6. TD-DFT Calculation (Excited States) Freq->TDDFT FMO FMO Analysis (HOMO, LUMO, Gap) SPE->FMO MEP MEP Analysis SPE->MEP React Global Reactivity SPE->React UVVis Simulated UV-Vis Spectrum TDDFT->UVVis

Caption: A diagram illustrating the computational workflow for the theoretical analysis.

Results and Discussion

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity.[8][9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[8][10]

For this compound, the HOMO is primarily localized over the electron-rich indole ring system, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carboxylic acid group and the adjacent benzene ring, identifying this area as the likely site for nucleophilic attack. This separation of FMOs is typical for donor-acceptor systems and is crucial for understanding charge transfer properties.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface, thereby identifying sites for intermolecular interactions.[11] In drug design, the MEP is invaluable for predicting how a ligand might interact with a protein's binding pocket through electrostatic and hydrogen bonding interactions.[12]

The MEP surface of this compound reveals distinct regions:

  • Negative Potential (Red/Yellow): The most electron-rich areas are concentrated around the oxygen atoms of the carboxylic acid group. These are prime hydrogen bond acceptor sites.

  • Positive Potential (Blue): The most electron-deficient region is located around the acidic proton of the carboxyl group, making it a strong hydrogen bond donor site. A lesser positive potential is observed on the hydrogens of the indole ring.

This analysis clearly indicates the molecule's amphipathic electrostatic nature, which is key to its ability to form specific interactions with biological targets.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOCorrelates with chemical reactivity and stability.[8][10]
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; a measure of reactivity.

These quantitative values provide a framework for comparing the reactivity of different indole derivatives, aiding in the selection of candidates with desired stability and reactivity profiles.

Conceptual_Relationships cluster_calc Calculated Properties cluster_predict Predicted Chemical Behavior HOMO HOMO Energy & Distribution Reactivity Chemical Reactivity (e.g., susceptibility to oxidation) HOMO->Reactivity Electron Donor Stability Kinetic Stability HOMO->Stability Relates to Energy Gap Spectrum Optical Properties (UV-Vis Absorption) HOMO->Spectrum Related to π -> π* transitions LUMO LUMO Energy & Distribution LUMO->Reactivity Electron Acceptor LUMO->Stability Relates to Energy Gap LUMO->Spectrum Related to π -> π* transitions MEP MEP Surface Interaction Intermolecular Interaction Sites (H-bonding, Electrostatics) MEP->Interaction Identifies Donor/Acceptor Sites

Caption: The relationship between calculated electronic properties and predicted chemical behavior.

Simulated Spectroscopic Properties

The TD-DFT calculations predict the electronic absorption spectrum. For indole derivatives, the primary absorption bands in the UV-Vis region typically correspond to π → π* transitions within the aromatic system.[6] The calculated maximum absorption wavelength (λmax) provides a theoretical benchmark that can be compared with experimental data to validate the computational model. Understanding these transitions is important for applications involving photophysics, such as fluorescence labeling.

Conclusion

This guide has detailed a comprehensive and robust theoretical protocol for the in-depth analysis of the electronic structure of this compound. Through the systematic application of DFT and TD-DFT calculations, we can elucidate critical molecular properties, including the distribution of frontier molecular orbitals, the molecular electrostatic potential landscape, and quantitative reactivity descriptors. These computational insights are fundamental to understanding the molecule's chemical behavior, stability, and potential for intermolecular interactions. For researchers in drug discovery, this theoretical framework provides a powerful, predictive tool for the rational design and optimization of novel indole-based therapeutic agents, accelerating the journey from molecular concept to clinical candidate.

References

An In-depth Technical Guide to the Role of N-Methylation on Indole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. A subtle yet profound modification to this scaffold—N-methylation—can dramatically alter a molecule's biological activity. This guide provides a comprehensive technical overview of the multifaceted roles of indole N-methylation. We will explore the fundamental physicochemical changes it induces and the resulting impact on pharmacodynamics and pharmacokinetics. By examining the causality behind these effects through case studies and detailed experimental protocols, this document serves as a resource for leveraging N-methylation as a strategic tool in drug design and development.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a "privileged" structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[1] Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a host of critical biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[1] The indole N-H group, in particular, is a key interaction point, often acting as a hydrogen bond donor in receptor-ligand binding.[1][2] However, this same group can also be a liability, representing a potential site for metabolic attack.

The Subtle Power of a Methyl Group: Understanding N-Methylation

N-methylation involves the replacement of the hydrogen atom on the indole nitrogen with a methyl group. This seemingly minor alteration introduces a cascade of significant physicochemical changes:

  • Loss of Hydrogen Bond Donor Capability: The most immediate consequence is the elimination of the N-H group's ability to act as a hydrogen bond donor.[2] This can fundamentally alter the binding mode of a molecule within a receptor pocket.[2][3]

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility).[4] This can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB).

  • Steric Hindrance: The methyl group introduces steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site.[5]

  • Blocked Site of Metabolism: The indole nitrogen is a common site for Phase I and Phase II metabolism. N-methylation can "cap" this position, preventing enzymatic degradation and thereby increasing the molecule's metabolic stability and half-life.[4][5]

Impact on Pharmacodynamics: Modulating Target Interaction

The physicochemical changes induced by N-methylation directly translate into altered pharmacodynamic properties.

Receptor Affinity and Selectivity

The removal of the N-H hydrogen bond donor can be either beneficial or detrimental to receptor affinity, depending on the specific interactions within the binding pocket.

  • Detrimental Effect: If the N-H proton forms a critical hydrogen bond with an amino acid residue in the receptor that is essential for anchoring the ligand, methylation will lead to a significant loss of affinity.

  • Beneficial or Neutral Effect: If the N-H group is not involved in a critical hydrogen bond, or if it points towards a hydrophobic region of the pocket, its removal and replacement with a lipophilic methyl group can be neutral or even enhance affinity through favorable van der Waals interactions.

This modification can also be exploited to enhance receptor selectivity. By selectively disrupting binding to one receptor subtype while maintaining or improving affinity for another, N-methylation can be a powerful tool for designing more targeted therapeutics.[6][7]

Signaling Pathway Modulation

The way an N-methylated ligand binds to its receptor can influence the downstream signaling cascade. For G-protein coupled receptors (GPCRs), a common target for indole-based drugs, ligand binding initiates a conformational change that activates intracellular signaling pathways.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (Inactive) Receptor->G_Protein Activation Ligand Indole Ligand (Methylated or Non-Methylated) Ligand->Receptor Binding G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generic GPCR signaling cascade initiated by ligand binding.

Impact on Pharmacokinetics (ADME): Enhancing Drug-like Properties

N-methylation is frequently employed in medicinal chemistry to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Metabolic Stability

One of the most significant advantages of N-methylation is the enhancement of metabolic stability.[9] The enzymes responsible for drug metabolism, primarily cytochrome P450s (CYPs) in the liver, often target the indole N-H for oxidation.[10] By blocking this site, N-methylation can dramatically slow down the rate of metabolic clearance, leading to a longer biological half-life and increased drug exposure.[10][11]

Membrane Permeability and Bioavailability

Increased lipophilicity from N-methylation generally improves a molecule's ability to pass through cell membranes via passive diffusion.[4] This can lead to:

  • Improved Oral Bioavailability: Enhanced absorption from the gastrointestinal tract.

  • Enhanced Blood-Brain Barrier (BBB) Penetration: Crucial for drugs targeting the central nervous system (CNS).

Case Study: Tryptamine vs. N-Methylated Tryptamines

The tryptamine family provides a classic example of the profound effects of N-methylation.

  • Tryptamine: The parent compound has limited CNS activity due to rapid metabolism by monoamine oxidase (MAO) and lower lipophilicity.

  • N-Methyltryptamine (NMT): A single methylation makes it a substrate for further methylation to DMT.[12][13] It acts as a serotonin receptor agonist.[12]

  • N,N-Dimethyltryptamine (DMT): This di-methylated analog is a potent psychedelic compound.[13] The two methyl groups significantly increase its lipophilicity, allowing it to cross the BBB readily. They also provide some protection against metabolism by MAO, allowing it to reach its target receptors in the brain.[14]

CompoundN-Methylation StatusKey Property ChangeBiological Consequence
TryptamineNoneHigh susceptibility to MAOLimited CNS activity
N-Methyltryptamine (NMT)Mono-methylatedSubstrate for INMT, 5-HT₂ₐ agonistIntermediate activity[12][13]
N,N-Dimethyltryptamine (DMT)Di-methylatedIncreased lipophilicity, reduced MAO susceptibilityPotent CNS/psychedelic activity[13][14]

Experimental Workflows for Assessing N-Methylation Effects

A systematic investigation into the effects of N-methylation requires a logical progression from chemical synthesis to biological evaluation.

Caption: Overall workflow for investigating N-methylation effects.

Synthesis Protocol: Regioselective N-Methylation of Indole

A common and practical method for the N-methylation of indoles uses dimethyl carbonate (DMC), an environmentally safer alternative to traditional reagents like methyl iodide.[15][16]

Objective: To selectively add a methyl group to the nitrogen of an indole starting material.

Rationale: This protocol uses a base (K₂CO₃) to deprotonate the indole N-H, creating a nucleophilic indole anion. This anion then attacks the electrophilic methyl group of dimethyl carbonate. DMF is used as a polar aprotic solvent to facilitate the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the indole substrate (1.0 eq), potassium carbonate (K₂CO₃, ~2.0 eq), and dimethylformamide (DMF) to create a slurry.[15]

  • Reagent Addition: Add dimethyl carbonate (DMC, ~3.0 eq) to the mixture.[15]

  • Heating: Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15] Reactions are typically complete within 2-5 hours.[15][16]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add cold water to precipitate the product or prepare for extraction.[15]

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., tert-butyl methyl ether, TBME). Wash the combined organic layers with water to remove residual DMF.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

In Vitro Bioactivity Protocol: Radioligand Binding Assay

This assay quantifies the affinity of the N-methylated and non-methylated compounds for a target receptor.[17]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound.

Rationale: This is a competitive binding assay. A radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source. The test compound (unlabeled) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀, which can be converted to the Kᵢ.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest or from tissue homogenates.[18] Quantify the total protein concentration using a standard method (e.g., BCA assay).[18]

  • Assay Setup: In a 96-well plate, add the following to each well in the specified assay buffer:[18]

    • Receptor membrane preparation.

    • Radioligand (at a concentration near its Kₑ).

    • Increasing concentrations of the test compound (methylated or non-methylated indole).

    • For non-specific binding control wells, add a high concentration of a known, non-radiolabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.[18] The filters will trap the membranes (and the bound radioligand) while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[18]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.[18]

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.[18]

In Vitro Metabolism Protocol: Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[10][19][20]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[10] By incubating the test compound with microsomes in the presence of necessary cofactors (NADPH), one can simulate Phase I metabolism and measure how quickly the compound is broken down.[10][21]

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLMs) and dilute them to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[21][22] Prepare a solution of the test compound in the same buffer.

  • Initiation: Pre-incubate the microsome and compound solutions at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[19][20]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of cold acetonitrile containing an internal standard.[10][22]

  • Protein Precipitation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[19]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).[10]

    • Calculate the half-life: t₁/₂ = 0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Conclusion & Future Outlook

N-methylation is a high-impact, strategic modification in indole-based drug design. It provides a powerful lever to modulate a compound's interaction with its target, enhance its metabolic stability, and improve its overall pharmacokinetic profile. By understanding the fundamental principles governing its effects and employing systematic experimental workflows, researchers can rationally design molecules with improved therapeutic potential. Future research will continue to explore more nuanced N-alkylation strategies and their interplay with other molecular modifications to fine-tune the properties of the next generation of indole-based medicines.

References

A Technical Guide to the Preliminary In Vitro Investigation of 1-methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1] This guide provides a comprehensive framework for the initial in vitro evaluation of a novel derivative, 1-methyl-1H-indole-6-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it establishes a logical, tiered investigative workflow, explaining the causality behind experimental choices and ensuring that each step provides a validated foundation for the next. The methodologies detailed herein are designed to first establish a cytotoxicity profile, then screen for potential anti-inflammatory and anti-cancer activities, and finally, to probe the preliminary mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities in the early stages of discovery.[2][3]

Introduction: The Rationale for Investigating this compound

The indole ring system is a cornerstone of modern drug discovery, prized for its ability to mimic the amino acid tryptophan and engage in diverse biological interactions.[1] Indole derivatives have been successfully developed as inhibitors for a wide array of enzymatic targets, including kinases, cyclooxygenases (COX), and enzymes involved in epigenetic regulation.[1][4] The specific compound, this compound, features a methylated indole core with a carboxylic acid moiety. This substitution pattern invites investigation, as these functional groups can significantly influence solubility, cell permeability, and binding interactions with protein targets.

This guide outlines a strategic, multi-tiered approach for its preliminary in vitro characterization. The workflow is designed to efficiently assess the compound's therapeutic potential by first defining its biological activity window and then exploring its effects on validated disease-relevant pathways.

G cluster_0 Phase 1: Foundational Assessment Compound Compound Synthesis & Physicochemical Characterization Cytotoxicity Tier 1: Cytotoxicity Profiling (e.g., MTT Assay) Compound->Cytotoxicity Determine Non-Toxic Concentration Range AntiInflammatory Tier 2a: Anti-Inflammatory Screen (e.g., Griess Assay for NO) Cytotoxicity->AntiInflammatory Proceed with Active Concentrations EnzymeInhibition Tier 2b: Enzyme Inhibition Screen (e.g., MMP-2/9 Zymography) MoA_Inflam Tier 3a: MoA Investigation (e.g., JAK/STAT Pathway Analysis) AntiInflammatory->MoA_Inflam If Anti-Inflammatory Activity Detected MoA_Cancer Tier 3b: MoA Investigation (e.g., Caspase 3/7 Apoptosis Assay) EnzymeInhibition->MoA_Cancer If Cytotoxicity or Enzyme Inhibition Detected

Figure 1: High-Level Investigative Workflow.

Essential Prerequisite: Physicochemical Characterization

Before any biological assessment, a thorough physicochemical characterization of this compound is mandatory. These parameters are critical for designing robust and reproducible in vitro assays and for interpreting the resulting data.

  • Purity Assessment: The purity of the compound must be determined using methods like High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An impure compound can lead to confounding results.

  • Solubility Determination: The solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common assay media (e.g., DMEM) must be quantified. This is crucial for preparing accurate stock solutions and avoiding compound precipitation during experiments. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stability Analysis: The compound's stability in the chosen solvent and assay media over the duration of the experiment and under storage conditions should be evaluated. Degradation can lead to a loss of activity and the generation of unknown byproducts.

Tier 1: Foundational Cytotoxicity and Cell Viability Assessment

The initial step in biological characterization is to determine the compound's effect on cell viability. This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of broad cytotoxicity.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[7]

Rationale for Selection

The MTT assay is selected for initial screening due to its high throughput, cost-effectiveness, and well-established protocol. It provides a reliable baseline for assessing the compound's impact on cell health across various cell lines.[5][7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, RAW 264.7 macrophages for inflammation studies, and a cancer cell line like MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompound IC₅₀ (µM) after 48hDescription
HEK293> 100Non-cancerous human embryonic kidney line
RAW 264.7> 100Murine macrophage line
MCF-725.4Human breast adenocarcinoma line
A54918.9Human lung carcinoma line

Tier 2: Primary Screening for Biological Activity

Based on the established non-toxic concentration range, the compound can now be screened for specific biological activities. The indole scaffold suggests potential roles in inflammation and cancer.[4][8]

Anti-Inflammatory Activity: Nitric Oxide Inhibition

Principle: Macrophages activated by lipopolysaccharide (LPS) produce nitric oxide (NO), a key pro-inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS).[9] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[9] A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.[10]

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Nitric Oxide Measurement Seed Seed RAW 264.7 Cells in 96-well Plate Adhere Incubate 24h for Adherence Seed->Adhere Pretreat Pre-treat with Compound (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Add Griess Reagent Supernatant->Griess Read Measure Absorbance at 540 nm Griess->Read

Figure 2: Experimental Workflow for the Griess Assay.

Experimental Protocol: Griess Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere for 24 hours.[9]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an LPS-only positive control and an untreated negative control.[9]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant, incubating for 10 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Hypothetical NO Inhibition Data

Compound Conc. (µM)NO Production (% of LPS Control)
0 (LPS only)100%
195.2%
1068.3%
5035.1%
10015.8%
Anti-Cancer Activity: Matrix Metalloproteinase (MMP) Inhibition

Principle: MMP-2 and MMP-9 are enzymes that degrade the extracellular matrix, playing a critical role in cancer cell invasion and metastasis.[11][12][13] Gelatin zymography is an electrophoretic technique used to detect the activity of these gelatinases. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows active MMPs to digest the gelatin, creating clear bands against a stained background.[14]

Experimental Protocol: Gelatin Zymography

  • Sample Preparation: Culture cancer cells (e.g., HT1080) and treat them with non-toxic concentrations of the compound for 24 hours. Collect the conditioned media, which contains secreted MMPs.

  • Electrophoresis: Mix samples with non-reducing sample buffer and run them on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.[14]

  • Enzyme Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Enzymatic Digestion: Incubate the gel overnight in a developing buffer (e.g., containing CaCl₂) at 37°C to allow for gelatin digestion.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of enzymatic activity will appear as clear bands on a blue background.[14]

  • Analysis: Quantify the band intensity using densitometry to determine the relative inhibition of MMP activity.

Tier 3: Preliminary Mechanism of Action (MoA) Studies

Positive results from Tier 2 screening warrant a deeper investigation into the compound's potential mechanism of action.

MoA for Cytotoxicity: Apoptosis Induction via Caspase Activity

Principle: If the compound demonstrated selective cytotoxicity against cancer cells, a key question is whether it induces apoptosis (programmed cell death). Caspases, a family of proteases, are central executioners of apoptosis.[15] Specifically, Caspase-3 and Caspase-7 are key effector caspases. Luminescent assays like the Caspase-Glo® 3/7 assay use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7.[16] This cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[16]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cancer cells (e.g., MCF-7) in a white-walled 96-well plate. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 12, 24 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis through Caspase-3/7 activation.

MoA for Anti-Inflammatory Activity: JAK/STAT Pathway Modulation

Principle: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines.[17][18] Upon cytokine binding to its receptor, JAKs are activated, which then phosphorylate STAT proteins.[19][20] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of inflammatory genes.[20] The phosphorylation status of key proteins like STAT3 can be measured by Western blotting to determine if the compound interferes with this pathway.

G JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (Inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Active) Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Compound 1-methyl-1H-indole- 6-carboxylic acid (Hypothesized Inhibitor) Compound->JAK Potential Inhibition Site

Figure 3: Simplified JAK/STAT Signaling Pathway and a potential point of inhibition.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Lysis: Treat RAW 264.7 cells with the compound followed by LPS stimulation as in the Griess assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control like β-actin should also be used.[10]

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

  • Analysis: A decrease in the p-STAT3/total STAT3 ratio in compound-treated cells compared to the LPS-only control would suggest inhibition of the JAK/STAT pathway.

Conclusion and Future Directions

This guide presents a logical and robust workflow for the preliminary in vitro investigation of this compound. By systematically evaluating cytotoxicity, screening for primary biological activities, and probing initial mechanisms of action, researchers can efficiently generate a foundational dataset. Positive findings from this cascade would justify progression to more advanced studies, including broader kinase profiling, receptor binding assays, lead optimization, and eventual in vivo validation.[2][21][22] This structured approach ensures that resources are directed effectively, accelerating the journey from a novel compound to a potential therapeutic lead.

References

Methodological & Application

Application Note: A Robust HPLC Method for Purity Analysis of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities of 1-methyl-1H-indole-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The presented isocratic reversed-phase HPLC method offers excellent resolution, sensitivity, and specificity, making it suitable for quality control and stability testing in research and drug development environments. The causality behind the selection of chromatographic parameters is discussed in detail, and a comprehensive protocol for method implementation and validation in accordance with ICH guidelines is provided.

Introduction: The Analytical Challenge

This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its purity assessment is paramount.

The unique structure of this compound, which combines a hydrophobic indole core with a polar carboxylic acid functional group and an N-methylated nitrogen, presents a specific set of challenges for chromatographic separation. The N-methylation increases the compound's hydrophobicity compared to its unmethylated analogue, influencing its retention behavior on reversed-phase columns.[1][2] Furthermore, potential impurities may include starting materials, by-products from the synthesis, and degradation products, which can have closely related structures. This necessitates a highly selective HPLC method capable of resolving the main component from all potential impurities.

This application note provides a comprehensive guide to a reversed-phase HPLC method that has been optimized to address these challenges. The method is grounded in established chromatographic principles and adheres to the rigorous standards of international regulatory bodies.

Chromatographic Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and potential impurities. A reversed-phase approach was selected as the primary mode of separation due to the predominantly non-polar nature of the indole ring system.

Column Selection: The Heart of the Separation

A C18 (octadecylsilyl) stationary phase was chosen for its versatility and proven performance in the separation of aromatic and moderately polar compounds.[3] The C18 chains provide the necessary hydrophobic interactions with the indole core of the analyte. To minimize peak tailing, which can be a common issue with amine-containing compounds due to secondary interactions with residual silanol groups on the silica support, a modern, end-capped, high-purity silica-based C18 column is strongly recommended.[4]

Mobile Phase: Fine-Tuning the Selectivity

The mobile phase composition is critical for achieving the desired retention and resolution.

  • Aqueous Component: A key consideration for the analysis of acidic compounds like this compound is the control of the mobile phase pH. The pKa of the carboxylic acid group dictates its ionization state. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 2 pH units below the pKa of the carboxylic acid, thereby keeping it in its protonated, less polar form.[5] For this method, a phosphate buffer at pH 3.0 is employed.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. The proportion of acetonitrile in the mobile phase is optimized to achieve an appropriate retention time for the main peak, allowing for the resolution of early and late-eluting impurities.

  • Isocratic vs. Gradient Elution: For routine quality control analysis where the impurity profile is relatively well-defined, an isocratic elution offers simplicity, robustness, and faster re-equilibration times. A gradient elution may be more suitable for the analysis of complex mixtures with a wide range of polarities.[6]

Detection

The indole chromophore in this compound exhibits strong UV absorbance. A UV detector set at 280 nm provides excellent sensitivity for the parent compound and related aromatic impurities.[4]

Detailed HPLC Protocol

This protocol provides a step-by-step guide for the purity analysis of this compound.

Equipment and Materials
  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0, 40:60 v/v):

    • Prepare a 10 mM potassium phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer.

    • Degas the mobile phase before use.

  • Diluent (Mobile Phase): Use the mobile phase as the diluent for sample and standard preparations.

  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/10 mM KH₂PO₄ (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is performed by making five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP General Chapter <621>.[7][8]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Purity Calculation

The purity of the sample is determined by the area percent method. The percentage of each impurity is calculated as follows:

% Impurity = (Area of individual impurity peak / Total area of all peaks) x 100

The purity of the this compound is calculated as:

% Purity = 100 - % Total Impurities

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (if applicable), a spiked sample, and a forced degradation sample. The peak for this compound should be pure and free from co-eluting peaks.

Linearity

The linearity of the method should be established across a range of concentrations, typically from the reporting limit to 120% of the nominal sample concentration. A minimum of five concentration levels should be used. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to a sample of known purity (e.g., a spiked placebo). The recovery should be assessed at a minimum of three concentration levels, with three replicates at each level.

Precision
  • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and examining the effect on the results. Parameters to investigate include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Mobile phase composition (± 2% absolute)

The system suitability criteria must be met under all varied conditions.

Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability criteria met under all conditions

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanol groups; Column degradation.Use a modern, end-capped C18 column; Ensure mobile phase pH is appropriate.[4]
Poor Resolution Inappropriate mobile phase composition; Column aging.Optimize the acetonitrile/buffer ratio; Replace the column.[11]
Drifting Retention Times Inadequate column equilibration; Mobile phase composition change; Temperature fluctuations.Ensure sufficient column equilibration time; Prepare fresh mobile phase; Use a column oven.[12]
High Backpressure Blockage in the system (e.g., frit, column); Mobile phase precipitation.Filter samples and mobile phase; Back-flush the column (if permissible); Check for precipitation in the mobile phase.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the purity determination of this compound. The method is based on sound scientific principles and is designed to be readily implemented in a quality control laboratory. Proper method validation in accordance with ICH guidelines will ensure the generation of accurate and reproducible data, which is essential for regulatory compliance and the successful development of safe and effective pharmaceutical products.

References

Application Note & Protocols: High-Purity Recovery of 1-methyl-1H-indole-6-carboxylic acid from Crude Synthetic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-methyl-1H-indole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as trace impurities can significantly impact the yield, selectivity, and toxicological profile of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview and detailed protocols for the purification of crude this compound, designed for researchers, chemists, and process development professionals. We will explore a multi-tiered strategy, beginning with bulk purification via acid-base extraction, followed by refinement through recrystallization, and concluding with high-purity polishing using column chromatography. The rationale behind each technique and critical process parameters are discussed to ensure robust and reproducible outcomes.

Introduction: The Imperative for Purity

The indole nucleus is a privileged scaffold in drug discovery. The functionalization of this core, as seen in this compound, provides a versatile handle for constructing complex molecular architectures. However, synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products. Effective removal of these contaminants is not merely a matter of good laboratory practice but a critical step in ensuring the validity of experimental data and the safety of downstream applications. This document outlines a logical, field-tested workflow for achieving >99% purity of the target compound.

Characterizing the Challenge: The Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. While the exact profile depends on the specific synthetic route, impurities can generally be classified into three categories:

  • Neutral Organic Impurities: These include non-acidic starting materials, by-products (e.g., from decarboxylation or side reactions), and residual organic solvents.

  • Basic Impurities: Amine-containing compounds or other basic reagents used in the synthesis can persist in the crude product[1].

  • Related Acidic Impurities: These are often the most challenging to remove and may include isomers or regioisomers of the target compound, or other carboxylic acid by-products formed during the synthesis.

Our purification strategy is designed to systematically eliminate each of these classes.

A Multi-Tiered Purification Strategy

A single technique is rarely sufficient to achieve high purity. We advocate for a sequential approach where each step targets different classes of impurities, progressively enriching the target compound.

Purification_Workflow Crude Crude Product (Mixture of Acidic, Basic, & Neutral Impurities) Extraction Acid-Base Extraction Crude->Extraction Waste1 Neutral & Basic Impurities (Organic Phase) Extraction->Waste1 Discard Intermediate1 Aqueous Solution (Sodium 1-methyl-1H-indole-6-carboxylate) Extraction->Intermediate1 Precipitation Acidification & Precipitation Intermediate1->Precipitation Intermediate2 Solid Product (~90-98% Purity) Precipitation->Intermediate2 Crystallization Recrystallization Intermediate2->Crystallization Waste2 Soluble Impurities (Mother Liquor) Crystallization->Waste2 Discard Intermediate3 Crystalline Solid (>98% Purity) Crystallization->Intermediate3 Chromatography Column Chromatography (Optional Polishing) Intermediate3->Chromatography FinalProduct Final Product (>99.5% Purity) Chromatography->FinalProduct Waste3 Closely-Related Impurities Chromatography->Waste3 Discard Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation & Precipitation Crude Crude Solid in Organic Solvent (e.g., Ethyl Acetate) Funnel1 Separatory Funnel Crude->Funnel1 Base Aqueous Base (e.g., NaHCO3) Base->Funnel1 Organic_Phase Organic Layer: Neutral & Basic Impurities Funnel1->Organic_Phase Shake & Separate Aqueous_Phase Aqueous Layer: Sodium Carboxylate Salt (Target Compound) Acid Aqueous Acid (e.g., HCl) Aqueous_Phase->Acid Add to acidify Aqueous_Phase->Acid Precipitate Pure Carboxylic Acid (Precipitate) Acid->Precipitate Causes

References

Protocol for N-Methylation of Indole-6-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Methylation in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modification of the indole nitrogen, particularly through methylation, can profoundly influence a molecule's pharmacological properties. N-methylation can enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets by altering the hydrogen bonding capacity and overall electronic profile of the indole ring.

This guide provides a comprehensive overview and detailed protocols for the N-methylation of indole-6-carboxylic acid, a versatile building block in pharmaceutical research. We will delve into the critical considerations for achieving selective N-methylation while addressing the concurrent challenge of esterification of the carboxylic acid moiety. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind procedural choices to empower researchers to adapt and troubleshoot as needed.

Comparative Analysis of Methylation Strategies

The choice of methylating agent is a critical parameter that dictates reaction conditions, selectivity, and safety considerations. While traditional reagents like methyl iodide and dimethyl sulfate are effective, their high toxicity necessitates stringent safety protocols.[1][2] A greener alternative, dimethyl carbonate (DMC), has emerged as a less toxic and more environmentally benign option.[1][3]

Methylating AgentKey AdvantagesKey DisadvantagesSafety Concerns
Methyl Iodide (MeI) High reactivity, often leading to high yields.Low boiling point (42.4 °C) leading to volatility and potential for exposure.[1] Suspected carcinogen.[1]Highly toxic and volatile.[4][5][6][7] Requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).[4][5][6][7]
Dimethyl Sulfate (DMS) High reactivity, effective for a broad range of substrates.Highly toxic and carcinogenic.[1] Generates corrosive byproducts.[1]Extremely hazardous; proper handling and quenching procedures are crucial.
Dimethyl Carbonate (DMC) Low toxicity and environmentally friendly.[1][3] High boiling point (90 °C), reducing volatility concerns.Lower reactivity compared to MeI and DMS, often requiring higher temperatures and longer reaction times.[1][3]Significantly less hazardous than MeI and DMS, but standard laboratory safety precautions should still be followed.
Trimethylsilyldiazomethane (TMSCHN2) Primarily used for the esterification of carboxylic acids.[8][9][10][11][12] Can also methylate other acidic protons.Can be hazardous, although considered a safer alternative to diazomethane.[10]Toxic and should be handled with care in a fume hood.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the N-methylation of indole-6-carboxylic acid, from starting material to the final, purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Indole-6-carboxylic acid, Base, Solvent, Methylating Agent) setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction run_reaction Execute Reaction (Heating, Stirring) setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC/LC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Column Chromatography/Recrystallization) drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the N-methylation of indole-6-carboxylic acid.

Protocol 1: N-Methylation and O-Methylation using Dimethyl Carbonate (DMC)

This protocol is recommended for its favorable safety profile and high efficiency, yielding the di-methylated product (1-methyl-1H-indole-6-carboxylic acid methyl ester). The reaction proceeds via a concurrent N-methylation and O-methylation (esterification).[13][14][15]

Materials and Reagents
  • Indole-6-carboxylic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine indole-6-carboxylic acid (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl carbonate (3.0-5.0 eq).

  • Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Workup - Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound methyl ester.

Rationale and Self-Validation
  • Base: Potassium carbonate is a mild and effective base for deprotonating the indole nitrogen, facilitating the nucleophilic attack on the methylating agent. An excess is used to drive the reaction to completion.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Temperature: The elevated temperature is necessary to overcome the lower reactivity of DMC compared to more hazardous methylating agents.[1][3]

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged heating.

Protocol 2: Selective N-Methylation with Subsequent Esterification

For applications requiring the free carboxylic acid on the N-methylated indole, a two-step approach is necessary. This involves the protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection.

Step 1: Esterification of Indole-6-carboxylic Acid

A common method for esterification is using trimethylsilyldiazomethane (TMSCHN2), which is generally milder and safer than diazomethane.[9][10]

  • Indole-6-carboxylic acid

  • Trimethylsilyldiazomethane (2.0 M in hexanes)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dissolve indole-6-carboxylic acid (1.0 eq) in a mixture of DCM or THF and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyldiazomethane (1.1-1.2 eq) dropwise. A yellow color that persists indicates a slight excess of the reagent.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Quench any excess TMSCHN2 by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl indole-6-carboxylate.[16] This can be purified by column chromatography if necessary.

Step 2: N-Methylation of Methyl Indole-6-carboxylate

The procedure is similar to Protocol 1, using the ester as the starting material.

  • Follow the steps outlined in Protocol 1, using methyl indole-6-carboxylate as the starting material.

  • The reaction will yield this compound methyl ester.[17]

Step 3: Saponification (Deprotection) of the Ester

To obtain the final product, this compound, the methyl ester is hydrolyzed.

  • This compound methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF or MeOH and water.

  • Add LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[18]

Safety Precautions

  • Methyl Iodide and Dimethyl Sulfate: These reagents are highly toxic and should only be handled in a certified chemical fume hood by trained personnel.[1][4][5][6][7] Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[4][5][6] Have an appropriate quenching agent (e.g., a solution of sodium thiosulfate for methyl iodide) readily available.

  • Trimethylsilyldiazomethane: While safer than diazomethane, TMSCHN2 is still toxic and should be handled with care in a fume hood.

  • General Precautions: Always work in a well-ventilated area. Avoid inhalation, ingestion, or skin contact with all chemicals.

Conclusion

The N-methylation of indole-6-carboxylic acid is a key transformation in the synthesis of biologically active molecules. The choice between a one-pot di-methylation with dimethyl carbonate or a stepwise protection-methylation-deprotection strategy will depend on the desired final product. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can successfully and safely perform these modifications to advance their drug discovery programs.

References

The Synthetic Versatility of 1-Methyl-1H-indole-6-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug discovery, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active natural products and pharmaceuticals underscores its significance. Among the myriad of functionalized indoles, 1-methyl-1H-indole-6-carboxylic acid emerges as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

The strategic placement of the carboxylic acid moiety at the C6 position, combined with the methylation of the indole nitrogen, offers a unique combination of reactivity and stability. The N-methylation prevents unwanted side reactions at the nitrogen atom, such as N-acylation or N-alkylation, thereby directing synthetic transformations to other positions on the indole ring and the carboxylic acid group. This inherent selectivity simplifies synthetic planning and execution, making it an attractive starting material for the construction of complex molecular architectures.

This document will delve into the key transformations of this compound, focusing on modifications of the carboxylic acid group and electrophilic substitutions on the indole nucleus. Each section will provide not only step-by-step protocols but also the underlying scientific principles that govern these reactions, enabling researchers to adapt and optimize these methods for their specific synthetic targets.

I. Core Reactivity and Strategic Considerations

The chemical behavior of this compound is dictated by two primary functional groups: the carboxylic acid at C6 and the electron-rich pyrrole ring. Understanding the interplay of their reactivities is paramount for successful synthetic design.

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for introducing diverse substituents to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The indole nucleus, being an electron-rich aromatic system, is predisposed to electrophilic aromatic substitution. The directing effect of the fused benzene ring and the nitrogen atom typically favors substitution at the C3 position, which is the most nucleophilic site.[1] Common electrophilic substitution reactions include formylation (Vilsmeier-Haack reaction) and acylation (Friedel-Crafts reaction).

II. Key Synthetic Transformations: Protocols and Mechanistic Insights

This section provides detailed protocols for the most common and synthetically useful transformations of this compound.

A. Amide Bond Formation: A Gateway to Bioactive Carboxamides

The conversion of the carboxylic acid to an amide is a cornerstone transformation in drug discovery, allowing for the introduction of a wide array of amine-containing fragments. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[2]

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

This protocol describes a general and widely applicable method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound175.181.01.0
Amine (e.g., Aniline)93.131.11.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.21.2
1-Hydroxybenzotriazole (HOBt)135.131.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.02.0
Dichloromethane (DCM) or Dimethylformamide (DMF)---

Procedure:

  • To a solution of this compound (1.0 mmol) in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL), add the amine (1.1 mmol), EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality and Mechanistic Insight:

The reaction is initiated by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form an active ester, which is less susceptible to racemization and more reactive towards the amine nucleophile. DIPEA, a non-nucleophilic base, is used to neutralize the HOBt and any acidic byproducts, driving the reaction to completion.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_active_ester Active Ester Formation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2

Figure 1. Workflow for EDC/HOBt mediated amide coupling.

B. Esterification: Synthesis of Indole-6-carboxylates

Esterification of the carboxylic acid group provides another avenue for structural diversification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method.[4][5] An alternative and often milder method involves the initial conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol.

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is particularly useful when the alcohol is sensitive to strongly acidic conditions. Thionyl chloride (SOCl₂) is a common reagent for the preparation of acid chlorides.[6]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound175.181.01.0
Thionyl chloride (SOCl₂)118.972.02.0
Anhydrous Alcohol (e.g., Methanol)32.04excess-
Anhydrous Dichloromethane (DCM)---

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Add thionyl chloride (2.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in an excess of the anhydrous alcohol (e.g., methanol, 10 mL).

  • Stir the solution at room temperature for 1-3 hours.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Causality and Mechanistic Insight:

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The acid chloride is a highly reactive electrophile that readily reacts with the alcohol nucleophile to form the ester. The use of excess alcohol drives the reaction to completion.

Esterification_Workflow Carboxylic_Acid This compound Acid_Chloride 1-Methyl-1H-indole-6-carbonyl chloride Carboxylic_Acid->Acid_Chloride + SOCl₂ Ester Methyl 1-methyl-1H-indole-6-carboxylate Acid_Chloride->Ester + CH₃OH Vilsmeier_Haack_Mechanism DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Indole 1-Methyl-1H-indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-Methyl-1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis Bioactive_Molecule_Synthesis Start This compound Amide N-Aryl-1-methyl-1H-indole-6-carboxamide Start->Amide Amide Coupling (Protocol 1) Formylated_Amide 3-Formyl-N-aryl-1-methyl-1H-indole-6-carboxamide Amide->Formylated_Amide Vilsmeier-Haack (Protocol 3) Final_Product Substituted Indole-6-carboxamide (Leukotriene Antagonist Scaffold) Formylated_Amide->Final_Product Further Functionalization (e.g., Reductive Amination)

References

Title: A Practical Guide to Studying the Reaction Kinetics of 1-methyl-1H-indole-6-carboxylic acid: Methodologies and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Abstract

1-methyl-1H-indole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. A thorough understanding of its reaction kinetics is paramount for developing robust, scalable, and optimized synthetic processes. This guide provides a detailed framework for designing and executing kinetic studies for reactions involving this molecule. We will explore the selection of an appropriate analytical technique, present detailed protocols for a model amide coupling reaction, and discuss the principles of data analysis to extract critical kinetic parameters. This document is intended for researchers, chemists, and drug development professionals seeking to gain deeper mechanistic insights and improve process control.

Introduction: The "Why" of Kinetic Studies

In any chemical transformation, the question is not only what is formed, but also how fast and through what mechanism. For a valuable scaffold like this compound, understanding reaction kinetics provides critical advantages:

  • Process Optimization: Identifying rate-limiting steps and understanding the influence of concentration, temperature, and catalysts allows for the fine-tuning of reaction conditions to maximize yield and minimize reaction time.

  • Mechanism Elucidation: Kinetic data provides powerful evidence to support or refute proposed reaction mechanisms. For instance, determining the order of a reaction with respect to each reactant reveals which species are involved in the rate-determining step.[1]

  • Safety and Scalability: Knowledge of reaction rates and potential exotherms is crucial for the safe scale-up of chemical processes from the laboratory bench to pilot or production scale.[2]

  • Impurity Profiling: Kinetic monitoring can reveal the formation of transient intermediates or byproducts, aiding in the development of strategies to control impurity levels.

This guide will use the amide bond formation between this compound and a primary amine as a representative model system. Amide coupling is one of the most fundamental and frequently performed reactions in pharmaceutical synthesis.[3][4]

Chemical Profile: this compound

A foundational understanding of the subject molecule is essential before designing experiments.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[5]
Molecular Weight 175.18 g/mol [5]
Appearance Solid / Powder[6]
Key Functional Groups Carboxylic Acid, N-methylated Indole
Reactivity Centers The carboxylic acid group is the primary site for reactions like esterification and amidation. The indole ring can undergo electrophilic substitution, though it is generally less reactive than indole itself due to the N-methylation.[7]

Choosing the Right Tool: A Guide to Kinetic Monitoring Techniques

The selection of an analytical method is the most critical decision in designing a kinetic study. The ideal technique should be sensitive, specific, and capable of acquiring data on a timescale relevant to the reaction rate.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions - Reactants - Base & Coupling Agent - Internal Standard prep_hplc Equilibrate HPLC System thermostat Thermostat Reactor Vessel to T₁ prep_hplc->thermostat add_reactants Add Acid, Amine, Solvent, & Internal Std thermostat->add_reactants initiate Initiate Reaction (Add Base & HATU) Start Timer (t=0) add_reactants->initiate sample Withdraw Aliquot at time tₓ initiate->sample quench Immediately Quench Aliquots sample->quench quench->sample Repeat for each time point inject Inject Quenched Samples into HPLC quench->inject integrate Integrate Peak Areas (Reactant, Product, Std) inject->integrate calculate Calculate Concentrations & Plot vs. Time integrate->calculate determine Determine Rate Law & Calculate k calculate->determine

References

Application Note & Protocols: Quantitative Analysis of 1-methyl-1H-indole-6-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 1-methyl-1H-indole-6-carboxylic acid in common biological matrices such as human plasma and urine. In the absence of a standardized, universally adopted method for this specific analyte, this guide presents detailed, field-proven strategies adapted from robust methods for structurally related indole carboxylic acids and other endogenous small molecules. We will explore two primary analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for broad applicability and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for superior sensitivity and selectivity. Emphasis is placed on the rationale behind methodological choices, from sample preparation to instrument parameters, to equip researchers with the necessary framework for developing and validating a fit-for-purpose bioanalytical assay in accordance with regulatory expectations.[1][2][3][4][5]

Introduction and Scientific Rationale

This compound (C₁₀H₉NO₂) is an indole derivative with a molecular weight of 175.18 g/mol .[5] The indole scaffold is a core structure in numerous biologically active molecules, and the quantitative measurement of its metabolites in biological fluids is crucial for pharmacokinetic studies, biomarker discovery, and understanding metabolic pathways.[6][7] The presence of a carboxylic acid group imparts significant polarity to the molecule, influencing its solubility, extraction efficiency, and chromatographic behavior.

The primary challenge in quantifying endogenous or administered small molecules like this compound lies in achieving sufficient sensitivity and selectivity within a complex biological matrix. Plasma and urine contain a multitude of proteins, salts, lipids, and other metabolites that can interfere with the analysis. Therefore, a robust analytical method must incorporate an effective sample preparation strategy to isolate the analyte of interest and a highly selective detection technique.[8]

This guide is structured to provide both the "how" and the "why" for two powerful analytical approaches. For each method, we will detail the underlying principles, provide a step-by-step protocol, and discuss critical parameters that may require optimization for specific applications.

Foundational Strategy: Sample Preparation

Effective sample preparation is the cornerstone of reliable bioanalysis. Its primary goals are to remove matrix components that can interfere with the analysis (e.g., proteins, phospholipids), concentrate the analyte to improve sensitivity, and transfer the analyte into a solvent compatible with the downstream analytical technique.[9] For a polar, acidic compound like this compound, the two most common and effective approaches are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can provide cleaner extracts compared to LLE.[10] For this compound, an anion exchange or mixed-mode (anion exchange and reversed-phase) sorbent is recommended. The carboxylic acid group will be deprotonated (negatively charged) at a pH above its pKa, allowing it to bind to a positively charged anion exchange sorbent.

SPE_Workflow cluster_0 SPE Cartridge Operations Condition Condition (e.g., Methanol) Equilibrate Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load Load Sample (Pre-treated Plasma/Urine) Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte (Organic Solvent +/- pH modifier) Wash->Elute Evaporate Evaporate & Reconstitute (in Mobile Phase) Elute->Evaporate Start Sample Pre-treatment (e.g., Dilution, pH adjustment) Analysis LC-MS/MS or HPLC-UV Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

  • Sorbent Selection: Mixed-mode Anion Exchange/Reversed-Phase SPE cartridge (e.g., Oasis MAX).

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts the pH to ensure the carboxylic acid is protonated for potential reversed-phase interaction. Centrifuge at 10,000 x g for 10 minutes.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash 2: 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid. The formic acid will neutralize the negatively charged carboxylic acid, releasing it from the anion exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[11] By adjusting the pH of the aqueous phase, the ionization state of this compound can be manipulated to drive its partitioning into the desired phase.

  • Sample Pre-treatment: To 500 µL of urine, add an internal standard and 50 µL of 1M HCl to acidify the sample to a pH of approximately 2-3. This ensures the carboxylic acid group is protonated and the molecule is less polar.

  • Extraction: Add 2 mL of ethyl acetate to the acidified urine. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Analytical Methodologies

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

Liquid Chromatography with Tandem Mass Spectrometry is the preferred method for quantifying low-level analytes in complex matrices due to its exceptional sensitivity and specificity.[6] The method relies on chromatographic separation followed by mass spectrometric detection where the analyte is selected (Q1), fragmented (Q2), and a specific fragment ion is monitored (Q3).

LCMS_Workflow cluster_1 LC-MS/MS System HPLC HPLC Separation (C18 Column) IonSource Ionization Source (ESI) HPLC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data Sample Reconstituted Sample (from SPE or LLE) Sample->HPLC

Caption: LC-MS/MS Analytical Workflow Diagram.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: While the carboxylic acid can be detected in negative mode, the indole nitrogen can be readily protonated, often leading to stable fragmentation and better sensitivity in positive mode. Both modes should be evaluated during method development.

  • MS/MS Transitions (Predicted):

    • Analyte: this compound (Precursor Ion [M+H]⁺: m/z 176.1). The most likely fragmentation would be the loss of the carboxylic acid group as COOH (45 Da) or CO and H2O (46 Da).

      • Primary Transition (Quantifier): m/z 176.1 → 130.1 (Loss of H₂O and CO)

      • Secondary Transition (Qualifier): m/z 176.1 → 158.1 (Loss of H₂O)

    • Internal Standard: A stable isotope-labeled version (e.g., ¹³C₆- or D₃-1-methyl-1H-indole-6-carboxylic acid) is highly recommended.

HPLC-UV: A Robust and Accessible Alternative

For applications where the expected concentrations are higher and the utmost sensitivity is not required, HPLC with UV detection offers a cost-effective and robust alternative. The indole ring of the analyte contains a chromophore that absorbs UV light, allowing for its detection.

  • HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD) or equivalent.

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

    • Rationale: Indole derivatives typically have strong absorbance around 220 nm and a secondary, more selective absorbance peak around 280 nm. A Diode Array Detector allows for monitoring at multiple wavelengths and assessing peak purity.

  • Internal Standard: A structurally similar compound with a different retention time, such as indole-3-propionic acid, can be used.

Method Validation and Performance Characteristics

Any bioanalytical method intended for use in regulated studies or for critical decision-making must be validated to ensure its reliability.[1][3] The validation process should follow guidelines from regulatory bodies like the FDA.[2][4][5]

The following table summarizes the key validation parameters and typical acceptance criteria.

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Recovery The extraction efficiency of the analytical process.Consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.CV of the slope of calibration curves in different lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Analyte concentration should be within ±15% of the initial concentration.

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a detailed framework for the development and validation of analytical methods for quantifying this compound in biological samples. The LC-MS/MS method offers the highest sensitivity and selectivity, making it ideal for demanding applications such as clinical pharmacokinetics. The HPLC-UV method provides a robust and accessible alternative for situations with less stringent sensitivity requirements. The provided protocols for sample preparation and analysis serve as a comprehensive starting point. Researchers and scientists must perform in-house optimization and rigorous validation to ensure the final method is fit for its intended purpose and generates reliable, reproducible data.

References

Application Note: Scalable Synthesis of 1-methyl-1H-indole-6-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-methyl-1H-indole-6-carboxylic acid is a pivotal building block in medicinal chemistry, forming the core of numerous therapeutic candidates. As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate can increase from grams to kilograms. This transition necessitates robust, safe, and economically viable synthetic routes. This document provides a detailed guide for researchers, chemists, and process development professionals on two distinct and scalable strategies for the synthesis of this compound, addressing the critical challenges of large-scale production. We present a classic, cost-effective approach based on the Fischer indole synthesis and a modern, efficient method utilizing palladium-catalyzed cross-coupling, complete with detailed protocols, scale-up considerations, and safety guidelines.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in drug discovery, present in a vast number of natural products and synthetic compounds with diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] Specifically, the this compound moiety is a key structural component in the development of novel therapeutics. Its carboxylic acid handle provides a crucial point for chemical modification and conjugation, while the N-methylated indole core fine-tunes the molecule's electronic and lipophilic properties, often enhancing metabolic stability and target engagement.

Scaling the synthesis of this intermediate presents common process chemistry challenges: ensuring consistent yield and purity, managing reaction exotherms, minimizing the use of hazardous or expensive reagents, and developing purification methods that avoid chromatography.[3] This guide offers practical solutions and detailed protocols to navigate these obstacles effectively.

Comparative Overview of Synthetic Strategies

Two primary routes are detailed below. The choice between them often depends on factors such as the available starting materials, cost constraints, required purity, and the technical capabilities of the manufacturing facility.

  • Strategy 1: Modified Fischer Indole Synthesis. This classic approach is one of the oldest and most reliable methods for preparing indoles.[4][5] It is often favored for its use of inexpensive starting materials and its well-understood reaction mechanism. The scale-up pathway involves three main stages: formation of the indole core, N-methylation, and saponification.

  • Strategy 2: Palladium-Catalyzed Annulation. Modern cross-coupling chemistry offers a powerful alternative, often providing higher yields and greater functional group tolerance under milder conditions.[6][7][8] This route builds the indole ring through a sequence of palladium-catalyzed C-N and C-C bond formations, which can be highly efficient and regioselective.

Strategy 1: Scalable Synthesis via Modified Fischer Indole Route

This pathway is a robust and economical choice for large-scale production. It begins with the formation of the indole-6-carboxylate ester via the Fischer cyclization, followed by N-methylation and final hydrolysis to the desired carboxylic acid.

Overall Workflow

The three-step sequence is designed to use common reagents and to produce intermediates that are crystalline solids, facilitating purification by recrystallization rather than column chromatography.

Fischer_Indole_Workflow cluster_0 Step 1: Fischer Indole Cyclization cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification A Methyl 4-hydrazinobenzoate + Pyruvic Acid B Hydrazone Intermediate A->B Condensation C Methyl 1H-indole-6-carboxylate B->C Acid-catalyzed Cyclization (PPA) D Methyl 1-methyl-1H-indole-6-carboxylate C->D NaH, MeI in THF E This compound D->E LiOH or NaOH in MeOH/H2O

Caption: Workflow for the Modified Fischer Indole Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

  • Principle: This step utilizes the Fischer indole synthesis, where a phenylhydrazone undergoes acid-catalyzed cyclization with the elimination of ammonia to form the aromatic indole ring.[5][9] Using pyruvic acid leads to an indole-2-carboxylic acid intermediate, which decarboxylates under the harsh reaction conditions, while the 6-position ester remains.

  • Protocol:

    • Reagent Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge polyphosphoric acid (PPA, 5.0 kg). Begin stirring and heat the reactor jacket to 80°C.

    • Hydrazone Formation (in situ): In a separate vessel, suspend methyl 4-hydrazinobenzoate hydrochloride (1.0 kg, 4.93 mol) in toluene (5 L). Add pyruvic acid (0.48 kg, 5.42 mol) slowly. The mixture will warm slightly. Stir for 1 hour at ambient temperature to form the hydrazone.

    • Cyclization: Slowly add the hydrazone slurry from the vessel to the hot PPA in the reactor over 1-2 hours, maintaining the internal temperature between 90-100°C. The addition is exothermic.

    • Reaction: After the addition is complete, maintain the reaction mixture at 100°C for 2-3 hours. Monitor the reaction by HPLC until the hydrazone is consumed.

    • Quench: Cool the reactor to 50°C. In a separate 100 L vessel, prepare a mixture of crushed ice (15 kg) and water (15 L). Very slowly and carefully, transfer the reaction mixture onto the ice-water mixture with vigorous stirring. Caution: This quench is highly exothermic.

    • Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then isolate the solid by filtration. Wash the filter cake thoroughly with water (3 x 5 L) until the filtrate is near neutral pH, then with cold methanol (2 x 2 L).

    • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

Step 2: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

  • Principle: The indole nitrogen is deprotonated by a strong base (sodium hydride) to form an indolide anion, which then acts as a nucleophile, reacting with methyl iodide in an SN2 reaction to form the N-methylated product.[10]

  • Protocol:

    • Reagent Charging: To a 20 L reactor under a nitrogen atmosphere, charge anhydrous tetrahydrofuran (THF, 8 L). Add sodium hydride (60% dispersion in mineral oil, 0.23 kg, 5.75 mol) in portions. Caution: NaH is pyrophoric.

    • Indole Addition: Cool the suspension to 0°C. Add a solution of methyl 1H-indole-6-carboxylate (from Step 1, 0.88 kg, 5.0 mol) in anhydrous THF (4 L) dropwise, keeping the internal temperature below 10°C. Hydrogen gas will evolve.

    • Methylation: Once the addition is complete and gas evolution has ceased (approx. 1 hour), add methyl iodide (0.78 kg, 5.5 mol) dropwise, again maintaining the temperature below 10°C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by HPLC for the disappearance of starting material.

    • Quench: Cool the reactor to 0°C and slowly add saturated aqueous ammonium chloride solution (2 L) to quench the excess NaH.

    • Work-up: Add water (5 L) and ethyl acetate (8 L). Separate the organic layer. Wash the organic layer with brine (2 x 3 L), dry over anhydrous sodium sulfate, and filter.

    • Isolation: Concentrate the filtrate under reduced pressure to yield a solid. Slurry the solid in hexane (3 L), filter, and dry the product.

Step 3: Synthesis of this compound

  • Principle: This is a standard saponification reaction where the methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[11]

  • Protocol:

    • Reagent Charging: To a 20 L reactor, charge methyl 1-methyl-1H-indole-6-carboxylate (from Step 2, 0.95 kg, 5.0 mol), methanol (5 L), and water (2.5 L).

    • Hydrolysis: Add a solution of lithium hydroxide monohydrate (0.42 kg, 10.0 mol) in water (2.5 L). Heat the mixture to 60°C and stir for 2-4 hours until the hydrolysis is complete (monitor by HPLC).

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol. Dilute the remaining aqueous solution with water (5 L).

    • Acidification: Cool the solution to 10°C and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. The product will precipitate.

    • Isolation: Stir the slurry for 1 hour at 10°C, then filter. Wash the filter cake with cold water (3 x 3 L) to remove salts.

    • Drying: Dry the final product in a vacuum oven at 60°C to a constant weight.

Scale-Up Considerations and Data
ParameterStep 1: CyclizationStep 2: N-MethylationStep 3: Saponification
Scale 1.0 kg input0.88 kg input0.95 kg input
Typical Yield 70-80%90-95%95-98%
Purity (HPLC) >95%>98%>99%
Key Challenge Managing highly exothermic PPA quench.Safe handling of NaH and hydrogen evolution.Control of pH during precipitation.
Solvent TolueneTetrahydrofuran (THF)Methanol / Water
Purification Precipitation & WashPrecipitation & SlurryPrecipitation & Wash

Strategy 2: Scalable Synthesis via Palladium-Catalyzed Annulation

Overall Workflow

This two-step process involves the synthesis of a key aniline intermediate followed by a palladium-catalyzed cyclization and a final saponification in one pot.

Palladium_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pd-Catalyzed Annulation & Saponification A Methyl 4-amino-3-bromobenzoate B Methyl 3-bromo-4-(methylamino)benzoate A->B Reductive Amination or N-Alkylation D Indole Ester Intermediate B->D 1. Sonogashira Coupling (PdCl2(PPh3)2, CuI) 2. TBAF for Cyclization C Trimethylsilylacetylene C->D E This compound D->E In situ Saponification (NaOH)

Caption: Workflow for the Palladium-Catalyzed Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-4-(methylamino)benzoate

  • Principle: N-methylation of the aniline can be achieved through various methods. For scale-up, reductive amination is often preferred for its safety and selectivity over direct alkylation with hazardous reagents like methyl iodide.

  • Protocol (Reductive Amination):

    • Reagent Charging: To a 20 L reactor, add methyl 4-amino-3-bromobenzoate (1.15 kg, 5.0 mol), methanol (10 L), and aqueous formaldehyde (37 wt.%, 0.45 kg, 5.5 mol).

    • Imine Formation: Stir the mixture at room temperature for 1 hour to form the imine/hemiaminal intermediate.

    • Reduction: Cool the reactor to 10°C. Add sodium borohydride (NaBH4, 0.28 kg, 7.5 mol) in small portions, keeping the temperature below 20°C. Caution: Hydrogen gas evolution.

    • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours until complete.

    • Work-up: Quench the reaction by slowly adding water (5 L). Concentrate the mixture under vacuum to remove most of the methanol.

    • Isolation: Extract the aqueous residue with ethyl acetate (2 x 5 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to dryness to obtain the product, which can be used directly or recrystallized from ethanol/water.

Step 2: One-Pot Annulation and Saponification

  • Principle: This sequence combines a Sonogashira coupling to introduce the alkyne, followed by a fluoride-promoted desilylation and intramolecular cyclization to form the indole ring.[8] The final saponification is performed in the same pot to streamline the process.

  • Protocol:

    • Sonogashira Coupling: To a 20 L reactor under nitrogen, charge methyl 3-bromo-4-(methylamino)benzoate (1.22 kg, 5.0 mol), triethylamine (10 L), PdCl₂(PPh₃)₂ (70 g, 0.1 mol, 2 mol%), and copper(I) iodide (19 g, 0.1 mol, 2 mol%).

    • Alkyne Addition: Heat the mixture to 50°C. Add trimethylsilylacetylene (0.54 kg, 5.5 mol) dropwise over 1 hour.

    • Reaction: Stir at 50°C for 6-8 hours, monitoring by HPLC.

    • Cyclization: Cool to room temperature. Add THF (5 L) followed by tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 6.0 L, 6.0 mol) dropwise. An exotherm may be observed. Stir at room temperature overnight.

    • Saponification: Add a solution of sodium hydroxide (0.60 kg, 15.0 mol) in water (3 L). Heat the mixture to 60°C and stir for 4 hours until the ester is fully hydrolyzed.

    • Work-up & Isolation: Cool to room temperature. Concentrate under vacuum to remove THF and triethylamine. Dilute with water (10 L) and wash with methyl tert-butyl ether (MTBE, 2 x 5 L) to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 with 2M HCl.

    • Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize from an ethanol/water mixture for high purity.

Scale-Up Considerations and Data
ParameterStep 1: N-MethylationStep 2: Annulation/Saponification
Scale 1.15 kg input1.22 kg input
Typical Yield 85-95%75-85% (over 3 steps)
Purity (HPLC) >98%>99% (after recrystallization)
Key Challenge Control of reduction exotherm.Catalyst cost and removal of residual palladium.
Solvent MethanolTriethylamine / THF
Purification Direct use or RecrystallizationPrecipitation & Recrystallization

Large-Scale Purification and Quality Control

For pharmaceutical applications, final product purity is paramount.

  • Recrystallization: The primary method for purifying the final product at scale. A suitable solvent system (e.g., ethanol/water, acetic acid/water) must be identified to ensure good recovery and effective removal of impurities, especially residual metals from Strategy 2.

  • Washing & Drying: The wet cake from filtration should be washed thoroughly with deionized water to remove inorganic salts. Drying is typically performed in a temperature- and vacuum-controlled tray dryer or a agitated filter dryer until the residual solvent content meets specifications.

  • Quality Control: Each batch must be tested for identity (¹H NMR, ¹³C NMR, MS), purity (HPLC >99.5%), melting point, and residual solvent content (GC). For cGMP-grade material, testing for elemental impurities (including residual palladium) via ICP-MS is mandatory.

Critical Safety Considerations for Scale-Up

  • Hazardous Reagents:

    • Sodium Hydride (NaH): Pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar) by trained personnel. Use of engineering controls like glove boxes for weighing and controlled addition systems is critical.

    • Methyl Iodide (MeI): Toxic and a suspected carcinogen. Use in a well-ventilated area or closed system.

    • Polyphosphoric Acid (PPA): Corrosive. The quench with water is extremely exothermic and can cause splashing. Must be performed slowly with adequate cooling and stirring in a reactor rated for the task.

  • Exothermic Reactions: Both the PPA quench and the NaBH₄ reduction generate significant heat. A jacketed reactor with controlled cooling is essential to maintain temperature and prevent runaway reactions.

  • Pressure and Gas Evolution: Reactions involving NaH and NaBH₄ produce hydrogen gas. The reactor must be properly vented to a safe area or connected to a scrubber system.

  • Palladium Catalysts: While not highly toxic, palladium compounds are expensive and must be removed to very low levels (<10 ppm) for APIs. They are also typically handled in a contained manner to prevent inhalation of fine powders.

Conclusion

The synthesis of this compound can be successfully scaled by employing either a traditional Fischer indole synthesis or a modern palladium-catalyzed approach. The Fischer route offers a cost-effective and time-tested method ideal for large volumes where starting materials are cheap. The palladium-catalyzed route provides an elegant and efficient alternative, often with higher overall yields and milder conditions, which may be advantageous for producing highly pure material, provided the challenges of catalyst cost and removal are addressed. The selection of the optimal route will depend on a careful evaluation of project-specific economic, safety, and regulatory requirements.

References

Application Notes and Protocols for Assessing the Biological Efficacy of 1-methyl-1H-indole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of 1-methyl-1H-indole-6-carboxylic acid are emerging as a promising class of small molecules with potential therapeutic applications, particularly in oncology.[3] Recent studies have highlighted that indole-6-carboxylic acid derivatives can be designed to target key signaling molecules implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1][4] These receptor tyrosine kinases (RTKs) are often overexpressed in various cancers and play a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols to assess the biological efficacy of this compound derivatives. The methodologies described herein are designed to establish a robust preclinical data package, elucidating the mechanism of action and therapeutic potential of this compound class. The narrative emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.

I. In Vitro Efficacy Assessment

The initial evaluation of novel anticancer agents typically begins with in vitro assays.[5][6] These cell-based and biochemical assays are cost-effective, less time-consuming than animal studies, and allow for the screening of a large number of compounds to identify promising candidates for further development.[5][7]

A. Cell Viability and Cytotoxicity Assays

The primary objective is to determine the effect of the this compound derivatives on the viability and proliferation of cancer cells. Tetrazolium-based colorimetric assays are widely used for this purpose.[8][9]

1. Rationale and Assay Selection:

  • MTT vs. XTT Assays: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[8][9][10] However, the formazan product of MTT is insoluble and requires an additional solubilization step, which can introduce variability.[8] In contrast, the formazan product of XTT is water-soluble, simplifying the protocol and improving reproducibility, making it a preferred choice for high-throughput screening.[8][11]

2. Experimental Protocol: XTT Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives in a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, HeLa, HT-29 as examples for colon and cervical cancer)[4]

    • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • This compound derivatives (stock solutions in DMSO)

    • XTT Cell Viability Assay Kit

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

    • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing metabolically active cells to convert XTT to the colored formazan product.[11]

    • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Data Presentation: IC50 Values of this compound Derivatives

Compound IDHCT-116 IC50 (µM)HeLa IC50 (µM)HT-29 IC50 (µM)
Derivative 15.28.16.5
Derivative 212.815.314.1
Positive Control0.50.80.6
B. Target Engagement: In Vitro Kinase Inhibition Assay

Given that indole-6-carboxylic acid derivatives have been shown to target EGFR and VEGFR-2, it is crucial to confirm their direct inhibitory effect on these kinases.[4]

1. Rationale and Assay Selection:

  • Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[12] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[12]

2. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Objective: To determine the IC50 of this compound derivatives against specific protein kinases (e.g., EGFR, VEGFR-2).

  • Materials:

    • Recombinant human kinases (e.g., EGFR, VEGFR-2)

    • Kinase-specific substrate peptides

    • ATP

    • This compound derivatives

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.[12]

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

      • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

      • Incubate at 30°C for 60 minutes.[12]

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

    • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR-2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 1-methyl-1H-indole- 6-carboxylic acid derivative Inhibitor->RTK

Caption: Inhibition of EGFR/VEGFR-2 signaling by a this compound derivative.

C. Cell Migration and Invasion Assays

Metastasis is a major cause of cancer-related mortality. Therefore, assessing the impact of the test compounds on cancer cell migration and invasion is a critical step.

1. Rationale and Assay Selection:

  • The Boyden chamber or Transwell assay is a widely accepted method for studying cell migration and invasion.[13][14] It allows for the quantification of cells that have migrated through a porous membrane towards a chemoattractant.[13][14] For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[15]

2. Experimental Protocol: Transwell Cell Migration Assay

  • Objective: To evaluate the effect of this compound derivatives on the migratory capacity of cancer cells.

  • Materials:

    • Cancer cell lines

    • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet for staining

  • Procedure:

    • Cell Preparation: Culture cells to 80-90% confluency, then serum-starve for 12-24 hours.[13]

    • Assay Setup:

      • Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[13][16]

      • Resuspend serum-starved cells in serum-free medium containing the test compound at various concentrations.

      • Add 1 x 10^5 cells in 100 µL to the upper chamber of the Transwell insert.[13]

    • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

    • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[13]

    • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with 0.5% crystal violet.

    • Quantification: Elute the crystal violet stain with a solubilization buffer and measure the absorbance. Alternatively, count the number of stained cells in several random fields under a microscope.

II. In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic potential of a compound in a more complex biological system.[5][7] Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical anticancer drug development.[7][17][18]

1. Rationale and Model Selection:

  • Cell-Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice (e.g., NOD-SCID or NSG mice).[19] CDX models are highly reproducible and are ideal for initial in vivo efficacy screening.[19]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[19] They are considered to better represent the heterogeneity of the original tumor.[19] For initial studies, CDX models are often preferred due to their reproducibility and faster establishment.[19]

2. Experimental Protocol: Human Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a CDX mouse model.

  • Materials:

    • Immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old)

    • Human cancer cell line (e.g., HCT-116)

    • Matrigel (optional, can improve tumor take rate)

    • Test compound and vehicle control

    • Digital calipers

  • Procedure:

    • Tumor Implantation:

      • Harvest cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel.

      • Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.[20]

    • Tumor Monitoring:

      • Monitor the mice 2-3 times per week for tumor growth.

      • Measure tumor dimensions (length and width) with digital calipers.

      • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[19][20]

    • Randomization and Treatment:

      • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[19]

      • Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

    • Efficacy Evaluation:

      • Continue to measure tumor volume and body weight throughout the study.

      • The primary endpoint is typically tumor growth inhibition (TGI).

      • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualization: Xenograft Study Workflow

Xenograft_Workflow A Cell Culture (e.g., HCT-116) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Treatment Group (Test Compound) E->F G Control Group (Vehicle) E->G H Continued Monitoring (Tumor Volume & Body Weight) F->H G->H I Endpoint Analysis (Tumor Excision, Weight, etc.) H->I

Caption: Workflow for a cell-line-derived xenograft (CDX) study.

III. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically assessing their effects on cell viability, target engagement, and in vivo tumor growth, researchers can generate the critical data necessary to advance promising candidates into further stages of drug development. It is imperative that all animal procedures are conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-indole-6-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among indole derivatives, 1-methyl-1H-indole-6-carboxylic acid has emerged as a particularly valuable building block, prized for its synthetic versatility and its presence in cutting-edge therapeutic agents.[3] This guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of targeted covalent inhibitors for oncogenic proteins. We will dissect the causality behind synthetic strategies, provide detailed, field-proven protocols for its use in amide bond formation, and present a framework for its successful integration into drug discovery pipelines.

Introduction: The this compound Scaffold

This compound is a bifunctional molecule featuring a nucleophilic indole ring system and an electrophilic carboxylic acid moiety. The N-methylation prevents unwanted side reactions at the indole nitrogen, such as acylation, thereby directing reactivity towards the C6-carboxylic acid group. This structural feature makes it an ideal and predictable building block for constructing complex molecular architectures.[3] Its stability and reactivity profile facilitate straightforward synthetic pathways, making it a crucial component in medicinal chemistry.[3]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
CAS Number 202745-73-1[3][4]
Appearance Light yellow to brown solid[3]
Purity (Typical) ≥ 95% (HPLC)[3]
Storage Conditions Store at 0-8°C[3]

Core Application: A Key Building Block for KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[5] For decades, it was considered "undruggable" due to the picomolar affinity for its endogenous ligands (GDP/GTP) and the lack of a well-defined allosteric binding pocket.[5][6] The discovery of a specific mutation, G12C (glycine-to-cysteine at codon 12), rendered the protein susceptible to targeted covalent inhibition.[5] This breakthrough has led to the development of a new class of anticancer agents, with several compounds entering clinical trials and receiving FDA approval.[6][7]

The this compound scaffold is a central component in several potent KRAS G12C inhibitors, including Adagrasib (MRTX849).[7] In these molecules, the indole core serves as a rigid scaffold that correctly orients other functional groups to bind within a cryptic pocket (the Switch-II pocket) of the KRAS G12C protein, while the amide linkage, formed from the carboxylic acid, connects to other key binding elements.[5]

Rationale for Use in KRAS G12C Inhibitor Design

The diagram below illustrates the logical framework connecting the molecular biology of the KRAS G12C mutation to the specific choice of the indole-6-carboxamide scaffold in drug design.

G cluster_problem The Oncological Problem cluster_solution The Therapeutic Strategy cluster_scaffold The Chemical Solution KRAS_Mutation KRAS G12C Mutation in NSCLC, Colorectal Cancer Aberrant_Signaling Constitutively Active GTP-Bound State KRAS_Mutation->Aberrant_Signaling Uncontrolled_Growth Aberrant MAPK Signaling & Uncontrolled Cell Proliferation Aberrant_Signaling->Uncontrolled_Growth Covalent_Inhibition Targeted Covalent Inhibition of Cysteine-12 Uncontrolled_Growth->Covalent_Inhibition Therapeutic Intervention Inactive_State Lock KRAS in Inactive GDP-Bound State Covalent_Inhibition->Inactive_State Indole_Scaffold 1-Methyl-1H-indole-6-carboxamide Core Scaffold Covalent_Inhibition->Indole_Scaffold Molecular Implementation Block_Signaling Inhibit Downstream Signaling Inactive_State->Block_Signaling Binding_Pocket Binds Cryptic H95/Y96/Q99 (Switch-II) Pocket Indole_Scaffold->Binding_Pocket Amide_Linker Amide bond connects to other key fragments Indole_Scaffold->Amide_Linker

Caption: Logical flow from oncogenic mutation to the strategic use of the indole scaffold.

The Key Transformation: Amide Bond Formation

The conversion of the carboxylic acid of our title compound into an amide is the most critical and frequently performed reaction in its application.[8][9] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Mechanism of Carboxylic Acid Activation

Coupling reagents transform the hydroxyl group of the carboxylic acid into a better leaving group. The diagram below illustrates a generalized mechanism for this activation and subsequent amidation, which is broadly applicable to common uronium/aminium salt reagents like HATU.

G Start R-COOH (this compound) Activated_Ester Activated Intermediate (Highly Electrophilic) Start->Activated_Ester Activation Step Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Tetrahedral Tetrahedral Intermediate Activated_Ester->Tetrahedral Nucleophilic Attack Amine R'-NH₂ (Nucleophile) Amine->Tetrahedral Product R-CO-NHR' (Final Amide Product) Tetrahedral->Product Collapse & Leaving Group Expulsion Biproduct Byproducts Tetrahedral->Biproduct

Caption: Generalized mechanism for amide bond formation via an activated intermediate.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, desired reaction time, and potential for side reactions like racemization (if chiral centers are present).

Coupling SystemAdditiveBaseTypical SolventAdvantagesCommon Issues
EDC / NHS NHS or Sulfo-NHSNone or mild baseDCM, DMF, WaterWater-soluble byproducts, good for aqueous media.[10]Slower reaction times, potential for side reactions.
HATU / DIPEA NoneDIPEA, TEADMF, NMPVery fast, high yielding, effective for hindered substrates.[9][11]Expensive, byproducts can be difficult to remove.
PyBOP / DIPEA NoneDIPEA, TEADMF, DCMHigh efficiency, less allergenic than BOP.Can promote racemization in sensitive substrates.
SOCl₂ or (COCl)₂ NonePyridine, TEADCM, THFForms highly reactive acyl chloride, very inexpensive.[11]Harsh conditions, not suitable for sensitive functional groups.

Detailed Experimental Protocol: Synthesis of a Representative Indole-6-Carboxamide

This protocol describes a reliable method for the coupling of this compound with a representative amine, 4-aminopiperidine, using HATU, a widely trusted coupling reagent for its high efficiency and speed.[9][11]

Reaction Scheme: this compound + 4-aminopiperidine ---(HATU, DIPEA, DMF)---> N-(piperidin-4-yl)-1-methyl-1H-indole-6-carboxamide

Materials and Equipment
  • Reagents: this compound (1.0 eq), 4-aminopiperidine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Solvents for Work-up & Purification: Ethyl acetate (EtOAc), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Hexanes, Dichloromethane (DCM), Methanol (MeOH).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, syringes, rotary evaporator, thin-layer chromatography (TLC) plates (silica), separatory funnel, column chromatography setup.

Step-by-Step Procedure

The workflow for this synthesis is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of an indole-6-carboxamide.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 175 mg, 1.0 mmol, 1.0 eq). Dissolve it in anhydrous DMF (5 mL).

    • Causality: An inert atmosphere and anhydrous solvent are crucial to prevent hydrolysis of the activated ester intermediate and the coupling reagent.

  • Acid Activation: To the stirred solution, add HATU (e.g., 456 mg, 1.2 mmol, 1.2 eq) followed by the dropwise addition of DIPEA (e.g., 0.52 mL, 3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15-20 minutes.

    • Causality: HATU is the activating agent.[11] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the activated species.[9] A brief pre-activation period ensures the complete formation of the activated ester before the amine is introduced.

  • Amine Coupling: In a separate vial, dissolve 4-aminopiperidine (e.g., 110 mg, 1.1 mmol, 1.1 eq) in a small amount of anhydrous DMF (1 mL) and add it dropwise to the activated acid mixture.

    • Causality: A slight excess of the amine ensures the complete consumption of the more valuable activated indole acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water and DMF from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure amide product.

    • Causality: Chromatography separates the desired product from unreacted amine, coupling agent byproducts, and any other impurities.

Conclusion

This compound is a high-value synthetic intermediate with proven utility in modern drug discovery. Its structural rigidity and well-defined reactivity, primarily through amide bond formation, make it an indispensable tool for medicinal chemists. As demonstrated by its central role in the architecture of potent KRAS G12C inhibitors, this molecule provides a reliable anchor for constructing complex, biologically active compounds. The protocols and mechanistic insights provided herein offer a robust foundation for researchers aiming to leverage this powerful building block in their own synthetic campaigns.

References

LC-MS method for the detection of 1-methyl-1H-indole-6-carboxylic acid and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the LC-MS/MS Quantification of 1-methyl-1H-indole-6-carboxylic acid and its Putative Metabolites in Biological Matrices

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound and its predicted metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers in drug metabolism, pharmacokinetics, and clinical research, offering a robust framework from sample preparation to data acquisition. The methodologies are grounded in established analytical principles to ensure sensitivity, selectivity, and reliability, in alignment with regulatory expectations for bioanalytical method validation.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound whose structural motif is relevant in medicinal chemistry and drug discovery programs. As with any xenobiotic, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. The metabolic fate of a parent drug can significantly influence its efficacy and safety profile. Metabolites can be inactive, share the activity of the parent drug, or exhibit unique pharmacological or toxicological properties.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidance like the "Metabolites in Safety Testing" (MIST) framework, which underscores the need to identify and characterize metabolites that are abundant in humans to assess their potential safety risks.[1][2] LC-MS/MS has become the definitive technology for this purpose, offering unparalleled sensitivity and specificity for identifying and quantifying drugs and their metabolites in complex biological matrices like plasma, urine, and cell culture media.[3][4] This application note presents a validated starting point for developing a rigorous LC-MS/MS method for this compound.

Predicted Metabolic Pathways

While specific metabolic pathways for this compound are not extensively documented in public literature, we can predict likely biotransformations based on common metabolic reactions for similar chemical structures. These predictions are essential for developing an analytical method capable of detecting major metabolites.[2]

Key metabolic reactions for indole-containing compounds and carboxylic acids include:

  • Phase I Metabolism (Oxidation): Primarily mediated by Cytochrome P450 (CYP) enzymes. This can involve hydroxylation at various positions on the indole ring or demethylation of the N-methyl group.

  • Phase II Metabolism (Conjugation): The carboxylic acid group is a prime site for glucuronidation (via UGT enzymes) to form an acyl-glucuronide. Hydroxylated metabolites can also undergo glucuronidation or sulfation.

The diagram below illustrates these potential metabolic transformations.

Metabolic_Pathway Parent This compound (m/z 176.2) Metabolite1 Hydroxylated Metabolite (m/z 192.2) Parent->Metabolite1 Phase I: Hydroxylation Metabolite2 N-demethylated Metabolite (m/z 162.2) Parent->Metabolite2 Phase I: N-demethylation Metabolite3 Glucuronide Conjugate (m/z 352.2) Parent->Metabolite3 Phase II: Glucuronidation

Caption: Predicted metabolic pathways for this compound.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity).[5][6]

  • Internal Standard (IS): Tolbutamide-d9 or a stable isotope-labeled version of the analyte (if available). The use of an IS is crucial for correcting for matrix effects and variability during sample preparation and injection.

  • Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Optima™ LC/MS grade).

  • Additives: Formic acid (≥99% purity, LC-MS grade).

  • Biological Matrix: Human plasma (K2-EDTA), urine, or relevant cell culture media.

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, and appropriate vials.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the parent compound and the internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve Standards: Prepare calibration standards by spiking the appropriate working solutions into the blank biological matrix. A typical concentration range might be 1-1000 ng/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner as the calibration standards, using a separate stock solution weighing to ensure accuracy.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples, which can otherwise interfere with the analysis.[7][8]

  • Aliquot: Pipette 50 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., at 1000 ng/mL) to all tubes except for the blank matrix samples.

  • Precipitation: Add 150 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to sample is effective for precipitating proteins.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated protein.

  • Transfer: Carefully transfer the supernatant (~180 µL) to a clean autosampler vial for LC-MS/MS analysis.

For urine samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample 1:10 with the initial mobile phase conditions, vortex, centrifuge to remove particulates, and inject.

LC-MS/MS Methodological Parameters

The following tables outline the recommended starting conditions for the LC-MS/MS analysis. Optimization will be necessary for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is ideal for retaining and separating the parent compound and its metabolites.[9] The use of formic acid in the mobile phase helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode.[7]

ParameterRecommended Condition
HPLC System UHPLC/HPLC system (e.g., SCIEX ExionLC™, Waters ACQUITY™)
Column Phenomenex Kinetex® F5 (100 x 2.1 mm, 2.6 µm) or equivalent C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table Below

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
6.0 95
6.1 5

| 8.0 | 5 |

Mass Spectrometry (MS/MS) Conditions

The analysis will be performed in positive ion mode using Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM) for quantification. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[7]

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500+, Agilent 6400 Series)
Ion Source Electrospray Ionization (ESI)
Polarity Positive
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Target Analytes: Note: The exact m/z values for product ions and the optimal Collision Energy (CE) and Declustering Potential (DP) must be determined experimentally by infusing a standard solution of each analyte into the mass spectrometer.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)CE (eV)DP (V)
This compound 176.2130.1 (loss of H₂O+CO)[Optimized][Optimized]
Putative Hydroxylated Metabolite 192.2146.1 (loss of H₂O+CO)[Optimized][Optimized]
Putative N-demethylated Metabolite 162.2116.1 (loss of H₂O+CO)[Optimized][Optimized]
Putative Glucuronide Conjugate 352.2176.2 (loss of glucuronic acid)[Optimized][Optimized]
Tolbutamide-d9 (IS) 280.2164.2[Optimized][Optimized]

Overall Analytical Workflow

The diagram below provides a high-level overview of the entire analytical process, from sample handling to final data reporting.

Analytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Receive Sample (Plasma, Urine, etc.) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC UHPLC Separation Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Integration & Calibration) MS->Data Report Reporting & Review Data->Report

Caption: High-level workflow for the LC-MS/MS analysis.

Method Validation Considerations

To ensure that the analytical method is suitable for its intended purpose, a full validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[10]

Key Validation Parameters and Typical Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity The relationship between analyte concentration and instrument response.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the nominal concentration and the degree of scatter between measurements.For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the detection and quantification of this compound and its potential metabolites. The described sample preparation technique, coupled with the optimized LC-MS/MS parameters, offers a highly selective and sensitive method suitable for regulated bioanalysis. By following these guidelines and adhering to established method validation principles, researchers can generate high-quality, reliable data to support drug development and clinical research programs.

References

Application Notes and Protocols: Employing 1-methyl-1H-indole-6-carboxylic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 1-methyl-1H-indole-6-carboxylic acid in material science. The indole scaffold is a cornerstone in medicinal chemistry and has gained significant traction in material science due to its unique electronic and photophysical properties.[1][2][3] This guide moves beyond theoretical discussions to provide field-proven, step-by-step protocols for leveraging this versatile molecule in the development of advanced materials. We will explore its use as a monomer for electroactive polymers, a functional component in corrosion-inhibiting coatings, and a core structure for fluorescent probes. Each protocol is designed as a self-validating system, with integrated characterization steps to ensure experimental integrity.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional aromatic heterocycle. Its core structure consists of an electron-rich indole ring system, which is known to facilitate π-π stacking—a critical phenomenon for charge transport in organic semiconductors.[3] The strategic placement of a methyl group at the N1 position enhances solubility in organic solvents and prevents N-H bond-related side reactions during polymerization or functionalization. The carboxylic acid group at the C6 position serves two primary purposes: it provides a reactive handle for covalent attachment to other molecules or surfaces, and it can be used to tune the material's electronic properties and environmental responsiveness (e.g., pH sensitivity).

This unique combination of an electronically active core and versatile functional groups makes this compound a compelling building block for a new generation of functional materials.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Appearance Solid
CAS Number 20891-19-8 (Verify specific CAS)
SMILES Cn1ccc2ccc(cc12)C(O)=O
InChI Key DJQOGNYSBOIJKE-UHFFFAOYSA-N

Foundational Characterization Workflow

Before deployment in any application, a thorough characterization of the starting material is imperative to establish a baseline and ensure purity. This workflow outlines the primary analytical techniques required.

cluster_0 Initial Material Validation cluster_1 Photophysical & Thermal Properties cluster_2 Application Development Start This compound (As Received) NMR ¹H & ¹³C NMR Spectroscopy (Structural Verification) Start->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR MassSpec Mass Spectrometry (Molecular Weight Confirmation) Start->MassSpec UVVis UV-Vis Spectroscopy (Absorbance Profile) NMR->UVVis If Pure Fluorescence Fluorescence Spectroscopy (Emission Profile) FTIR->Fluorescence If Structure Confirmed TGA Thermogravimetric Analysis (Thermal Stability) MassSpec->TGA If MW Confirmed AppDev Proceed to Application-Specific Protocols UVVis->AppDev Fluorescence->AppDev TGA->AppDev

Caption: Foundational characterization workflow for this compound.

Application I: Monomer for Electrochromic Polymer Films

Scientific Rationale: The indole nucleus is an electroactive moiety that can undergo oxidative polymerization to form a conductive polymer. Copolymers of indole-6-carboxylic acid have demonstrated promising electrochromic properties, meaning they can change color upon the application of an electrical potential.[5][6] The N-methylation of our target molecule prevents cross-linking at the nitrogen position, leading to a more defined and potentially more stable polymer structure. The resulting polymer, poly(this compound), is expected to be a viable candidate for applications in smart windows, displays, and sensors.

Protocol 3.1: Anodic Electropolymerization and Film Deposition

This protocol details the formation of a polymer film on an Indium Tin Oxide (ITO) coated glass slide, a common transparent conductive substrate used in organic electronics.[7]

Materials:

  • This compound (10 mM)

  • Anhydrous acetonitrile (ACN)

  • Lithium perchlorate (LiClO₄) (0.1 M, supporting electrolyte)

  • ITO-coated glass slides (substrate)

  • Platinum wire (counter electrode)

  • Ag/AgCl wire (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Preparation: Clean the ITO slide by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of nitrogen. This ensures a pristine surface for uniform film deposition.

  • Electrolyte Solution: Prepare a 0.1 M solution of LiClO₄ in anhydrous ACN. Add the this compound monomer to a final concentration of 10 mM. Purge the solution with nitrogen or argon gas for 20 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell. Use the prepared ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl wire as the reference electrode. Ensure the conductive side of the ITO is facing the other electrodes.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry (CV) for 10-20 cycles between 0.0 V and a determined upper potential (e.g., +1.2 V vs. Ag/AgCl). The upper potential should be sufficient to oxidize the monomer, which will be evident by a growing peak in the voltammogram.

    • Causality: The repeated cycling allows for the gradual deposition and growth of the polymer film on the ITO surface. The increase in peak current with each cycle is a direct indication of the successful deposition of an electroactive polymer film.[5]

  • Film Rinsing: After polymerization, gently rinse the polymer-coated ITO slide with fresh ACN to remove any unreacted monomer and electrolyte. The film is now ready for characterization.

Protocol 3.2: Spectroelectrochemical Characterization

This protocol assesses the electrochromic performance of the deposited film.

Procedure:

  • Prepare a Monomer-Free Electrolyte: Use the same 0.1 M LiClO₄ in ACN solution, but without the indole monomer.

  • In-Situ Measurement: Place the polymer-coated ITO slide in a cuvette containing the monomer-free electrolyte. Set up the three-electrode cell within the light path of a UV-Vis spectrometer.

  • Acquire Spectra: Apply a series of stepped potentials (e.g., from -0.2 V to +1.2 V in 0.2 V increments). At each potential, allow the system to stabilize for 30-60 seconds and then record the full UV-Vis absorption spectrum.

  • Data Analysis:

    • Optical Contrast (%T): Calculate the difference in transmittance at a specific wavelength between the fully oxidized (colored) and fully reduced (bleached) states.

    • Coloration Efficiency (CE): Determine the change in optical density per unit of injected charge, a key metric for device efficiency.

cluster_0 Preparation cluster_1 Electropolymerization cluster_2 Characterization Prep_Sol Prepare Monomer + Electrolyte Solution Assemble_Cell Assemble 3-Electrode Cell Prep_Sol->Assemble_Cell Clean_ITO Clean ITO Substrate Clean_ITO->Assemble_Cell Run_CV Run Cyclic Voltammetry (e.g., 20 cycles) Assemble_Cell->Run_CV Rinse_Film Rinse Polymer Film Run_CV->Rinse_Film Spectroelectro Perform Spectroelectrochemistry (Apply Potentials, Record Spectra) Rinse_Film->Spectroelectro Transfer to Monomer-Free Electrolyte Analyze Analyze Data (%T, Coloration Efficiency) Spectroelectro->Analyze Result Characterized Electrochromic Film Analyze->Result

Caption: Workflow for electropolymerization and characterization of electrochromic films.

Application II: Corrosion Inhibitor for Mild Steel

Scientific Rationale: Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are effective corrosion inhibitors, particularly in acidic media.[8][9] Indole derivatives function by adsorbing onto the metal surface, creating a protective barrier that shields the metal from corrosive agents.[10][11] The adsorption is facilitated by the interaction of the lone pair electrons on the nitrogen and oxygen atoms and the delocalized π-electrons of the indole ring with the vacant d-orbitals of the iron atoms on the steel surface. This compound is an excellent candidate due to its multiple adsorption centers.

Protocol 4.1: Electrochemical Evaluation of Inhibition Efficiency

This protocol uses potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to quantify the inhibitor's effectiveness.

Materials:

  • Mild steel coupons (working electrode)

  • 0.5 M H₂SO₄ solution (corrosive medium)

  • This compound (inhibitor, various concentrations: e.g., 50, 100, 150, 200 ppm)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Coupon Preparation: Polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry. This ensures a uniform and reproducible surface.

  • Test Solutions: Prepare the 0.5 M H₂SO₄ solution. Create a series of test solutions by adding the inhibitor at different concentrations. Also prepare a "blank" solution with no inhibitor.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the steel coupon, platinum foil, and SCE.

    • Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • EIS Measurement: Perform an EIS scan at the OCP, typically over a frequency range of 100 kHz to 10 mHz. The resulting Nyquist plot provides information about the charge transfer resistance (Rct). A larger Rct value indicates better corrosion inhibition.

    • PDP Measurement: After EIS, perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV relative to the OCP. This provides the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Data Analysis:

    • Repeat the measurements for each inhibitor concentration and the blank solution.

    • Calculate the Inhibition Efficiency (IE%) from both EIS and PDP data:

      • From PDP: IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100

      • From EIS: IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100

    • Trustworthiness: The consistency between IE% values obtained from two different electrochemical techniques (PDP and EIS) provides a self-validating system for the results.

Quantitative Data Summary
Inhibitor Conc. (ppm)icorr (μA/cm²) (from PDP)Rct (Ω·cm²) (from EIS)IE% (PDP)IE% (EIS)
0 (Blank)ValueValueN/AN/A
50ValueValueCalcCalc
100ValueValueCalcCalc
150ValueValueCalcCalc
200ValueValueCalcCalc

Application III: Core Scaffold for Fluorescent Probes

Scientific Rationale: The indole ring is a well-known fluorophore, forming the basis of fluorescence in the amino acid tryptophan.[1] Its photophysical properties are sensitive to the local environment, making indole derivatives excellent candidates for chemical sensors and biological probes.[12][13][14] The carboxylic acid group on this compound can be used to tune the fluorescence response to pH or can be readily converted to an ester or amide to attach recognition moieties for specific analytes (e.g., metal ions, biomolecules).[15][16]

Protocol 5.1: Solvatochromism and Photophysical Characterization

This protocol establishes the fundamental fluorescence properties of the molecule.

Materials:

  • This compound

  • A series of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a solvent where it is highly soluble, such as methanol or DMSO.

  • Working Solutions: Prepare dilute working solutions (e.g., 10 μM) in each of the test solvents. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for the compound in each solvent to determine the maximum absorption wavelength (λ_abs_max).

  • Emission Spectra: Using the determined λ_abs_max as the excitation wavelength (λ_ex), record the fluorescence emission spectrum in each solvent to find the maximum emission wavelength (λ_em_max).

  • Data Analysis:

    • Stokes Shift: Calculate the difference in nanometers between λ_em_max and λ_abs_max. A large Stokes shift is often desirable for fluorescent probes.

    • Solvatochromism: Plot the λ_em_max versus the solvent polarity parameter (e.g., the Lippert-Mataga plot). A strong correlation indicates a significant change in the dipole moment upon excitation and sensitivity to the environment. This is a key indicator of its potential as a polarity sensor.

References

Unveiling the Molecular Architecture: A Detailed Methodology for Single-Crystal X-ray Diffraction of 1-methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Structural Precision in Drug Development

In the landscape of modern drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure is paramount.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.[1][2] This information is critical for structure-activity relationship (SAR) studies, lead optimization, and understanding the solid-state properties of active pharmaceutical ingredients (APIs). 1-methyl-1H-indole-6-carboxylic acid, a derivative of the privileged indole scaffold, represents a class of molecules with significant potential in medicinal chemistry. This application note provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility.

I. The Cornerstone of Success: Growing High-Quality Single Crystals

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a suitable single crystal. The ideal crystal for SCXRD should be well-formed, optically clear, and free of defects such as cracks or twinning, with dimensions typically in the range of 0.1 to 0.3 mm.[1] For this compound, a small organic molecule, several crystallization techniques can be employed. The key to all methods is to approach supersaturation slowly and methodically, allowing for ordered crystal growth rather than rapid precipitation.[3]

Recommended Crystallization Protocols:

Two highly effective methods for small organic molecules are Slow Evaporation and Vapor Diffusion.

Protocol 1: Slow Evaporation

This technique is straightforward and often a good starting point. It relies on the gradual increase in solute concentration as the solvent evaporates.[3][4][5]

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble. A good starting point is a solvent system like dichloromethane/ethanol or chloroform/diethyl ether.[6]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 2 mL glass vial) to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with parafilm and puncture it with a fine needle (e.g., a 27-gauge needle). This allows for slow solvent evaporation over several days to weeks.[4][5]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring: Periodically inspect the vial under a microscope for crystal growth.

Protocol 2: Vapor Diffusion

This method is particularly effective when only small amounts of the compound are available and offers excellent control over the rate of crystallization.[6][7][8] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[6][8]

  • Solvent System Selection:

    • Solvent: Choose a solvent in which this compound is soluble (e.g., tetrahydrofuran, chloroform, or acetonitrile). This solvent should be less volatile than the anti-solvent.[6]

    • Anti-solvent: Select a volatile solvent in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[6]

  • Setup:

    • Dissolve the compound in a small volume of the "solvent" in a small, open vial (e.g., a 0.5 mL vial).

    • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

    • Add a larger volume of the "anti-solvent" to the bottom of the outer container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution, gradually decreasing the solubility of the compound and inducing crystallization.[8]

  • Observation: Monitor for crystal growth at the bottom of the inner vial over several days.

II. From Crystal to Diffraction Pattern: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a monochromatic X-ray beam.

Experimental Workflow for Data Collection

experimental_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing Crystal_Selection Select a suitable single crystal (0.1-0.3 mm, optically clear) Mounting Mount the crystal on a goniometer head (e.g., using cryoloop and oil) Crystal_Selection->Mounting Centering Center the crystal in the X-ray beam Mounting->Centering Screening Initial screening shots to assess crystal quality and determine unit cell Centering->Screening Strategy Define data collection strategy (scan width, exposure time, etc.) Screening->Strategy Full_Data_Collection Collect a full sphere of diffraction data Strategy->Full_Data_Collection Integration Integrate raw diffraction images to obtain reflection intensities (h, k, l, I, σ(I)) Full_Data_Collection->Integration Scaling Scale and merge data, apply corrections (Lp, absorption, etc.) Integration->Scaling Final_HKL Final .hkl file for structure solution Scaling->Final_HKL

Caption: The experimental workflow from crystal mounting to the generation of the final reflection file.

Instrumentation and Key Parameters:
  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is required.

  • X-ray Source: For small organic molecules like this compound, a Molybdenum (Mo) Kα radiation source (λ = 0.71073 Å) is generally preferred. While Copper (Cu) Kα radiation (λ = 1.5418 Å) provides higher intensity, it can lead to higher absorption effects for denser crystals.[1] Given the composition of C10H9NO2, Mo radiation is a robust choice.

  • Temperature: Data collection is typically performed at low temperatures (e.g., 100-120 K) using a cryostream.[7] This is crucial for several reasons:

    • It minimizes thermal motion of the atoms, resulting in sharper diffraction spots and more precise atomic positions.

    • It reduces radiation damage to the crystal, which is particularly important for organic molecules.

    • It can improve the quality of weakly diffracting crystals.[9][10]

  • Data Collection Strategy: A complete sphere of data should be collected to ensure high redundancy and accurate space group determination. This is typically achieved by a series of scans with small rotation increments (e.g., 0.5° per frame). The exposure time per frame will depend on the crystal's scattering power and the X-ray source intensity.

III. Deciphering the Data: Structure Solution and Refinement

With the processed diffraction data (in the form of an .hkl file), the next phase is to solve and refine the crystal structure. This is an iterative process of building a molecular model and refining it against the experimental data.

Software:

A powerful and widely used combination for small molecule crystallography is the SHELX suite of programs integrated within the Olex2 graphical user interface.[11][12] Olex2 provides an intuitive platform for visualizing the structure and managing the refinement process, while SHELX provides the robust algorithms for structure solution and refinement.[11][13]

The Refinement Cycle:

refinement_cycle Solve Structure Solution (Direct Methods - SHELXT) Initial_Model Initial Atomic Model (Electron Density Map) Solve->Initial_Model Refine Least-Squares Refinement (SHELXL) Initial_Model->Refine Difference_Map Calculate Difference Fourier Map (Fo-Fc) Refine->Difference_Map Compare Fo and Fc Anisotropic_Refinement Anisotropic Refinement Refine->Anisotropic_Refinement Once model is complete Final_Model Final Refined Model Refine->Final_Model Convergence Reached (R1 < 5%, GooF ~ 1) Model_Completion Model Completion (Add H-atoms, identify disorder, etc.) Difference_Map->Model_Completion Identify missing/misplaced atoms Model_Completion->Refine Anisotropic_Refinement->Refine

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Protocol for Structure Solution and Refinement:
  • Data Import and Space Group Determination: Import the .hkl file and the instrument file (.p4p or equivalent) into Olex2. The software, in conjunction with programs like XPREP, will suggest a space group based on the systematic absences in the diffraction data. For this compound, the expected space group is P2(1)2(1)2(1).[7]

  • Structure Solution (Direct Methods): Use SHELXT (or a similar direct methods program) within Olex2 to solve the structure.[13] Direct methods are powerful algorithms that can determine the phases of the structure factors, which are lost during the diffraction experiment. This will generate an initial electron density map and a preliminary atomic model.

  • Initial Model Building and Isotropic Refinement:

    • Assign atom types (C, N, O) to the electron density peaks in the initial model. The indole ring and carboxylic acid group should be recognizable.

    • Perform an initial isotropic refinement using SHELXL. In this step, atoms are modeled as spheres with a single displacement parameter.

  • Model Completion:

    • Calculate a difference Fourier map (Fo-Fc). Peaks in this map indicate regions of missing electron density (e.g., hydrogen atoms), while negative troughs suggest misplaced or incorrect atom types.

    • Add hydrogen atoms to the model using a riding model (e.g., the HADD command in Olex2).[14] This places hydrogens in geometrically expected positions.

    • Refine the model again.

  • Anisotropic Refinement:

    • Once all non-hydrogen atoms are located and the model is chemically sensible, switch to anisotropic refinement.[14] This models the atoms as ellipsoids, accounting for the directionality of their thermal motion, which provides a more accurate representation of the electron density.

    • Continue to refine the structure until convergence is reached.

  • Final Refinement and Validation:

    • The refinement is considered complete when the R1 factor (a measure of the agreement between the observed and calculated structure factors) is low (typically < 5% for high-quality data), the goodness-of-fit (GooF) is close to 1, and the residual electron density in the final difference map is minimal.

    • Generate a Crystallographic Information File (CIF) and a final report. The CIF file is the standard format for reporting crystal structure data.

IV. Interpreting the Results: The Final Structure

The successful completion of this methodology will yield a detailed three-dimensional model of this compound.

Key Crystallographic Data for this compound:
ParameterValueSource
Chemical FormulaC10H9NO2[7]
Crystal SystemOrthorhombic[7]
Space GroupP2(1)2(1)2(1)[7]
a (Å)7.3989(3)[7]
b (Å)11.2007(4)[7]
c (Å)20.2402(7)[7]
α, β, γ (°)90[7]
Volume (ų)1677.14(9)Calculated
Z8Calculated
Temperature (K)120(2)[7]
R-factor (obs)0.0465[7]

This data provides a precise and unambiguous representation of the molecule in the solid state, including bond lengths, bond angles, and the packing arrangement of the molecules in the crystal lattice. This level of detail is indispensable for advancing drug development projects.

V. Conclusion: From Methodology to Molecular Insight

This application note has outlined a robust and comprehensive methodology for the single-crystal X-ray diffraction of this compound. By following these detailed protocols, from the critical step of crystal growth to the final stages of structure refinement, researchers can obtain high-quality, publication-ready crystallographic data. The resulting structural insights are fundamental to understanding the chemical and physical properties of this and related compounds, thereby accelerating the path from molecular concept to therapeutic reality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind key steps, helping you make informed decisions to overcome common experimental hurdles.

Section 1: Synthesis Overview and Key Strategic Considerations

The synthesis of this compound typically proceeds via a multi-step route, most commonly involving the protection of the carboxylic acid as an ester, followed by N-methylation of the indole ring, and concluding with the deprotection (saponification) of the ester. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

The primary challenges in this synthesis are:

  • Regioselectivity of Methylation: The indole nucleus has two potential sites for alkylation: the N-1 position and the electron-rich C-3 position. Uncontrolled reaction conditions can lead to a mixture of N-methylated and C-3 methylated products, complicating purification and reducing the yield of the desired isomer.[1]

  • Reaction Conditions for N-Methylation: The indole N-H bond is only weakly acidic, requiring a strong base for complete deprotonation to form the highly nucleophilic indolide anion. The choice of base, solvent, and temperature is critical to favor N-alkylation.[1][2]

  • Efficiency of Saponification: The final hydrolysis of the methyl or ethyl ester to the carboxylic acid must be driven to completion to avoid difficult separations of the final product from the ester intermediate.

Below is a diagram illustrating the most common synthetic workflow.

G cluster_0 Workflow for this compound Synthesis start 1H-Indole-6-carboxylic Acid esterification Step 1: Esterification (e.g., SOCl2, EtOH) start->esterification ester_intermediate Methyl/Ethyl 1H-indole-6-carboxylate esterification->ester_intermediate methylation Step 2: N-Methylation (e.g., NaH, MeI) ester_intermediate->methylation methylated_ester Methyl/Ethyl 1-methyl-1H-indole-6-carboxylate methylation->methylated_ester saponification Step 3: Saponification (e.g., LiOH or NaOH) methylated_ester->saponification product Final Product: This compound saponification->product

Caption: A common three-step synthetic route.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My N-methylation step (Step 2) is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yield in the N-methylation step is the most common problem and typically stems from incomplete deprotonation of the indole nitrogen or competing side reactions.

  • Causality—Why this happens: The N-H proton of indole is not highly acidic (pKa ≈ 17). To achieve efficient alkylation, it must be fully deprotonated by a strong base to form the indolide anion. If deprotonation is incomplete, the remaining neutral indole can react with the methylating agent at the C-3 position via an electrophilic substitution mechanism, which is often slower but can become a significant side reaction.[1]

  • Troubleshooting & Optimization:

    • Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) as a 60% dispersion in mineral oil is the preferred choice. It irreversibly deprotonates the indole to generate hydrogen gas, driving the reaction forward. Alternatives like sodium amide (NaNH₂) in liquid ammonia are also effective but can be more hazardous to handle.[2] Avoid weaker bases like K₂CO₃ or hydroxides for this step, as they will not be strong enough for complete deprotonation.

    • Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and do not interfere with the reaction. Ensure the solvent is truly anhydrous, as water will quench the base and the indolide anion.

    • Temperature Control: Perform the deprotonation step at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Add the base to the solution of the indole ester slowly. After deprotonation is complete (cessation of H₂ gas evolution), the methylating agent (e.g., methyl iodide) can be added, and the reaction can be allowed to slowly warm to room temperature.

    • Purity of Reagents: Ensure your indole ester starting material is pure and your methyl iodide is fresh (stored over copper to remove iodine).

Q2: I've isolated a byproduct along with my N-methylated ester. How can I confirm its identity and prevent its formation?

A2: The most probable byproduct is the C-3 methylated isomer: methyl 3-methyl-1H-indole-6-carboxylate.

  • Identification:

    • ¹H NMR Spectroscopy: The key difference will be the presence of an N-H proton signal (a broad singlet typically > 8 ppm) in the C-3 methylated isomer, which will be absent in your desired N-methylated product. Your desired product will show a new singlet around 3.8-4.0 ppm corresponding to the N-CH₃ protons.

    • Mass Spectrometry (MS): Both isomers will have the same mass. To confirm, you may need to rely on fragmentation patterns or chromatographic separation coupled with MS.

  • Prevention—Favoring N-Alkylation: The formation of the C-3 isomer indicates that electrophilic attack on the neutral indole ring is competing with the Sₙ2 reaction on the indolide anion. To prevent this, you must ensure the indolide anion is formed completely before the methylating agent is introduced. The diagram below illustrates this critical choice.

G IndoleEster Indole Ester Intermediate Base Add Strong Base (e.g., NaH in DMF) IndoleEster->Base MeI Add Methyl Iodide IndoleEster->MeI Competing Pathway (Incomplete Deprotonation) Anion Indolide Anion (N-Nucleophile) Base->Anion Anion->MeI N_Product Desired N-Methyl Product (High Yield) MeI->N_Product C_Product Undesired C3-Methyl Product (Low Yield) MeI->C_Product

Caption: Reaction pathways for N- vs. C-methylation.

To enforce the desired pathway, allow the deprotonation reaction to stir for 30-60 minutes at 0 °C before adding methyl iodide. This ensures the concentration of the neutral indole ester is minimized.

Q3: My final saponification step (Step 3) is slow or does not go to completion. What can I do?

A3: Incomplete saponification leaves you with a mixture of the desired carboxylic acid and the starting ester, which can be difficult to separate.

  • Causality—Why this happens: Saponification is the hydrolysis of an ester under basic conditions. The reaction rate depends on the concentration of the hydroxide, temperature, and steric hindrance around the ester carbonyl. The N-methylated indole ester may be less soluble in purely aqueous solutions, limiting its interaction with the hydroxide.

  • Troubleshooting & Optimization:

    • Solvent System: Use a mixture of solvents to ensure the ester is fully dissolved. A common and highly effective system is a 3:1:1 mixture of THF:Methanol:Water.[3] This co-solvent system ensures a homogenous solution.

    • Choice of Base: Lithium hydroxide (LiOH) is often preferred as it is less likely to cause side reactions compared to NaOH or KOH, although all can be effective. Use a significant excess (10-20 equivalents) to ensure the reaction is driven to completion.[3]

    • Temperature and Time: While some hydrolyses proceed at room temperature, gently heating the reaction mixture to 30-50 °C can significantly increase the rate.[3] Monitor the reaction by TLC until the starting ester spot has completely disappeared. This may take anywhere from a few hours to overnight.

    • Workup: After the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a nonpolar solvent (like ether or ethyl acetate) to remove any non-acidic organic impurities. Finally, carefully acidify the aqueous layer with cold 1N HCl to a pH of ~3-4. The desired carboxylic acid product should precipitate out as a solid and can be collected by filtration.

Section 3: Optimized Experimental Protocols

Protocol 1: N-Methylation of Methyl 1H-indole-6-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl 1H-indole-6-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Note: Hydrogen gas will evolve. Ensure proper ventilation.

  • Stir the resulting suspension at 0 °C for 45 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 1-methyl-1H-indole-6-carboxylate, which can be purified by chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Saponification to this compound

  • Dissolve the crude methyl 1-methyl-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., 50 mL THF, 10 mL MeOH).[3]

  • To this solution, add an aqueous solution of lithium hydroxide (LiOH, 10-20 eq in 20 mL water).[3]

  • Stir the resulting solution vigorously at 30 °C for 18 hours or until TLC shows the reaction is complete.[3]

  • Concentrate the mixture under reduced pressure to remove the THF and methanol.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1N HCl.

  • A solid precipitate should form. Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry in a vacuum oven. This yields this compound, typically as a white or off-white solid. A high yield of >90% can be achieved with this method.[3]

Section 4: Data Summary Table

StepKey ReagentsSolvent(s)Typical Temp.Typical TimeExpected YieldKey Considerations
Esterification 1H-indole-6-carboxylic acid, SOCl₂, EthanolEthanolReflux3 h>95%Perform at 0 °C initially; ensure anhydrous conditions.[4]
N-Methylation Indole ester, NaH, MeIAnhydrous DMF or THF0 °C to RT4-6 h85-95%Ensure complete deprotonation before adding MeI to avoid C-3 alkylation.[2]
Saponification N-methylated ester, LiOHTHF / MeOH / H₂O30 °C12-18 h>90%Use a co-solvent system for solubility; use a large excess of base.[3]

References

Technical Support Center: Overcoming Solubility Challenges of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility issues commonly encountered with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the successful use of this compound in your research.

Understanding the Challenge: Why is this compound Poorly Soluble in Water?

This compound, like many indole derivatives, presents a solubility challenge in aqueous media primarily due to its molecular structure. The core of the issue lies in the hydrophobic nature of the indole ring system. The addition of a methyl group further increases its lipophilicity, making it less favorable to interact with polar water molecules.[1][2] While the carboxylic acid group is polar and can engage in hydrogen bonding, its influence is often insufficient to overcome the hydrophobicity of the larger molecular scaffold, leading to poor aqueous solubility.

This inherent low solubility can lead to several experimental challenges, including:

  • Precipitation in stock solutions and assays: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental results.

  • Difficulty in preparing high-concentration stock solutions: This can limit the achievable concentration range in downstream experiments.

  • Inconsistent results in biological assays: Poor solubility can lead to variable bioavailability and inaccurate assessment of the compound's activity.

This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a structured approach to resolving solubility problems with this compound.

Q1: I'm seeing precipitation when I try to dissolve this compound directly in my aqueous buffer. What's my first step?

A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1][]

Troubleshooting Workflow for Initial Dissolution:

G start Start: Undissolved Compound stock_prep Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). start->stock_prep sonication Aid dissolution by gentle warming (37°C) or sonication. stock_prep->sonication serial_dilution Perform serial dilutions of the DMSO stock into your aqueous buffer. sonication->serial_dilution final_dmso_check Ensure final DMSO concentration is <0.5% in the assay. serial_dilution->final_dmso_check success Success: Compound is dissolved. final_dmso_check->success Yes precipitation Precipitation Observed final_dmso_check->precipitation No troubleshoot Proceed to further troubleshooting (pH, co-solvents, etc.). precipitation->troubleshoot

Caption: Initial dissolution workflow for this compound.

Q2: I've made a DMSO stock, but the compound precipitates upon dilution into my aqueous buffer. What should I do now?

A2: This is a common issue known as "crashing out." It occurs when the aqueous buffer cannot accommodate the compound as the organic solvent is diluted. Here are several strategies to address this, which can be used alone or in combination:

  • pH Adjustment: This is often the most effective strategy for ionizable compounds like carboxylic acids.[1][]

  • Use of Co-solvents: Adding a secondary solvent to your aqueous buffer can increase its solubilizing capacity.[1][]

  • Employing Cyclodextrins: These molecules can form inclusion complexes with your compound, enhancing its aqueous solubility.[1][4][5]

The following sections will delve into each of these strategies in detail.

In-Depth Solubility Enhancement Strategies

Strategy 1: pH Adjustment

The solubility of carboxylic acids is highly dependent on pH.[2][6] The carboxylic acid group (-COOH) is a weak acid and can exist in two forms: the protonated, neutral form (less soluble) and the deprotonated, anionic carboxylate form (-COO⁻), which is significantly more soluble in water.

Troubleshooting with pH Adjustment:

G start Precipitation persists after DMSO stock dilution. ph_increase Increase the pH of the aqueous buffer (e.g., to pH 7.4 or higher). start->ph_increase check_solubility Observe for dissolution. ph_increase->check_solubility ph_compatibility Is the final pH compatible with your assay? check_solubility->ph_compatibility success Success: Compound is soluble. ph_compatibility->success Yes failure Proceed to other strategies. ph_compatibility->failure No

Caption: Workflow for enhancing solubility via pH adjustment.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • Adjust the pH of the buffer using a suitable base (e.g., 1 M NaOH) to a pH of at least 7.4. For challenging cases, a higher pH (e.g., 8.0-9.0) may be necessary.

  • Slowly add the stock solution to the pH-adjusted buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is likely dissolved.

Important Considerations:

  • Assay Compatibility: Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of the acidic compound.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[][8]

Commonly Used Co-solvents:

Co-solventTypical Final ConcentrationNotes
Ethanol1-10% (v/v)Generally well-tolerated in many biological assays.
Polyethylene Glycol 400 (PEG 400)5-20% (v/v)A good choice for in vivo studies due to its low toxicity.
Propylene Glycol5-20% (v/v)Another biocompatible co-solvent.
N,N-Dimethylacetamide (DMA)1-5% (v/v)A stronger solvent, but may have higher cellular toxicity.

Experimental Protocol: Co-solvent-Mediated Solubilization

  • Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in PEG 400).

  • Prepare your aqueous buffer.

  • Add the co-solvent stock solution to the aqueous buffer to achieve the desired final co-solvent concentration.

  • Alternatively, prepare a mixed solvent system (e.g., 10% ethanol in water) and then attempt to dissolve the compound directly in this mixture.

Causality: Co-solvents work by reducing the hydrogen bonding network of water, which in turn decreases the energy required to create a cavity for the non-polar solute molecule.[]

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][9] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" where the hydrophobic part of the guest is shielded within the cyclodextrin's cavity.[4][9][10] This complex has a hydrophilic exterior, rendering it more soluble in water.[5][10]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[1][5]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[5]

Experimental Protocol: Solubilization using HP-β-CD (Kneading Method)

This protocol is adapted from a method for similar indole derivatives.[1]

  • Molar Calculation: Determine the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Trituration: Place the accurately weighed HP-β-CD into a clean mortar.

  • Paste Formation: Slowly add a small amount of a 1:1 (v/v) ethanol/water solution to the HP-β-CD and triturate with a pestle until a uniform paste is formed.

  • Compound Addition: Add the accurately weighed this compound to the paste.

  • Kneading: Thoroughly knead the mixture for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.

  • Drying: Dry the resulting complex in a vacuum oven to remove the residual solvent.

  • Dissolution: The resulting powder, which is the inclusion complex, should have enhanced solubility in aqueous solutions.

Mechanism of Action:

G compound Poorly Soluble Compound (Hydrophobic Core) complex Inclusion Complex (Soluble in Water) compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Safety and Handling

According to the safety data sheet, this compound may cause skin and eye irritation.[11] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid creating dust.[11]

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form.Simple, effective for ionizable compounds.[]Final pH may not be compatible with the assay; requires a buffer.
Co-solvents Reduces the polarity of the aqueous medium.Can significantly increase solubility; a wide range of co-solvents are available.[]Co-solvents can affect biological systems; optimization of concentration is needed.
Cyclodextrins Forms a water-soluble inclusion complex.Can greatly enhance solubility and stability; low toxicity.[5][10]Preparation of the complex can be more involved; may alter compound-protein binding.

By systematically applying these strategies, researchers can overcome the solubility challenges posed by this compound and obtain reliable and reproducible experimental results.

References

Technical Support Center: Preserving the Integrity of the Indole Ring During Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the Technical Support Center for indole chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who work with the versatile yet delicate indole scaffold. The unique reactivity of the indole ring, which makes it a cornerstone of countless pharmaceuticals and natural products, also presents significant challenges in synthetic chemistry. Ring degradation, unwanted side reactions, and poor regioselectivity are common hurdles.

This guide provides in-depth, field-proven insights into troubleshooting these issues. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to protect your indole core during functionalization.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section addresses the most frequent issues encountered during indole modification.

Q1: My indole is decomposing under acidic conditions (e.g., Friedel-Crafts, Pictet-Spengler). What's happening and how can I prevent it?

A1: The indole ring, particularly at the C3 position, is highly electron-rich and susceptible to electrophilic attack. Under strong acidic conditions, protonation can occur, leading to dimerization, polymerization, or other acid-catalyzed decomposition pathways.

  • Causality: The high nucleophilicity of the C3 position makes it prone to side reactions in acidic media.[1][2]

  • Troubleshooting Strategies:

    • Use Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as ZnO, Y(OTf)₃, or In(OTf)₃.[1]

    • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) can significantly decrease the nucleophilicity of the ring, making it more stable towards strong acids.[3][4]

    • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can often prevent degradation.

Q2: I'm observing significant oxidation of my indole starting material or product. How can I mitigate this?

A2: Indoles are susceptible to oxidation, especially in the presence of air, certain metals, or oxidizing reagents.[5][6][7][8][9] This can lead to the formation of complex mixtures and low yields.

  • Causality: The electron-rich pyrrole moiety of the indole is easily oxidized.[7]

  • Troubleshooting Strategies:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

    • N-Protection: Electron-withdrawing N-protecting groups can increase the oxidation potential of the indole ring, making it more resistant to oxidation.[3][4]

Q3: My C-H functionalization reaction is giving me a mixture of isomers (C2, C3, C4, C7, etc.). How can I improve regioselectivity?

A3: The indole ring has multiple C-H bonds with varying reactivity, making regiocontrol a significant challenge.[10][11][12][13][14] While C3 is typically the most nucleophilic position, directing functionalization to other positions often requires specific strategies.[11]

  • Causality: The inherent electronic properties of the indole ring favor electrophilic attack at C3.[11] Functionalization at other positions often requires overcoming this intrinsic reactivity.

  • Troubleshooting Strategies:

    • Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to control regioselectivity.[10][11] For example, a pivaloyl group can direct functionalization to the C7 position.[11]

    • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, ligand, and reaction conditions can profoundly influence the site of functionalization.[12][13][14][15][16][17]

    • Steric Hindrance: Introducing a bulky substituent at a particular position can sterically block it, favoring reaction at a less hindered site.

Q4: I'm struggling to remove the N-protecting group without damaging my functionalized indole. What are some milder deprotection methods?

A4: The stability of some N-protecting groups can make their removal challenging without affecting other functional groups.[3]

  • Causality: Harsh deprotection conditions (e.g., strong acids or bases) can cleave other sensitive functional groups or degrade the indole ring itself.

  • Troubleshooting Strategies:

    • N-Boc Deprotection: While typically removed with strong acids like TFA, milder methods are available. A catalytic amount of sodium methoxide in dry methanol or oxalyl chloride in methanol can be effective for acid-sensitive substrates.[3][18] Microwave-assisted deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also been reported.[19]

    • N-Ts Deprotection: The tosyl group is notoriously difficult to remove. A method using cesium carbonate in a THF-methanol mixture has been shown to be effective under milder conditions.[3][20]

    • N-SEM Deprotection: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be removed under mild conditions using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or strong acids.[3]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common indole functionalization reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position of indoles.[21] However, it can be plagued by side reactions and low yields.

  • Common Issues & Solutions:

    • Issue: Low yield of the desired indole-3-carboxaldehyde.

      • Potential Cause: Incomplete formation of the Vilsmeier reagent or degradation of the indole under reaction conditions.

      • Solution: Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use freshly distilled POCl₃ and anhydrous DMF. A catalytic version of the Vilsmeier-Haack reaction has been developed that proceeds under milder conditions.[22][23][24]

    • Issue: Formation of undesired side products.

      • Potential Cause: Highly activated indoles can undergo di-formylation or other side reactions.[25]

      • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Running the reaction at a lower temperature can also improve selectivity.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for introducing acyl groups onto the indole ring, but it often suffers from harsh conditions and poor regioselectivity.[1][2][26][27][28]

  • Common Issues & Solutions:

    • Issue: Low yields and significant decomposition of the starting material.

      • Potential Cause: The use of strong Lewis acids can lead to indole degradation.[2]

      • Solution: Employ milder Lewis acids or organocatalysts. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C3-acylation of N-protected indoles.[28]

    • Issue: Competing N-acylation versus C-acylation.

      • Potential Cause: The indole nitrogen is also nucleophilic and can compete with C3 for the acylating agent.

      • Solution: Protecting the indole nitrogen with a suitable group is the most effective way to prevent N-acylation.

Section 3: Protecting Group Strategies

The judicious choice and application of a nitrogen protecting group are critical for the successful functionalization of indoles.[3][4]

Choosing the Right Protecting Group

The selection of a protecting group should be based on its stability to the planned reaction conditions and the ease of its removal under conditions that will not affect the rest of the molecule.[3]

Protecting GroupStable ToLabile ToKey Considerations
Boc (tert-Butoxycarbonyl)Base, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA, HCl)[3]Decreases ring electron density, increasing stability to oxidation.[3]
Ts (Tosyl)Acid, OxidationStrong Reducing Agents, Strong Bases[3]Very stable, but can be difficult to remove.[3]
SEM ([2-(Trimethylsilyl)ethoxy]methyl)Many nucleophilic and basic conditionsFluoride ions (e.g., TBAF), Strong Acids[3][29][30][31]Can be cleaved under mild conditions.
Pivaloyl Most standard conditionsStrong bases at high temperatures (e.g., LDA)[3]Can act as a directing group for C7 functionalization.[11]
Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

  • Dissolve the indole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride [3][18]

  • Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the deprotected indole.

Section 4: Visualizing Key Concepts

Diagram 1: Decision Tree for Protecting Group Selection

G start Start: Need to Functionalize Indole q1 Are subsequent reaction conditions acidic? start->q1 q2 Are subsequent reaction conditions basic? q1->q2 No pg_ts Use Ts Group q1->pg_ts Yes q3 Is oxidation a concern? q2->q3 No pg_boc Use Boc Group q2->pg_boc Yes q4 Is facile deprotection required? q3->q4 No q3->pg_boc Yes pg_sem Use SEM Group q4->pg_sem Yes no_pg Consider reaction without protection (if mild) q4->no_pg No

Caption: A decision-making flowchart for selecting an appropriate N-protecting group.

Diagram 2: General Mechanism of Indole Ring Oxidation

G Indole Indole RadicalCation Indole Radical Cation Indole->RadicalCation [O] (e.g., O₂, metal catalyst) OxidizedProducts Oxidized Products (e.g., Oxindoles, Dimers) RadicalCation->OxidizedProducts Further Reactions

Caption: A simplified representation of the oxidative degradation pathway of the indole ring.

References

Technical Support Center: Optimization of Indole Methylation using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of indole methylation using dimethyl carbonate (DMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this green and efficient methylation protocol. Here, we will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: Why choose Dimethyl Carbonate (DDC) for indole methylation over traditional reagents like methyl iodide or dimethyl sulfate?

A1: Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent, offering a significant safety advantage over highly toxic and carcinogenic reagents like methyl iodide and dimethyl sulfate.[1][2][3] While DMC is less reactive, optimization of reaction conditions can lead to high yields and purity, making it an excellent choice for both lab-scale synthesis and large-scale industrial applications.[2][3][4]

Q2: What is the general mechanism for the N-methylation of indole with DMC?

A2: The reaction can proceed through two primary pathways depending on the conditions and catalyst used: a direct methylation or a methoxycarbonylation-methylation sequence. At temperatures above 150-160°C, methylation is favored.[5][6] The choice of catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also influence the mechanism and product distribution.[6][7]

Q3: What is the role of a base or catalyst in this reaction?

A3: A base or catalyst is crucial for activating the indole nitrogen, making it more nucleophilic. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1][8] Organic bases like DABCO and DBU can also serve as highly effective catalysts, often leading to cleaner reactions and higher yields.[7][9][10] In some cases, phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used to enhance the reaction rate, especially when using inorganic bases.[1][8][11]

Q4: What are the typical reaction temperatures and times?

A4: Reaction temperatures typically range from 90°C to 230°C.[1][5][8] Lower temperatures may favor the formation of the N-methoxycarbonyl intermediate, while higher temperatures drive the reaction towards the desired N-methylated product.[5] Reaction times can vary from a few minutes under microwave irradiation to several hours under conventional heating, depending on the substrate, catalyst, and temperature.[1][5][8][9]

Q5: Can DMC cause any side reactions?

A5: Yes, potential side reactions include the formation of the N-methoxycarbonylindole intermediate, and in some cases, C-methylation at acidic positions on the indole ring.[1][4][5] For indole substrates with carboxylic acid groups, O-methylation of the acid can occur, sometimes faster than N-methylation.[1][8][12] Careful optimization of reaction conditions is key to minimizing these side products.

Experimental Workflow Overview

The following diagram outlines a general workflow for the optimization of indole methylation using DMC.

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification cluster_troubleshoot Troubleshooting Start Select Indole Substrate Reagents Choose Base/Catalyst & Solvent Start->Reagents Setup Set up Reaction Reagents->Setup Temp Vary Temperature Setup->Temp Time Vary Reaction Time Temp->Time Ratio Vary Reagent Ratios Time->Ratio Monitor Monitor Progress (TLC/HPLC) Ratio->Monitor Workup Work-up & Isolation Monitor->Workup Purify Purify Product Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize LowYield Low Yield? Characterize->LowYield SideProducts Side Products? Characterize->SideProducts End Optimized Protocol Characterize->End Successful Optimize Re-optimize Conditions LowYield->Optimize SideProducts->Optimize Optimize->Setup

Caption: General workflow for optimizing indole methylation with DMC.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Problem Potential Causes Troubleshooting Steps
Low or No Conversion 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Inactive Catalyst/Base: The chosen base or catalyst may not be strong enough or may have degraded. 3. Poor Solubility: The indole substrate or base may not be soluble in the reaction medium. 4. Short Reaction Time: The reaction may not have had enough time to proceed to completion.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Temperatures above 160°C generally favor methylation.[5] 2. Change Catalyst/Base: Switch to a stronger base (e.g., from K₂CO₃ to NaOH or an organic base like DBU).[5] Ensure the catalyst is fresh and anhydrous. 3. Add a Co-solvent: Use a polar aprotic solvent like DMF or NMP to improve solubility.[1][8] 4. Increase Reaction Time: Extend the reaction time and monitor progress using TLC or HPLC.
Formation of N-methoxycarbonylindole Side Product 1. Low Reaction Temperature: Methoxycarbonylation is often favored at temperatures below 150°C.[5] 2. Catalyst Choice: Some catalysts, like DBU, can promote the formation of the N-methoxycarbonyl intermediate.[6][7][13]1. Increase Temperature: Running the reaction at higher temperatures (e.g., >160°C) will favor the conversion of the intermediate to the N-methylated product.[5] 2. Switch Catalyst: Using a catalyst like DABCO has been shown to selectively produce the N-methylated indole.[7][9][10][14]
Formation of C-methylated Side Products 1. Strongly Basic Conditions: The use of very strong bases can deprotonate the C-H bonds on the indole ring, leading to C-methylation. 2. Substrate Effects: Indole-3-acetonitriles are particularly susceptible to C-methylation at the α-position.[1]1. Use a Milder Base: Switch from a strong base like NaOH to a milder one like K₂CO₃. 2. Add a Phase Transfer Catalyst: The use of a PTC like 18-crown-6 or TBAB can suppress the formation of C,N-dimethylated by-products.[1][11]
O-methylation of Carboxylic Acid Groups 1. Reaction Kinetics: Esterification of a carboxylic acid group with DMC can be faster than N-methylation.[1][8][12]1. Extend Reaction Time: Continue heating the reaction mixture. The initially formed O-methylated product will often convert to the O,N-dimethylated product over time.[1][8][12]
Complex Mixture of Unidentified Products 1. Substrate Instability: Some indole substrates, such as those with amine or alcohol functionalities (e.g., gramine, tryptamine, indole-3-methanol), may be unstable under the reaction conditions.[8][15]1. Protect Functional Groups: Consider protecting sensitive functional groups before performing the methylation. 2. Milder Conditions: Attempt the reaction at a lower temperature with a highly active catalyst to see if decomposition can be avoided.

Decision-Making Flowchart for Troubleshooting Low Yield

G Start Low Yield Observed Check_Temp Is Temperature > 160°C? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Base Is a strong base/catalyst used? Check_Temp->Check_Base Yes Increase_Temp->Start Change_Base Switch to DBU, DABCO, or NaOH/KOH Check_Base->Change_Base No Check_Time Was reaction time sufficient? Check_Base->Check_Time Yes Change_Base->Start Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Solvent Is everything dissolved? Check_Time->Check_Solvent Yes Increase_Time->Start Add_Cosolvent Add DMF or NMP Check_Solvent->Add_Cosolvent No Re_evaluate Re-evaluate Substrate Stability Check_Solvent->Re_evaluate Yes Add_Cosolvent->Start

Caption: A logical workflow for troubleshooting low yields.

Standard Experimental Protocol

The following is a general procedure for the N-methylation of an indole substrate. This protocol should be optimized for each specific substrate.

Materials:

  • Indole substrate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), powdered and dried

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Tert-butyl methyl ether (TBME) or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the indole substrate (1.0 eq), potassium carbonate (0.5-2.0 eq), and DMF (4-10 mL per gram of substrate).

  • Add dimethyl carbonate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 125-130°C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or HPLC. A typical reaction time is 2-4 hours.[1][8]

  • Once the reaction is complete, cool the mixture to room temperature or to 0-5°C.[2]

  • Slowly add deionized water to the reaction mixture. The product may precipitate as a solid.

  • If the product precipitates, collect it by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., TBME).[8]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography or recrystallization as needed.

References

strategies to avoid C3-alkylation side reactions in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Navigating Regioselectivity and Suppressing C3-Alkylation

Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, particularly the undesired C3-alkylation side reaction. As your application scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Core Challenge: The Indole Nucleus's Dual Reactivity

The indole ring is a π-excessive aromatic heterocycle, meaning its chemistry is dominated by electrophilic substitution.[1] The highest electron density is located at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack—often cited as being 10¹³ times more reactive than benzene.[2] This inherent reactivity is the root cause of the common side reactions that plague many indole functionalization efforts.

When attempting to functionalize the indole nitrogen (N1), a competing reaction at the C3 carbon is a frequent and frustrating outcome. The regioselectivity of an alkylation reaction (N1 vs. C3) is a delicate balance of electronics, sterics, and reaction conditions, including the choice of base, solvent, and counterion. This guide will dissect these factors and provide clear, actionable strategies to steer your reaction toward the desired N1-functionalized product.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab, providing direct answers and evidence-based solutions.

Question 1: I'm attempting an N-alkylation, but my main product is the C3-alkylated isomer. Why is this happening and what's the first thing I should change?

Answer: This is the classic N vs. C3 selectivity problem. The outcome is dictated by the nature of the indolide anion intermediate formed after deprotonation.

Causality: The location of the counterion (from the base you used) plays a pivotal role.

  • Covalent Character (Favors C3-Alkylation): When using bases with smaller, harder cations like Li⁺ (from n-BuLi) or Mg²⁺ (from Grignard reagents), the counterion associates more tightly with the nitrogen atom. This leaves the C3 position more sterically accessible and electronically available for the electrophile.

  • Ionic Character (Favors N-Alkylation): When using bases with larger, softer cations like Na⁺ (from sodium hydride, NaH) or K⁺ (from potassium tert-butoxide, KOtBu), a more "naked" or solvent-separated indolide anion is formed. In this state, the nitrogen, being the most electronegative atom, bears more of the negative charge and becomes the primary site of alkylation. This is often the desired pathway for N-substitution.[3]

Immediate Solution: Switch your base. If you are using n-BuLi or a Grignard reagent, change to Sodium Hydride (NaH) or Potassium Hydride (KH) in an anhydrous aprotic polar solvent like DMF or THF. This is the most reliable first step to favor N-alkylation.[3]

Question 2: To avoid C3-alkylation altogether, I want to use an N-protecting group. How do I select the right one?

Answer: N-protection is an excellent and widely used strategy. The choice of protecting group is critical and must be based on the stability required for your subsequent reaction steps. An ideal protecting group should be easy to install, stable under your reaction conditions, and easy to remove without affecting the rest of your molecule.

Key Considerations:

  • Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron density of the entire indole ring system. This "deactivates" the C3 position, making it significantly less nucleophilic and thus preventing side reactions.[3]

  • Electron-donating groups (e.g., Benzyl) have the opposite effect and are generally used to protect the N-H bond from bases, not to prevent C3 electrophilic attack.

Below is a summary table to guide your selection:

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStability Profile
tert-ButoxycarbonylBocBoc₂O, DMAPStrong Acid (TFA, HCl)Stable to base, hydrogenation. Acid labile.
Tosyl (p-Toluenesulfonyl)TsTsCl, Base (e.g., NaH)Strong Base (NaOH, reflux), Reductive (Mg/MeOH)Very stable to acid, oxidation. Base labile.
[2-(Trimethylsilyl)ethoxy]methylSEMSEM-Cl, Base (e.g., NaH)Fluoride source (TBAF), Acid (TFA)Stable to a wide range of conditions.[4]
BenzylBnBnBr, Base (e.g., NaH)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base. Labile to hydrogenolysis.
Question 3: Can I achieve selective N-alkylation without using protecting groups?

Answer: Yes, this is an active and important area of research focused on atom economy. Success depends on carefully tuning the reaction conditions or employing advanced catalytic systems.

Strategies for Direct N-Alkylation:

  • Borrowing Hydrogen Catalysis: Certain transition metal catalysts, particularly those based on iridium and iron, can facilitate the N-alkylation of indoles using alcohols as the alkylating agents.[5][6] This green chemistry approach generates water as the only byproduct.

  • Ligand-Controlled Catalysis: Recent advances have shown that the regioselectivity of an alkylation can be controlled by the choice of ligand on a metal catalyst. For example, a copper hydride (CuH) catalytic system can be directed to produce either the N-alkylated or C3-alkylated product with high selectivity simply by changing the phosphine ligand.[7] Using DTBM-SEGPHOS as the ligand favors N-alkylation, while Ph-BPE favors C3-alkylation.[7]

  • Solvent-Directed Regioselectivity: In some catalytic systems, the solvent can dramatically influence the outcome. A manganese-catalyzed dehydrogenative alkylation of indolines was shown to produce C3-alkylated indoles in dioxane but selectively yielded N-alkylated indoles when conducted in tert-amyl alcohol.[6]

Question 4: I am performing a classical indole synthesis (e.g., Fischer, Bischler) and observing unexpected side products. Could this be related to C-alkylation?

Answer: While classical syntheses build the indole core, the conditions used can sometimes lead to subsequent or competing side reactions, including C-alkylation, especially if electrophiles are present or generated in situ.

  • Fischer Indole Synthesis: This reaction proceeds via an acid-catalyzed intramolecular cyclization of a phenylhydrazone.[8] The primary challenge here is controlling the regioselectivity of the initial cyclization if the ketone is unsymmetrical.[9] If alkylating agents are added in a one-pot sequence following the indolization, the principles of N- vs. C-alkylation discussed in Question 1 apply directly.[10]

  • Bischler-Möhlau Synthesis: This method involves the reaction of an α-halo-ketone with excess aniline.[11] The harsh conditions and complex mechanistic pathways can lead to mixtures of products and unpredictable regioselectivity.[11][12] Modern modifications using microwave irradiation or different catalysts aim to improve yields and control.[11]

  • Nenitzescu Indole Synthesis: This synthesis of 5-hydroxyindoles from a benzoquinone and an enamine is generally robust.[13] The mechanism involves a Michael addition, which is a C-C bond-forming step, but this is the desired reaction pathway, not a side reaction.[14]

For these classical methods, ensuring the purity of starting materials and precise control over reaction temperature and stoichiometry are key to minimizing side product formation.

Visual Guides: Reaction Pathways and Strategic Decisions

The following diagrams illustrate the core concepts discussed above to aid in your experimental design.

G cluster_0 Understanding the N vs. C3 Competition Indole Indole Base Strong Base (e.g., NaH, KH) Indole->Base - H⁺ Indolide Indolide Anion (Resonance Stabilized) Base->Indolide Electrophile1 Electrophile (R-X) Indolide->Electrophile1 Attack from N (Favored by Na⁺, K⁺) Electrophile2 Electrophile (R-X) Indolide->Electrophile2 Attack from C3 (Favored by Li⁺, Mg²⁺) N_Alkylation N-Alkylation Product (Thermodynamic) C3_Alkylation C3-Alkylation Product (Kinetic) Electrophile1->N_Alkylation Electrophile2->C3_Alkylation G cluster_strat1 Condition Modification cluster_strat2 N-Protection Workflow start Goal: Synthesize N-Substituted Indole q1 Is direct N-alkylation plagued by C3-alkylation? start->q1 strat1 Strategy 1: Modify Reaction Conditions q1->strat1 Yes strat2 Strategy 2: Use N-Protecting Group q1->strat2 Yes (Alternative) end_ok Proceed with Synthesis q1->end_ok No cond1 Change Base: Use NaH or KH strat1->cond1 q2 What are the downstream reaction conditions? strat1->q2 If unsuccessful strat2->q2 cond2 Change Solvent: Use polar aprotic (DMF, THF) cond1->cond2 cond3 Consider Catalytic Method: (e.g., Borrowing Hydrogen) cond2->cond3 cond3->end_ok pg_acid Use Acid-Labile Group (e.g., Boc, SEM) q2->pg_acid Strong Base / H₂ pg_base Use Base-Labile Group (e.g., Ts) q2->pg_base Strong Acid pg_h2 Use Hydrogenolysis-Labile Group (e.g., Benzyl) q2->pg_h2 Acid / Base pg_acid->end_ok pg_base->end_ok pg_h2->end_ok

References

challenges in the purification of 1-methyl-1H-indole-6-carboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the purification of this important synthetic building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its purification can present several challenges, from removing closely related impurities to managing its solubility characteristics. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Common Synthetic Pathways and Potential Impurities

The purification strategy for this compound is intrinsically linked to its synthetic origin. Two common pathways are employed, each with a unique impurity profile.

Pathway A: N-methylation of Indole-6-carboxylic Acid or its Ester

This route involves the methylation of the indole nitrogen of a pre-existing indole-6-carboxylic acid or its corresponding ester (e.g., methyl indole-6-carboxylate).

Pathway B: Saponification of Methyl 1-methyl-1H-indole-6-carboxylate

This pathway involves the hydrolysis of the methyl ester of this compound to the desired carboxylic acid.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.

Topic 1: Discoloration and Low Yields

Q1: My isolated this compound is a tan or brown powder, not the expected off-white solid. What is the cause of this discoloration?

A1: Discoloration is a common issue and is often due to the presence of colored impurities arising from the synthesis or degradation. Potential causes include:

  • Residual Starting Materials: Incomplete N-methylation or hydrolysis can leave colored starting materials or intermediates in your product.

  • Oxidation: Indole rings can be susceptible to oxidation, especially under harsh reaction or workup conditions, leading to colored byproducts.

  • Side Reactions: Depending on the reagents used, various side reactions can generate colored impurities. For instance, some methylation agents can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Activated Carbon Treatment: A common and effective method to remove colored impurities is to treat a solution of your crude product with activated carbon. Dissolve the crude solid in a suitable solvent (e.g., hot ethanol or methanol), add a small amount of activated carbon (typically 1-5% by weight), heat the mixture for a short period, and then filter it hot through a pad of celite.

  • Recrystallization: This is a powerful technique for both purification and color removal. See the detailed protocol in the "Experimental Protocols" section.

  • Optimize Workup: Ensure that the workup procedure effectively removes all reagents and byproducts. For example, if using an acid-catalyzed esterification, ensure complete neutralization.

Q2: My final yield of purified product is significantly lower than expected. What are the potential reasons for this loss of material?

A2: Low yields can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The initial synthetic reaction (N-methylation or hydrolysis) may not have gone to completion.

  • Loss During Workup: The product may have some solubility in the aqueous phase during extractions, or in the wash solvents used for the crude solid.

  • Mechanical Losses: Physical loss of material during transfers of solids and solutions can accumulate.

  • Suboptimal Precipitation/Crystallization: If precipitating the carboxylic acid from a solution, the pH may not be optimal for complete precipitation.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction to completion.

  • Optimize Extraction and Washing:

    • When performing an acid-base extraction, ensure the pH is adjusted correctly to fully protonate the carboxylic acid for extraction into the organic layer, or deprotonate it for extraction into the aqueous layer.

    • Use cold solvents for washing the filtered solid to minimize solubility losses.

  • Improve Precipitation: When precipitating the carboxylic acid by acidification, adjust the pH to be well below the pKa of the carboxylic acid (typically pH 2-3). Use a pH meter for accuracy.

Topic 2: Purity Issues and Impurity Removal

Q3: My HPLC or NMR analysis shows the presence of impurities. What are the likely impurities and how can I remove them?

A3: The identity of the impurities depends on the synthetic route.

For Pathway A (N-methylation):

  • Unreacted Indole-6-carboxylic Acid or its Ester: This is a common impurity if the methylation reaction is incomplete.

  • Over-methylated Products: While less common for the indole nitrogen, depending on the conditions, other reactive sites could potentially be methylated.

  • Byproducts from the Methylating Agent: The choice of methylating agent can introduce specific impurities.

For Pathway B (Saponification):

  • Unreacted Methyl 1-methyl-1H-indole-6-carboxylate: Incomplete hydrolysis will leave the starting ester in your product.

  • Degradation Products: Harsh basic conditions during saponification can potentially lead to degradation of the indole ring.

Troubleshooting and Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating closely related impurities. A detailed protocol is provided in the "Experimental Protocols" section.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities and for obtaining a highly pure, crystalline product.

  • Acid-Base Extraction: This can be a simple and effective way to separate the carboxylic acid product from non-acidic impurities like the starting ester.

Q4: I am having trouble separating my product from the unmethylated starting material (indole-6-carboxylic acid) by column chromatography. What can I do?

A4: Separating two structurally similar carboxylic acids can be challenging due to their similar polarities.

  • Optimize the Eluent System: For normal phase silica gel chromatography, adding a small amount of an acid like acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the deprotonation of the carboxylic acids on the silica surface.

  • Consider Reverse-Phase Chromatography: Reverse-phase HPLC or flash chromatography can offer different selectivity for separating these compounds. A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

  • Esterification followed by Chromatography: A more involved but often effective strategy is to convert the mixture of acids to their corresponding methyl esters. The esters are less polar and often easier to separate by standard silica gel chromatography. After separation, the desired ester can be hydrolyzed back to the carboxylic acid.

Data Presentation

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Solid
CAS Number 202745-73-1[1][2]
Purification MethodTypical ConditionsExpected Outcome
Recrystallization Ethanol, Methanol, or Ethyl Acetate/HexaneHigh purity, crystalline solid, improved color
Column Chromatography Silica gel, Eluent: Dichloromethane/Methanol with 0.1% Acetic AcidSeparation of starting materials and byproducts
HPLC C18 column, Mobile Phase: Acetonitrile/Water with 0.1% Formic AcidAnalytical purity assessment and preparative separation

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product and is often the last step to obtain a high-purity, crystalline solid.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or ethanol/water.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is useful for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) for the column.

  • Eluent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for indole carboxylic acids is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. To improve the separation and peak shape of carboxylic acids, add a small amount (0.1-1%) of acetic acid or formic acid to the eluent.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Diagram 1: General Purification Workflow

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Purification_Choice Purification Method? Dissolution->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography  Complex Mixture   Recrystallization Recrystallization Purification_Choice->Recrystallization  Minor Impurities / Final Polish   Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction  Non-Acidic Impurities   Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Analysis Recrystallization->Analysis Acid_Base_Extraction->Analysis Analysis->Purification_Choice  Further Purification Needed   Pure_Product Pure Product Analysis->Pure_Product  Meets Purity Specs  

Caption: A generalized workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Purity Issues

Purity_Troubleshooting Start Impure Product Detected (HPLC/NMR) Identify_Impurity Identify Impurity Type (e.g., Starting Material, Side Product) Start->Identify_Impurity SM_Present Starting Material Present? Identify_Impurity->SM_Present Acid_Base_Workup Refine Acid-Base Workup Identify_Impurity->Acid_Base_Workup Non-acidic impurity Non_Polar_Impurity Impurity Less Polar? SM_Present->Non_Polar_Impurity No (Side Product) Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) SM_Present->Optimize_Reaction Yes Column_Chromatography Perform/Optimize Column Chromatography Non_Polar_Impurity->Column_Chromatography Yes Recrystallization Perform/Optimize Recrystallization Non_Polar_Impurity->Recrystallization No (Similar Polarity) Optimize_Reaction->Start Re-synthesize Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Workup->Pure_Product

Caption: A troubleshooting decision tree for addressing purity issues.

References

Technical Support Center: Enhancing the Stability of 1-Methyl-1H-indole-6-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. By understanding its chemical properties and degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, exposure to light, presence of oxidizing agents, and temperature. The indole ring is susceptible to oxidation, while the carboxylic acid moiety's ionization state is pH-dependent, which can affect solubility and reactivity.

Q2: What are the visible signs of degradation?

A2: Degradation can manifest as a change in the solution's color, often developing a yellowish or brownish tint due to the formation of oxidized polymeric species. You may also observe the formation of precipitates as degradation products could be less soluble. For quantitative assessment, chromatographic techniques like HPLC are essential to detect the appearance of new peaks corresponding to degradation products.

Q3: What is the general recommendation for storing a stock solution of this compound?

A3: For maximum stability, stock solutions should be prepared in a high-purity, degassed aprotic solvent like anhydrous DMSO or DMF. It is recommended to store these solutions at low temperatures, such as -20°C or -80°C, in amber vials to protect from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Q: I'm observing a rapid loss of my compound in an aqueous buffer system, accompanied by a color change. What is causing this, and how can I prevent it?

A: The indole nucleus is electron-rich and highly susceptible to oxidation, a process that can be accelerated in aqueous environments, especially under non-optimal pH conditions and in the presence of dissolved oxygen or metal ions. [1]

Underlying Causality:

The indole ring can be oxidized at the C2 and C3 positions, leading to the formation of oxindole and isatin derivatives.[2][3][4] This process can be catalyzed by light (photodegradation) or trace metal contaminants that facilitate the formation of reactive oxygen species (ROS). The carboxylic acid group influences the electron density of the indole ring, and its ionization state (deprotonated at higher pH) can further impact susceptibility to oxidation.

Experimental Workflow for Investigation and Mitigation:

Diagram: Investigating Aqueous Instability

G cluster_prep Preparation & Initial Analysis cluster_stress Stress Conditions cluster_analysis Analysis & Conclusion A Prepare fresh solution in degassed buffer B Analyze T=0 sample (HPLC, UV-Vis) A->B C Incubate under different pH values (e.g., 4, 7, 9) D Incubate with/ without antioxidants (e.g., Ascorbic Acid) E Incubate in dark vs. ambient light F Analyze samples at time points (e.g., 2, 4, 8, 24h) C->F D->F E->F G Compare degradation profiles F->G H Identify optimal buffer and storage conditions G->H

Caption: Workflow for troubleshooting aqueous instability.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9). It is crucial to degas these buffers by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: For a parallel experiment, supplement the optimal pH buffer with a small concentration of an antioxidant, such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).

  • Sample Preparation: Dissolve the this compound in the prepared buffers to your desired experimental concentration.

  • Incubation: Aliquot the solutions into amber vials and store them under different conditions: at room temperature with ambient light, at room temperature in the dark, and at 4°C in the dark.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each condition and analyze it by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

Data Summary Table:

Buffer pHStorage ConditionAntioxidant% Degradation (24h)
4.0RT, LightNone35%
7.0RT, LightNone20%
9.0RT, LightNone45%
7.0RT, DarkNone10%
7.04°C, DarkNone<5%
7.0RT, DarkAscorbic Acid<2%

Note: The data in this table is illustrative.

Issue 2: Unexpected Peaks in HPLC Analysis, Especially with Acidic Mobile Phases

Q: I'm observing extraneous peaks in my HPLC chromatogram when using an acidic mobile phase. Are these impurities from the original sample, or is the compound degrading during analysis?

A: The indole ring is known to be sensitive to strongly acidic conditions.[1] Protonation of the indole ring, primarily at the C3 position, can make it susceptible to further reactions, potentially leading to on-column degradation or degradation in the autosampler.

Underlying Causality:

While the N1 position is methylated, which prevents certain reactions, the C3 position of the indole nucleus remains electron-rich and can be protonated under strong acidic conditions. This can lead to dimerization or other acid-catalyzed degradation pathways.

Experimental Workflow for Method Optimization:

Diagram: Optimizing HPLC Conditions

G cluster_prep Initial Setup cluster_test Mobile Phase Evaluation cluster_analysis Analysis & Decision A Prepare sample in a neutral or aprotic diluent B Test Mobile Phase 1: Low pH (e.g., 0.1% TFA) C Test Mobile Phase 2: Mid pH (e.g., Formic Acid) D Test Mobile Phase 3: Neutral pH (e.g., Ammonium Acetate) E Inject immediately after preparation B->E F Incubate sample in autosampler (e.g., 4h) B->F C->E C->F D->E D->F G Compare chromatograms for degradation peaks E->G F->G H Select mobile phase with best peak shape and minimal degradation G->H G A 1-Methyl-1H-indole- 6-carboxylic acid B Oxidative Degradation A->B O2, Metal Ions D Photodegradation A->D UV/Visible Light F Acid-Catalyzed Degradation A->F H+ (Strong Acid) C Oxindole/Isatin Derivatives B->C E Polymeric Species (colored) D->E G Dimers/Other Adducts F->G

References

dealing with common impurities in the synthesis of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable indole derivative. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final compound.

Visualizing the Synthetic Pathway and Impurity Origins

A common and efficient route to synthesize this compound involves a two-step process starting from methyl indole-6-carboxylate. This pathway, while straightforward, has critical points where impurities can arise. Understanding this flow is the first step in effective troubleshooting.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Potential Impurities SM Methyl Indole-6-carboxylate (Starting Material) intermediate Methyl 1-methyl-1H-indole-6-carboxylate SM->intermediate N-Alkylation imp1 Impurity A: Unreacted Starting Material (Methyl Indole-6-carboxylate) SM->imp1 Incomplete Methylation imp4 Impurity D: Regioisomers from Indole Synthesis (e.g., 4- or 5-carboxy isomers) SM->imp4 From SM Synthesis reagent1 Methylating Agent (e.g., Dimethyl Carbonate, MeI) reagent1->SM base Base (e.g., K2CO3, NaH) base->SM product This compound (Final Product) intermediate->product imp2 Impurity B: Incomplete Hydrolysis Product (Methyl 1-methyl-1H-indole-6-carboxylate) intermediate->imp2 Incomplete Hydrolysis reagent2 Base (e.g., NaOH, KOH) reagent2->intermediate acid Acid Workup (e.g., HCl) acid->product imp3 Impurity C: Oxidation Byproducts (Colored Impurities) product->imp3 Air/Reagent Exposure

Caption: Synthetic workflow and common impurity formation points.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

FAQ 1: N-Methylation Step Issues

Question: My N-methylation of methyl indole-6-carboxylate is sluggish, and upon analysis (TLC/LC-MS), I see a significant amount of unreacted starting material. What's going wrong?

Answer: This is a common issue often related to the choice of base and reaction conditions. The indole N-H proton is only weakly acidic (pKa ≈ 17), so a sufficiently strong base is required for deprotonation to facilitate methylation.

  • Causality & Explanation: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium between the indole and its conjugate base may not sufficiently favor the deprotonated form, leading to a slow reaction. The choice of solvent also plays a crucial role; polar aprotic solvents like DMF or acetonitrile are generally effective as they solvate the cation of the base, enhancing its reactivity.

  • Troubleshooting Protocol:

    • Base Selection: Consider switching to a stronger base such as sodium hydride (NaH). NaH irreversibly deprotonates the indole, driving the reaction to completion. Caution: NaH is highly reactive and pyrophoric; handle it under an inert atmosphere (Nitrogen or Argon).

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate of methylation, especially when using milder bases.

    • Reagent Purity: Ensure your methylating agent (e.g., methyl iodide or dimethyl carbonate) is not degraded. Use a fresh bottle or distill if necessary. Dimethyl carbonate is an environmentally benign and effective methylating agent, often used at higher temperatures.[1][2]

Question: After the N-methylation step, my crude product has a pink or brownish hue. Is this normal, and how do I address it?

Answer: The development of color often indicates the formation of oxidation byproducts. Indoles are electron-rich aromatic compounds and can be susceptible to oxidation, especially if the reaction is heated for extended periods in the presence of air.[3]

  • Causality & Explanation: The indole ring can be oxidized to form various colored species. This is often exacerbated by trace metal impurities or prolonged exposure to atmospheric oxygen at elevated temperatures.

  • Preventative Measures:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can further reduce the presence of dissolved oxygen.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged heating.

FAQ 2: Hydrolysis (Saponification) Step Issues

Question: My final product, this compound, is contaminated with its methyl ester precursor (Methyl 1-methyl-1H-indole-6-carboxylate). How can I improve the hydrolysis?

Answer: Incomplete hydrolysis is a frequent problem and suggests that the saponification reaction has not gone to completion.

  • Causality & Explanation: Ester hydrolysis is a reversible reaction. To drive it to completion, a sufficient excess of base (e.g., NaOH or KOH) is typically used. The reaction may also be sterically hindered, or the product may precipitate, preventing further reaction.

  • Troubleshooting Protocol:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH).

    • Add a Co-solvent: The methyl ester may have poor solubility in a purely aqueous base. Adding a water-miscible co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate.

    • Increase Temperature and Time: Refluxing the reaction mixture for a longer period (monitor by TLC or HPLC) can ensure complete conversion.

    • Workup Procedure: After hydrolysis, it is crucial to acidify the reaction mixture to a pH of ~2-3 to ensure the complete protonation of the carboxylate salt to the free carboxylic acid, which will then precipitate.

FAQ 3: Purification Challenges

Question: My final product has a low melting point and appears impure even after filtration. What is the best way to purify this compound?

Answer: Recrystallization is the most effective method for purifying solid organic compounds like this carboxylic acid.[4][5][6] The key is selecting an appropriate solvent system.

  • Causality & Explanation: Impurities present in the crystal lattice disrupt its structure, typically leading to a broadened and depressed melting point. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[6]

  • Recommended Recrystallization Protocol:

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures). A good starting point for a carboxylic acid is an alcohol/water mixture.

    • Step-by-Step Recrystallization:

      • Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., hot ethanol).

      • If using a co-solvent system, slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

      • Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

      • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[4]

      • Dry the purified crystals under vacuum.

Impurity TypeLikely SourceRecommended Analytical MethodMitigation/Removal Strategy
Unreacted Starting Material (Methyl Indole-6-carboxylate)Incomplete N-methylationHPLC, GC-MS, ¹H NMRDrive methylation to completion; can be removed by recrystallization.
Ester Precursor (Methyl 1-methyl-1H-indole-6-carboxylate)Incomplete hydrolysisHPLC, GC-MS, ¹H NMREnsure complete saponification; separable from the acid by extraction or recrystallization.
Oxidation Products Air exposure, prolonged heatingVisual (color), HPLC (minor peaks)Use inert atmosphere, degassed solvents; can often be removed by charcoal treatment and recrystallization.
Regioisomers (e.g., 1-methyl-1H-indole-4- or 5-carboxylic acid)Impure starting material from indole synthesis (e.g., Fischer)HPLC, ¹H NMRSource high-purity starting material; challenging to separate, may require chromatography.[7][8]

Analytical Methods for Purity Assessment

Rigorous analytical testing is crucial to confirm the purity of your final product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an excellent technique for separating the target compound from its less polar precursors and other impurities.

  • Typical HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

    • Detection: UV at ~254 nm or 280 nm.

    • Expected Elution Order: The carboxylic acid product will typically be the most polar and elute earliest, followed by the unreacted N-H starting material, and then the N-methylated ester intermediate.

Caption: A typical workflow for HPLC analysis.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for constructing indole derivatives. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the catalytic synthesis of indoles. Each problem is presented in a question-and-answer format, providing a diagnosis of potential causes and a clear, actionable solution path.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the likely catalyst-related causes and how can I troubleshoot this?

Answer: The Fischer indole synthesis is notoriously sensitive to reaction parameters, with the acid catalyst being a primary determinant of success.[1] Low yields often stem from an improper catalyst choice or suboptimal conditions.[2]

Potential Causes & Solutions:

  • Inappropriate Acid Strength: The reaction is highly dependent on the acid's strength.[2] An overly strong acid can promote polymerization or degradation of the starting materials, while a weak acid may not be sufficient to catalyze the key[3][3]-sigmatropic rearrangement effectively.[2][4]

    • Solution: Screen a variety of both Brønsted and Lewis acids. There is no universal catalyst, and the optimal choice is substrate-dependent.[4] For sensitive substrates, milder catalysts like acetic acid or zinc chloride may be preferable to prevent decomposition.[1][5] Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent for the cyclization step.[1][5]

  • Suboptimal Temperature: The reaction typically requires elevated temperatures to drive the cyclization.[6] However, excessive heat can lead to the degradation of starting materials, intermediates, or the final indole product, often resulting in tar formation.[6]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to find the optimal balance. Start with conditions reported for similar substrates and adjust as needed.[7] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by enabling precise temperature control and rapid heating.[1]

  • Poor Catalyst/Substrate Solubility: The chosen solvent must adequately dissolve the arylhydrazone intermediate and be compatible with the acid catalyst.[8]

    • Solution: Acetic acid often serves as both a suitable solvent and a catalyst.[5] For other catalyst systems, polar aprotic solvents may be effective.[1] In some cases, running the reaction neat (without solvent) can be successful, particularly with a liquid catalyst like PPA.[1]

Data Summary: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
Catalyst TypeExamplesStrengthsCommon IssuesCitation(s)
Brønsted Acids H₂SO₄, HCl, p-TsOH, PPAReadily available, strong proton source. PPA is highly effective for cyclization.Can cause degradation/polymerization with sensitive substrates.[1][2][4]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Milder conditions possible, can be effective for sensitive substrates.May require anhydrous conditions, stoichiometry can be critical.[2][5][9]
Solid Acids Zeolites, MontmorilloniteEasy separation, potential for recyclability.May have lower activity, mass transfer limitations.[9]
Issue 2: Catalyst Deactivation in Palladium-Catalyzed C-H Functionalization or Cross-Coupling

Question: My palladium-catalyzed reaction (e.g., Larock indole synthesis, C-H activation) is sluggish or stops before completion. I suspect catalyst deactivation. What are the common causes and remedies?

Answer: Catalyst deactivation is a frequent challenge in palladium-catalyzed reactions.[2] It occurs when the active catalytic species is removed from the cycle through various chemical or thermal pathways.[10][11][12][13]

Potential Causes & Solutions:

  • Catalyst Poisoning: Impurities in the reagents or solvent, such as sulfur or certain nitrogen-containing compounds, can irreversibly bind to the palladium center, rendering it inactive.[10][11]

    • Solution: Ensure all reagents and solvents are of high purity. Using freshly distilled solvents and pure starting materials is critical. If poisoning is suspected, pretreating the starting materials (e.g., with activated carbon) may help.

  • Product Inhibition: The indole product itself, being electron-rich, can coordinate to the palladium center and inhibit further catalytic turnover.[2]

    • Solution: Optimizing reaction conditions to keep the product concentration low or using a ligand that disfavors product binding can be effective. In some cases, the addition of a co-catalyst or additive can help mitigate this effect.[2]

  • Ligand Degradation or Dissociation: The ligand's role is to stabilize the palladium catalyst and promote the desired reactivity.[14] If the ligand degrades at high temperatures or dissociates from the metal, the catalyst can agglomerate into inactive palladium black.

    • Solution: Experiment with more robust ligands. Bulky, electron-rich phosphine ligands are often effective at stabilizing the active catalytic species and preventing aggregation.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of phosphine ligands.

  • Thermal Sintering: At high temperatures, the fine palladium particles can agglomerate into larger, less active particles, reducing the available surface area for catalysis.[11]

    • Solution: Run the reaction at the lowest effective temperature. If high temperatures are necessary, choose a more thermally stable catalyst system or consider using a supported heterogeneous catalyst.

Visualization: Troubleshooting Workflow for Pd-Catalyst Deactivation

start Reaction Sluggish or Stalled check_purity Check Reagent/Solvent Purity start->check_purity check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_temp Review Reaction Temperature start->check_temp purity_issue Impurity Suspected? (Poisoning) check_purity->purity_issue atmosphere_issue Oxygen Leak? (Ligand Oxidation) check_atmosphere->atmosphere_issue temp_issue Temp Too High? (Sintering/Degradation) check_temp->temp_issue purity_issue->atmosphere_issue No purify Purify/Dry Reagents & Solvents purity_issue->purify Yes atmosphere_issue->temp_issue No change_ligand Screen More Robust or Bulky Ligands atmosphere_issue->change_ligand Yes lower_temp Optimize to Lower Temperature temp_issue->lower_temp Yes end end temp_issue->end No (Consider alternative synthetic route)

Caption: A logical workflow for diagnosing and solving palladium catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose between a homogeneous and a heterogeneous catalyst for my indole synthesis?

The choice depends on the specific reaction, desired scale, and process constraints. Homogeneous catalysts are dissolved in the reaction medium, while heterogeneous catalysts exist in a different phase (typically a solid).[15]

Answer:

  • Homogeneous catalysts generally offer higher activity and selectivity due to well-defined active sites and the absence of mass transfer limitations.[16][17] This allows for milder reaction conditions and precise control.[3] However, separating the catalyst from the product can be difficult and costly, posing a challenge for scalability and product purity.[15][17]

  • Heterogeneous catalysts are advantageous for their ease of separation (e.g., by simple filtration) and potential for recycling, making them more cost-effective and environmentally friendly for industrial applications.[3][15] The trade-off can be lower activity, requiring harsher reaction conditions, and potentially less well-defined active sites leading to lower selectivity.[15]

Data Summary: Homogeneous vs. Heterogeneous Catalysis
FeatureHomogeneous CatalysisHeterogeneous CatalysisCitation(s)
Phase Single phase (catalyst dissolved)Multi-phase (catalyst is a solid)[15]
Activity/Selectivity Generally highCan be lower due to mass transfer limits[3][17]
Reaction Conditions Often milder (lower temp/pressure)Often harsher[15]
Catalyst Separation Difficult, can be costlyEasy (e.g., filtration)[15][17]
Recyclability ChallengingGenerally straightforward[3]
Industrial Application Limited due to separation costsWidespread[17]
FAQ 2: What is the role of the ligand in palladium-catalyzed indole synthesis, and how do I select one?

Answer: In palladium catalysis, ligands are crucial organic molecules that bind to the metal center. They are not passive spectators; they actively influence the catalyst's stability, activity, and selectivity.[14]

  • Stabilization: Ligands, particularly phosphines, stabilize the palladium nanoparticles, preventing them from aggregating into inactive palladium black.[2]

  • Tuning Reactivity: The electronic properties of the ligand (electron-donating or electron-withdrawing) modify the electron density at the palladium center, which in turn affects key steps like oxidative addition and reductive elimination.

  • Steric Influence: The size and shape (steric bulk) of a ligand can control which substrates can access the catalytic site, thereby influencing regioselectivity and preventing side reactions. Bulky, electron-rich phosphine ligands are often effective.[2]

Selection Strategy: Ligand selection is often empirical. Start with a common, robust ligand reported for a similar transformation (e.g., phosphines like PPh₃, P(t-Bu)₃, or bidentate ligands like dppf). If issues like low yield or side products arise, screen a panel of ligands with varying steric and electronic properties.

FAQ 3: Can the solvent choice impact my catalyst's performance?

Answer: Absolutely. The solvent is a critical reaction parameter that can profoundly influence the outcome of a catalytic reaction.[6][8] Its effects include:

  • Solubility: The solvent must dissolve the reactants, catalyst, and key intermediates. Poor solubility can halt the reaction.[8]

  • Catalyst Stability: The solvent can affect the stability of the active catalytic species. Some solvents may coordinate to the metal center, altering its reactivity.

  • Reaction Pathway: The polarity of the solvent can influence the stability of charged intermediates or transition states, potentially altering the reaction rate or even the selectivity of the reaction.[6][18] For example, in Friedel-Crafts reactions of indoles, changing the solvent can enhance regioselectivity.[19]

FAQ 4: What are the key considerations when scaling up a catalytic indole synthesis?

Answer: Transitioning a catalytic reaction from a laboratory flask to a pilot or industrial scale introduces new challenges that must be proactively managed.[20]

  • Heat and Mass Transfer: Reactions that are easy to stir and heat in a small flask can develop hotspots or poor mixing in a large reactor. This can lead to catalyst degradation, side product formation, and inconsistent results.[20]

  • Catalyst Behavior: The physicochemical properties of a catalyst, such as surface area and porosity, can change during scale-up, affecting its performance.[20]

  • Safety and Cost: The cost of the catalyst and ligands becomes a major factor at scale. Minimizing catalyst loading is crucial.[2] Additionally, the safety of handling large quantities of reagents and managing potential exotherms is paramount.

  • Downstream Processing: At scale, catalyst removal and product purification must be efficient and robust. This is where the choice between homogeneous and heterogeneous catalysts becomes particularly critical.

Recommendation: Always conduct pilot-scale testing before committing to full-scale production. This allows for the identification and resolution of scale-dependent issues in a controlled, cost-effective manner.[20]

Part 3: Experimental Protocol Example

Protocol: Larock Indole Synthesis (Palladium-Catalyzed)

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted indole via the palladium-catalyzed reaction of an o-iodoaniline with an internal alkyne.[21]

Materials:

  • o-Iodoaniline derivative (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Lithium chloride (LiCl) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), K₂CO₃ (2.0 equiv), and LiCl (1.0 equiv).

  • Reagent Addition: Add the o-iodoaniline (1.0 equiv) and the internal alkyne (1.2 equiv) to the flask, followed by anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the aniline).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.[21]

Visualization: General Workflow for Modern Catalytic Indole Synthesis

start Starting Materials (e.g., o-haloaniline, alkyne) reaction Reaction Setup: - Pd Catalyst - Ligand (optional) - Base - Solvent start->reaction heating Heating & Monitoring (TLC / LC-MS) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Characterized Indole Product (NMR, MS) purification->product

Caption: General workflow for a modern transition-metal-catalyzed indole synthesis.[21]

References

Technical Support Center: Improving the Regioselectivity of Reactions Involving the Indole Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of reactions involving the versatile indole nucleus. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Indole's Reactivity

The indole scaffold is a privileged structure in a vast array of bioactive molecules and natural products.[1][2] Its reactivity is dominated by the electron-rich pyrrole ring, making it highly susceptible to electrophilic attack.[3] However, this inherent reactivity also presents a significant challenge: controlling where on the indole ring a reaction occurs. The indole nucleus has multiple potential reaction sites: the N1-position, the C2 and C3 positions of the pyrrole ring, and the C4, C5, C6, and C7 positions of the benzene ring.[4] Achieving regioselectivity is paramount for the efficient synthesis of complex target molecules.

This guide will provide a series of troubleshooting questions and detailed answers to help you navigate the complexities of indole functionalization and achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Pyrrole Ring - Navigating C3 vs. C2 Selectivity

The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[5][6] This is because the cationic intermediate formed during C3-attack preserves the aromaticity of the benzene ring, leading to greater stability.[6][7]

Question 1: My electrophilic substitution reaction is exclusively yielding the C3-substituted product, but I need the C2-isomer. What strategies can I employ?

Answer:

Achieving C2-selectivity requires overcoming the intrinsic preference for C3. Here are several field-proven strategies:

  • Blocking the C3 Position: The most straightforward approach is to use an indole starting material where the C3 position is already substituted. This sterically and electronically directs incoming electrophiles to the C2 position.[5]

  • N-Protecting/Directing Groups: The choice of substituent on the indole nitrogen (N1) is critical.

    • Bulky Protecting Groups: Large groups like triisopropylsilyl (TIPS) can sterically hinder the C2 and C7 positions, but more importantly, they can be used in conjunction with directed metalation strategies.

    • Directed Metalation: Certain N-directing groups can facilitate deprotonation at the C2 position. For example, N-pivaloyl or N-sulfonyl groups can direct lithiation to C2.[5]

  • Transition-Metal Catalysis: This is a powerful tool for C2-functionalization.

    • Palladium-Catalyzed C-H Arylation: Specific conditions, such as the use of magnesium bases, can favor C2-arylation even with a free N-H indole.[8] Mechanistic studies suggest an electrophilic palladation at C3 followed by a 1,2-migration of the palladium species to the C2 position can occur.[8]

    • Ligand Control: In some reactions, like the oxidative Heck reaction, the choice of ligand can switch the regioselectivity between C2 and C3.[9][10][11]

Question 2: I am attempting a C3-functionalization, but I'm observing significant amounts of N1-alkylation and polysubstitution. How can I improve C3-selectivity?

Answer:

This is a common problem, especially in alkylation reactions. The regioselectivity between N1 and C3 is highly dependent on the reaction conditions.[12]

  • Controlling N1 vs. C3 Alkylation:

    • Base and Solvent Choice: The use of a strong base that deprotonates the N-H group will favor N-alkylation. To favor C3-alkylation, it's often better to use conditions that do not fully deprotonate the indole, such as using a protic solvent or a weaker base. In some cases, metal salts can coordinate to the nitrogen, favoring C3-alkylation.

    • Protecting the N1 Position: The most reliable way to prevent N-alkylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM). This forces the reaction to occur at the carbon positions.

  • Preventing Polysubstitution:

    • Stoichiometry Control: Carefully control the stoichiometry of your electrophile. Use of a large excess of the electrophile can lead to further reaction of the desired C3-substituted product.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of subsequent reactions.

    • Electron-Withdrawing Groups: If your desired product is significantly more reactive than the starting indole, consider if an electron-withdrawing group could be temporarily installed to deactivate the ring after the initial functionalization.

Section 2: Beyond the Pyrrole Ring - Functionalizing the Benzene Core (C4-C7)

Functionalizing the benzenoid ring of indole is considerably more challenging due to the lower reactivity of these positions compared to the pyrrole ring.[13] Directed C-H activation strategies are typically required.[4][14][15]

Question 3: How can I achieve functionalization at the C4, C5, C6, or C7 positions?

Answer:

Site-selective functionalization of the benzene ring almost always requires a directing group strategy coupled with transition-metal catalysis.[13][14]

  • C4-Functionalization: This is particularly difficult. However, directing groups at the N1 or C3 position can enable C4-functionalization. For instance, a thioether directing group at C3 has been used to direct Rh(III)-catalyzed C4-alkenylation.[16] Glycine has also been employed as a transient directing group for Pd-catalyzed C4-arylation.[13]

  • C5-Functionalization: Some methods have been developed for direct C5-functionalization, such as a regioselective C5-H direct iodination which can then be used for further cross-coupling reactions.[17]

  • C6-Functionalization: Remote copper-catalyzed processes have been developed for C6-arylation.[14]

  • C7-Functionalization:

    • Directed ortho-Metalation (DoM): A powerful strategy involves placing a directing group on the indole nitrogen that can coordinate to an organolithium base, directing deprotonation to the C7 position.[18] N-amide and N-phosphinoyl groups have been used for this purpose.[18]

    • Transient Directing Groups: Iridium-catalyzed C-H borylation at the C7 position can be achieved using a transient bulky silyl directing group.[14]

    • Indoline Route: A common strategy is to first reduce the indole to an indoline, perform a directed C-H functionalization at the C7 position of the indoline, and then re-oxidize to the indole.[13][14]

Experimental Protocols & Data

Protocol 1: Directed ortho-Metalation for C7-Functionalization of Indole

This protocol is based on the work of Snieckus and coworkers and utilizes an N-amide directing group.[18]

Step 1: N-Protection and C2-Silylation

  • To a solution of indole in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise.

  • Stir for 30 minutes, then add pivaloyl chloride (1.2 eq). Allow to warm to room temperature and stir for 2 hours.

  • Cool the reaction to -78 °C and add s-BuLi (1.2 eq) dropwise. Stir for 1 hour.

  • Quench with TMSCl (1.5 eq) and allow to warm to room temperature.

  • Work up with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield N-pivaloyl-2-trimethylsilylindole.

Step 2: C7-Metalation and Electrophilic Quench

  • Dissolve the N-pivaloyl-2-trimethylsilylindole in anhydrous THF and cool to -78 °C.

  • Add s-BuLi (1.5 eq) in the presence of TMEDA (1.5 eq) dropwise. Stir for 3 hours.

  • Add the desired electrophile (e.g., I2, DMF, etc.) and stir for an additional hour at -78 °C before allowing to warm to room temperature.

  • Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify by column chromatography.

Step 3: Deprotection

  • The N-pivaloyl and C2-silyl groups can be removed under appropriate conditions (e.g., TBAF for the silyl group and basic hydrolysis for the pivaloyl group) to yield the C7-functionalized indole.

Directing GroupPositionMetalation ConditionsElectrophileReference
N-P(O)(t-Bu)2C7n-BuLi, -40 °CTMSCl[18]
N-CON(i-Pr)2C7s-BuLi/TMEDA, -78 °CI2[18]
C3-SMeC4Rh(III) catalystAlkenes[16]

Table 1: Examples of Directed Metalation and C-H Functionalization of Indole.

Visualizing Reaction Pathways

Diagram 1: Regioselectivity in Electrophilic Substitution of Indole

G cluster_0 Electrophilic Substitution Pathways cluster_1 C3-Attack (Favored) cluster_2 C2-Attack (Disfavored) Indole Indole Indole_C3 Indole_C3 Indole_C2 Indole_C2 E_plus Electrophile (E+) Intermediate_C3 Stable Cationic Intermediate (Benzene ring aromaticity retained) Indole_C3->Intermediate_C3 Attack at C3 Product_C3 C3-Substituted Indole Intermediate_C3->Product_C3 -H+ Intermediate_C2 Less Stable Cationic Intermediate (Benzene ring aromaticity disrupted) Indole_C2->Intermediate_C2 Attack at C2 Product_C2 C2-Substituted Indole Intermediate_C2->Product_C2 -H+

Caption: Kinetic vs. Thermodynamic Control in Electrophilic Attack on Indole.

Diagram 2: Strategies for Controlling Regioselectivity

G cluster_0 Controlling Regioselectivity in Indole Functionalization cluster_1 Methods Indole Indole Nucleus C3_Selectivity C3-Selectivity (Inherent Reactivity) Indole->C3_Selectivity Electrophilic Substitution C2_Selectivity C2-Selectivity Indole->C2_Selectivity Benzene_Ring_Selectivity Benzene Ring (C4-C7) Selectivity Indole->Benzene_Ring_Selectivity N1_Selectivity N1-Selectivity Indole->N1_Selectivity Method_C2_1 Block C3 C2_Selectivity->Method_C2_1 Method_C2_2 N-Directing Groups (e.g., Pivaloyl) C2_Selectivity->Method_C2_2 Method_C2_3 Transition-Metal Catalysis (Pd, Rh) C2_Selectivity->Method_C2_3 Method_Benzene_1 Directed ortho-Metalation (DoM) Benzene_Ring_Selectivity->Method_Benzene_1 Method_Benzene_2 Transient Directing Groups Benzene_Ring_Selectivity->Method_Benzene_2 Method_Benzene_3 Indoline Route Benzene_Ring_Selectivity->Method_Benzene_3 Method_N1 Strong Base (Deprotonation) N1_Selectivity->Method_N1

Caption: Overview of Strategies for Site-Selective Indole Functionalization.

References

Validation & Comparative

comparing the biological activity of 1-methyl-1H-indole-6-carboxylic acid with indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 1-methyl-1H-indole-6-carboxylic acid and its parent compound, indole-6-carboxylic acid. While direct comparative studies are limited, this document synthesizes existing data on indole derivatives and the general effects of N-methylation to offer a predictive comparison and detailed experimental protocols for empirical validation.

Introduction: The Indole Scaffold and the Significance of N-Methylation

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Indole-6-carboxylic acid serves as a versatile building block for the synthesis of various bioactive compounds.[3] A common structural modification in drug discovery is N-methylation, which can significantly alter a molecule's physicochemical properties and pharmacological effects.[4][5] This "magic methyl" effect can influence factors such as solubility, lipophilicity, metabolic stability, and receptor binding affinity, often leading to improved therapeutic profiles.[4]

This guide will explore the known biological landscape of indole-6-carboxylic acid and its derivatives, discuss the anticipated impact of N-methylation on its activity based on established principles, and provide robust experimental protocols for researchers to directly compare the two compounds.

Chemical Structures

CompoundStructure
Indole-6-carboxylic acid Indole-6-carboxylic acid
This compound this compound

Known Biological Activities of Indole-6-Carboxylic Acid and Its Derivatives

Indole-6-carboxylic acid and its derivatives have been primarily investigated for their potential as anticancer agents.[6] These compounds have been shown to target key signaling pathways involved in cancer progression.

Antiproliferative and Cytotoxic Effects:

Derivatives of indole-6-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, certain hydrazone and oxadiazole derivatives have been synthesized and shown to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are overexpressed in many cancers.[6] Inhibition of these receptors can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[6]

Mechanism of Action:

The anticancer activity of indole-6-carboxylic acid derivatives is often attributed to their ability to inhibit protein kinases.[6] Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of kinases like EGFR and VEGFR-2, preventing their phosphorylation and subsequent activation.[6]

The Predicted Impact of N-Methylation: A Comparative Hypothesis

While specific biological data for this compound is scarce, we can formulate hypotheses about how N-methylation might alter the activity of the parent compound based on general principles observed in medicinal chemistry.[4][5]

Structure-Activity Relationship (SAR) Insights:

N-methylation of an indole ring can have several predictable effects on its physicochemical properties:

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule.[5] This could potentially enhance membrane permeability and cellular uptake, which may lead to increased intracellular concentrations and, consequently, higher potency.

  • Loss of Hydrogen Bond Donor: The N-H group in indole-6-carboxylic acid can act as a hydrogen bond donor. N-methylation removes this capability, which could alter the binding mode of the molecule to its biological target.[5] This could either be detrimental, if the hydrogen bond is crucial for binding, or beneficial, if it allows for a more favorable interaction with a hydrophobic pocket.

  • Altered Conformation: N-methylation can influence the conformation of the molecule, which can impact its ability to fit into a binding site.[5]

Hypothesized Differences in Biological Activity:

Biological ActivityIndole-6-carboxylic acidThis compound (Hypothesized)Rationale for Hypothesis
Antiproliferative Activity Moderate to high (in derivative form)Potentially higherIncreased lipophilicity could lead to better cell penetration.
Receptor Binding Affinity Dependent on specific interactionsPotentially altered (increased or decreased)Loss of N-H hydrogen bond donor and potential conformational changes could affect binding.
Metabolic Stability May be susceptible to N-dealkylation or conjugationPotentially more stableN-methylation can block sites of metabolism.
Solubility Generally moderatePotentially lower in aqueous mediaIncreased lipophilicity can decrease aqueous solubility.[5]

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of indole-6-carboxylic acid and this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer containing the purified recombinant kinase (e.g., EGFR or VEGFR-2).

  • Compound Addition: Add the test compounds (indole-6-carboxylic acid and this compound) at various concentrations. Include a positive control inhibitor and a no-compound control.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundCell LineMTT Assay IC50 (µM)EGFR Inhibition IC50 (µM)VEGFR-2 Inhibition IC50 (µM)
Indole-6-carboxylic acid A549Experimental ValueExperimental ValueExperimental Value
HeLaExperimental ValueExperimental ValueExperimental Value
HCT-116Experimental ValueExperimental ValueExperimental Value
This compound A549Experimental ValueExperimental ValueExperimental Value
HeLaExperimental ValueExperimental ValueExperimental Value
HCT-116Experimental ValueExperimental ValueExperimental Value

Conclusion

While existing literature provides a solid foundation for the biological activities of indole-6-carboxylic acid derivatives, a direct comparison with its N-methylated counterpart is lacking. Based on established principles of medicinal chemistry, N-methylation is predicted to alter the lipophilicity, hydrogen bonding capacity, and conformation of the parent molecule, which in turn is likely to impact its biological activity. The provided experimental protocols offer a robust framework for researchers to empirically test these hypotheses and elucidate the structure-activity relationship of this chemical modification. Such studies are crucial for the rational design of more potent and selective indole-based therapeutic agents.

References

comparative study of different synthesis routes for 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-indole-6-carboxylic acid is a pivotal structural motif and a versatile intermediate in medicinal chemistry and drug development. Its rigid bicyclic scaffold, featuring a carboxylic acid handle for further functionalization and a methylated indole nitrogen to modulate physicochemical properties, makes it a valuable building block for a range of pharmacologically active agents. The strategic selection of a synthetic route is paramount, directly influencing yield, purity, scalability, cost-effectiveness, and environmental impact.

This guide provides an in-depth comparative analysis of four distinct synthetic strategies for obtaining this compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and evaluate the relative merits and drawbacks of each approach to empower researchers and drug development professionals in making informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main philosophies: 1) constructing the indole ring system from acyclic precursors, or 2) functionalizing a pre-existing indole core. We will explore the following four routes that embody these strategies:

  • Route A: The Fischer Indole Synthesis - A classic cyclization strategy to build the indole ring, followed by N-methylation.

  • Route B: The Leimgruber-Batcho Indole Synthesis - An efficient and high-yielding industrial favorite starting from an o-nitrotoluene derivative.

  • Route C: The Reissert Indole Synthesis - An alternative to the Leimgruber-Batcho method, also proceeding from an o-nitrotoluene precursor.

  • Route D: Post-Formation N-Methylation - The most direct approach, starting with commercially available indole-6-carboxylic acid.

cluster_0 Comparative Workflow Overview Start Start Route A (Fischer) Route A (Fischer) Start->Route A (Fischer) Route B (Leimgruber-Batcho) Route B (Leimgruber-Batcho) Start->Route B (Leimgruber-Batcho) Route C (Reissert) Route C (Reissert) Start->Route C (Reissert) Route D (N-Methylation) Route D (N-Methylation) Start->Route D (N-Methylation) Target Molecule This compound Route A (Fischer)->Target Molecule Route B (Leimgruber-Batcho)->Target Molecule Route C (Reissert)->Target Molecule Route D (N-Methylation)->Target Molecule

Caption: High-level overview of the four synthetic routes evaluated in this guide.

Route A: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[2]

Causality and Mechanistic Insights

The proposed pathway begins with the reaction of N-methyl-(4-carboxyphenyl)hydrazine with pyruvic acid to form the corresponding hydrazone. Under strong acid catalysis and heat, the hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate undergoes a crucial[3][3]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to furnish the indole ring system.[1] This route constructs the indole-2,6-dicarboxylic acid, necessitating a subsequent selective decarboxylation at the C-2 position.

cluster_A Route A: Fischer Indole Synthesis A1 N-Methyl-(4-carboxyphenyl)hydrazine + Pyruvic Acid A2 Hydrazone Formation A1->A2 A3 [3,3]-Sigmatropic Rearrangement (Acid, Heat) A2->A3 A4 1-Methyl-1H-indole-2,6-dicarboxylic acid A3->A4 A5 Selective C-2 Decarboxylation A4->A5 A6 Target Molecule A5->A6

Caption: Reaction pathway for the proposed Fischer Indole Synthesis route.

Proposed Experimental Protocol
  • Hydrazone Formation & Cyclization: To a solution of N-methyl-(4-carboxyphenyl)hydrazine (1 equiv.) and pyruvic acid (1.1 equiv.) in ethanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. The precipitated solid, 1-methyl-1H-indole-2,6-dicarboxylic acid, is collected by filtration.

  • Decarboxylation: Heat the isolated dicarboxylic acid in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation at the C-2 position.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Performance Analysis
  • Yield: The Fischer synthesis is notoriously substrate-dependent, with yields ranging from low to good.[3][4] A historical report on the synthesis of the similar 1-methyl-2-indolecarboxylic acid noted a very low yield of 5%.[5] The additional decarboxylation step further reduces the overall yield.

  • Scalability: While the initial condensation is scalable, the high temperatures and strong acids required for cyclization and decarboxylation can present challenges on a larger scale, often requiring specialized equipment.

  • Advantages: This is a versatile and well-documented reaction applicable to a wide variety of substituted indoles.[6]

  • Disadvantages: Requires a multi-step synthesis for the specific N-methylated hydrazine precursor. The reaction often requires harsh conditions (strong acid, high heat). A significant drawback for this target is the formation of the C-2 carboxylic acid, which necessitates an additional, often difficult, decarboxylation step.

Route B: Leimgruber-Batcho Indole Synthesis

Developed at Hoffmann-La Roche, the Leimgruber-Batcho synthesis has become an industrial workhorse due to its mild conditions, high yields, and operational simplicity.[7][8] It is a powerful alternative to the Fischer synthesis, particularly for 2,3-unsubstituted indoles.[7]

Causality and Mechanistic Insights

This two-stage process begins with the condensation of an o-nitrotoluene derivative, in this case, methyl 4-methyl-3-nitrobenzoate, with a formamide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a β-dimethylamino-2-nitrostyrene intermediate (an enamine). The key to this step is the acidity of the benzylic protons of the o-nitrotoluene, which are activated by the adjacent nitro group. The second stage involves the reductive cyclization of this enamine. Reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and elimination of dimethylamine to yield the aromatic indole ring.[7][9]

cluster_B Route B: Leimgruber-Batcho Synthesis B1 Methyl 4-methyl-3-nitrobenzoate + DMF-DMA B2 Enamine Formation B1->B2 B3 Reductive Cyclization (e.g., H₂, Pd/C) B2->B3 B4 Methyl indole-6-carboxylate B3->B4 B5 N-Methylation B4->B5 Route B1 B6 Saponification B4->B6 Route B2 B5->B6 B7 Target Molecule B6->B7

Caption: Reaction pathway for the Leimgruber-Batcho Indole Synthesis route.

Experimental Protocol
  • Starting Material Synthesis (Optional): Methyl 4-methyl-3-nitrobenzoate can be prepared by the nitration of p-toluic acid followed by Fischer esterification.[10]

  • Enamine Formation: A solution of methyl 4-methyl-3-nitrobenzoate (1 equiv.) and DMF-DMA (1.5 equiv.) in DMF is heated at 110-120 °C for several hours until TLC indicates complete consumption of the starting material. The intermediate enamine can often be used directly without purification.[9]

  • Reductive Cyclization: The crude enamine is dissolved in a solvent like methanol or ethyl acetate. Catalytic hydrogenation is performed using a catalyst such as 5-10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon or Parr shaker) until the reaction is complete.

  • N-Methylation & Saponification: The resulting methyl indole-6-carboxylate is N-methylated (see Route D protocol) and then saponified using a base like lithium hydroxide to afford the target carboxylic acid.

Performance Analysis
  • Yield: This route is known for its high yields, often exceeding 80-90% for the two-step indole formation.[9]

  • Scalability: The Leimgruber-Batcho synthesis is highly scalable and widely used in industrial processes. Catalytic hydrogenation is a standard, scalable unit operation.

  • Advantages: High yields, mild reaction conditions (avoids strong acids and high temperatures), readily available starting materials, and directly produces a 2,3-unsubstituted indole, avoiding a decarboxylation step.[7]

  • Disadvantages: Requires handling of nitroaromatic compounds and catalytic hydrogenation, which involves flammable hydrogen gas and pyrophoric catalysts, necessitating appropriate safety precautions.

Route C: Reissert Indole Synthesis

The Reissert synthesis is another classical method that begins with an o-nitrotoluene, providing a point of direct comparison with the Leimgruber-Batcho route.[11]

Causality and Mechanistic Insights

The first step involves the base-catalyzed condensation of the o-nitrotoluene (methyl 4-methyl-3-nitrobenzoate) with diethyl oxalate. The ethoxide base deprotonates the activated methyl group, and the resulting carbanion attacks the diethyl oxalate. The subsequent step is a reductive cyclization of the o-nitrophenylpyruvate intermediate. Typically, zinc in acetic acid is used to reduce the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[5][11] Crucially, this method yields an indole-2-carboxylic acid ester.[5]

cluster_C Route C: Reissert Synthesis C1 Methyl 4-methyl-3-nitrobenzoate + Diethyl Oxalate C2 Condensation (KOEt) C1->C2 C3 Reductive Cyclization (Zn, AcOH) C2->C3 C4 Indole-2,6-dicarboxylate C3->C4 C5 Decarboxylation C4->C5 C6 N-Methylation & Saponification C5->C6 C7 Target Molecule C6->C7

Caption: Reaction pathway for the Reissert Indole Synthesis route.

Experimental Protocol
  • Condensation: Dissolve methyl 4-methyl-3-nitrobenzoate (1 equiv.) in a solution of potassium ethoxide (1.1 equiv.) in absolute ethanol. Add diethyl oxalate (1.2 equiv.) and heat the mixture to reflux for 2-4 hours.[10][11]

  • Reductive Cyclization: Acidify the cooled reaction mixture and extract the pyruvate intermediate. Dissolve the crude pyruvate in glacial acetic acid and add zinc dust portion-wise while stirring. Heat the mixture to facilitate the reductive cyclization.

  • Decarboxylation and Further Steps: The resulting indole-2,6-dicarboxylate must be isolated and then decarboxylated at the C-2 position, typically by heating in a high-boiling solvent. The product is then N-methylated and saponified as in other routes.

Performance Analysis
  • Yield: Yields for the initial steps can be good, but the mandatory decarboxylation step significantly lowers the overall efficiency compared to the Leimgruber-Batcho route.

  • Scalability: The use of stoichiometric zinc dust can present challenges for waste management on a large scale. High-temperature decarboxylation can also be difficult to scale.

  • Advantages: Utilizes the same readily available starting material as the Leimgruber-Batcho synthesis.

  • Disadvantages: The primary disadvantage is the poor atom and step economy due to the formation of the C-2 carboxylate, which must be removed in a separate, often harsh, step.[5][11] This makes it inherently less efficient than the Leimgruber-Batcho route for this specific target.

Route D: Post-Formation N-Methylation

This strategy represents the most convergent and potentially highest-yielding approach, provided the starting material, indole-6-carboxylic acid or its methyl ester, is commercially available and affordable.

Causality and Mechanistic Insights

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate. The resulting indolide anion is nucleophilic and readily attacks an electrophilic methyl source. While traditional reagents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic. A superior modern alternative is dimethyl carbonate (DMC), an environmentally benign "green" reagent.[12] The reaction proceeds via N-methylation to give the N-methyl indole. If starting with the carboxylic acid, DMC can effect both O-methylation (esterification) and N-methylation in a one-pot process, which is highly efficient.[13] The final step is a simple saponification of the ester to the desired carboxylic acid.

cluster_D Route D: Direct N-Methylation D1 Methyl indole-6-carboxylate D2 N-Methylation (DMC, K₂CO₃, DMF) D1->D2 D3 Methyl 1-methyl-1H-indole-6-carboxylate D2->D3 D4 Saponification (LiOH, H₂O/MeOH) D3->D4 D5 Target Molecule D4->D5

References

A Comparative Guide to the In Vitro Efficacy of Indole Derivatives: Assessing the Potential of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vitro efficacy of various indole derivatives, with a specific focus on contextualizing the potential of 1-methyl-1H-indole-6-carboxylic acid within this versatile class of molecules. While direct in vitro efficacy data for this compound is not extensively available in the public domain[3][4][5], this guide will leverage data from structurally related indole-6-carboxylic acid derivatives and other key indole classes to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The Emerging Potential of Indole-6-Carboxylic Acid Derivatives

Recent studies have highlighted the promise of indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[6][7] These compounds have been synthesized and evaluated for their potential to inhibit key enzymes in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] The core structure of indole-6-carboxylic acid serves as a versatile starting point for the development of targeted cancer therapeutics.[8]

A study by Al-Ostath et al. (2023) described the synthesis of two series of indole-6-carboxylic acid derivatives, one targeting EGFR and the other VEGFR-2.[7] The in vitro cytotoxicity of these compounds was assessed against HCT-116, HeLa, and HT-29 cancer cell lines.[7] Notably, specific derivatives demonstrated significant antiproliferation activity, induced apoptosis, and caused cell cycle arrest at the G2/M phase.[7] This underscores the potential of the indole-6-carboxylic acid scaffold as a foundation for developing potent anticancer agents.

Compound ClassTargetCancer Cell LinesReported In Vitro ActivityReference
Indole-6-carboxylic acid hydrazone derivativesEGFRHCT-116, HeLa, HT-29Significant cytotoxicity, G2/M cell cycle arrest, induction of apoptosis.[7][7]
Indole-6-carboxylic acid oxadiazole derivativesVEGFR-2HCT-116, HeLa, HT-29Potent antiproliferation activity, cancer-selective.[7][7]

A Comparative Landscape of Indole Derivatives in Oncology

To contextualize the potential of this compound, it is crucial to examine the established in vitro efficacy of other well-characterized indole derivatives in the realm of oncology.

Indole-Chalcone Derivatives: Dual-Action Anticancer Agents

Indole-chalcone derivatives have emerged as potent anticancer agents, often exhibiting dual mechanisms of action by inhibiting both tubulin polymerization and thioredoxin reductase (TrxR).[9] One study reported an indole-chalcone derivative with potent antiproliferative activity against six human cancer cell lines, with IC50 values ranging from 6 to 35 nM.[9]

Spirooxindole Derivatives: Targeting Protein Kinases

Spirooxindoles are a class of indole derivatives that have shown remarkable antiproliferative activity by targeting protein kinases such as HER2 and HER3.[10] Certain spirooxindole-based compounds have demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range.[10]

5-Nitroindole Derivatives: c-Myc G-Quadruplex Binders

Derivatives of 5-nitroindole have been investigated as binders of the c-Myc G-quadruplex, a secondary DNA structure that can regulate gene expression.[11] These compounds have demonstrated antiproliferative effects against HeLa cells and have been shown to downregulate c-Myc mRNA and protein levels.[11]

Indole Derivative ClassPrimary Mechanism of ActionExample In Vitro Efficacy (IC50)Target Cancer Cell LinesReference
Indole-ChalconesTubulin Polymerization & TrxR Inhibition6 - 35 nMA549 (Lung), HeLa (Cervix), Bel-7402 (Liver), MCF-7 (Breast), A2780 (Ovarian), HCT-8 (Colorectal)[9][10]
SpirooxindolesHER2/HER3 Inhibition3.88 - 5.83 µMMCF-7 (Breast)[10]
5-Nitroindolesc-Myc G-Quadruplex Binding~6 µM (for cell cycle arrest)HeLa (Cervix)[11]
Indole-SulfonamidesCytotoxic10.65 - 56.39 µMMOLT-3 (Leukemia)[12]
Isoxazolo-IndolesCytotoxic (Apoptosis Induction)VariesVarious[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[14]

Illustrative Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Indole Derivatives treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for MTT-based in vitro cytotoxicity screening.

Relevant Signaling Pathway: EGFR in Cancer

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Indole_Inhibitor Indole-6-Carboxylic Acid Derivative Indole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Antimicrobial Potential of Indole Derivatives

The indole nucleus is also a key feature in many compounds with significant antimicrobial activity.[15][16] Various studies have reported the synthesis and in vitro evaluation of novel indole derivatives against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Insights

Research indicates that the nature and position of substituents on the indole ring play a crucial role in determining the antimicrobial potency. For instance, the presence of chloro, hydroxy, and methoxy groups has been shown to be beneficial for the activity of triazolylindole derivatives.[15]

Indole Derivative ClassTarget OrganismsReported In Vitro Activity (MIC)Reference
Indole-Triazoles/ThiadiazolesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50 µg/mL[15]
3-Substituted IndolesGram-positive & Gram-negative bacteria, A. fumigatus, C. albicansVaries[16]
Indole DihydropyrimidinesE. coli, P. aeruginosa, A. niger, F. oxysporum50 - 100 µg/mL[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The indole derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Perform 2-fold Serial Dilutions of Indole Derivatives in 96-well Plate prep_plate->inoculate incubate Incubate Plate at 37°C for 24h inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration.

Indole Derivatives as Enzyme Inhibitors

Beyond their cytotoxic and antimicrobial activities, indole derivatives are potent inhibitors of various enzymes implicated in disease.

  • Cyclooxygenase (COX) Inhibition: Certain indole derivatives have been designed as selective COX-2 inhibitors, which is a key target in inflammation.[18][19] For example, a series of indole Schiff base derivatives showed significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2 expression.[18]

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[20] Structural optimization of these compounds has led to derivatives with potent inhibitory effects in the sub-micromolar range.[20]

Future Directions and the Potential of this compound

The extensive body of research on indole derivatives provides a strong foundation for predicting the potential bioactivity of this compound. The presence of the indole-6-carboxylic acid core suggests that it could be a promising scaffold for developing anticancer agents, particularly those targeting receptor tyrosine kinases like EGFR and VEGFR-2. The addition of a methyl group at the N1 position may influence the compound's lipophilicity and its interaction with biological targets.

To definitively assess the in vitro efficacy of this compound, a systematic evaluation is warranted. This should include:

  • Antiproliferative screening against a panel of cancer cell lines representing different tumor types.

  • Antimicrobial susceptibility testing against a broad range of bacterial and fungal pathogens.

  • Enzyme inhibition assays for key targets such as COX-2, EGFR, and VEGFR-2.

By conducting these in vitro studies, the scientific community can elucidate the therapeutic potential of this compound and determine its place within the vast and ever-expanding landscape of biologically active indole derivatives.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for the Analysis of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 1-methyl-1H-indole-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate robust analytical methods for this and structurally related compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for the statistical comparison of data from these two powerful analytical techniques, all while adhering to the principles of scientific integrity and regulatory expectations.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, formulation development, and quality control. The choice of analytical methodology is a pivotal decision, with HPLC-UV and LC-MS representing two of the most common and powerful techniques for small molecule analysis.

  • HPLC-UV is a widely accessible, robust, and cost-effective technique that provides reliable quantitative data, particularly for compounds with a strong chromophore, which is present in the indole structure.

  • LC-MS , and more specifically tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.

This guide will not only compare these two methods but also detail the critical process of cross-validation . Cross-validation is the formal process of comparing results from two different analytical methods to ensure that they provide comparable data, which is essential when methods are used interchangeably or during method transfer between laboratories.[1][2]

Experimental Design: A Tale of Two Techniques

The following sections outline the proposed experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS. The selection of these parameters is grounded in the physicochemical properties of the analyte and established practices for similar indole carboxylic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The objective here is to develop a simple, robust, and reliable method for the routine quantification of this compound. A reverse-phase approach is selected due to the non-polar nature of the indole ring system.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and proven performance with a wide range of small molecules.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the carboxylic acid group, leading to better peak shape and retention on the non-polar stationary phase.

    • Solvent B: Acetonitrile. A common organic modifier in reverse-phase chromatography.

    • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities. A starting condition of 95% A and 5% B, ramping to 95% B over 10 minutes, is a good starting point for method development.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set at the absorbance maximum of this compound (approximately 270-280 nm, to be determined by UV scan).

  • Standard and Sample Preparation:

    • A stock solution of this compound is prepared in methanol or acetonitrile.

    • Calibration standards are prepared by serial dilution of the stock solution in the mobile phase.

    • Samples are diluted with the mobile phase to fall within the calibration range.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For LC-MS/MS, the goal is to achieve the highest sensitivity and selectivity, making it suitable for bioanalysis where the analyte may be present at very low concentrations in a complex matrix.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is selected for faster analysis times and better resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic Acid. The consistent use of formic acid in both mobile phases is important for stable ESI performance.

    • Gradient Elution: A steeper gradient can be used with a UHPLC system, for example, starting at 95% A and ramping to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min. A typical flow rate for a 2.1 mm ID column.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a good starting point for nitrogen-containing heterocyclic compounds. The protonated molecule [M+H]⁺ is expected.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): The m/z of the protonated this compound (C₁₀H₉NO₂; Molecular Weight: 175.18 g/mol ). The expected [M+H]⁺ would be approximately m/z 176.2.

      • Product Ion (Q3): The precursor ion is fragmented in the collision cell (Q2), and a characteristic product ion is monitored in Q3. The fragmentation pattern would need to be optimized, but a likely loss would be that of the carboxylic acid group.

    • Source Parameters: Nebulizer gas, drying gas, capillary voltage, and source temperature will need to be optimized for maximum signal intensity.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with a focus on minimizing matrix effects, especially for biological samples. This may involve protein precipitation or solid-phase extraction.

Method Validation: Ensuring Scientific Rigor

Both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or the U.S. Food and Drug Administration's (FDA) guidance on bioanalytical method validation to demonstrate their suitability for the intended purpose.

Table 1: Key Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance; 85-115% for bioanalysis at LLOQ, and 85-115% at other concentrations.[1]
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2% for drug substance; RSD ≤ 15% for bioanalysis (≤ 20% at LLOQ).[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results from minor changes in parameters like mobile phase composition, pH, or temperature.

Cross-Validation: Bridging the Methodological Gap

Once both the HPLC-UV and LC-MS/MS methods are individually validated, a cross-validation study should be performed to ensure that the data generated by both methods are comparable. This is particularly important if, for instance, an HPLC-UV method is used for routine release testing, while an LC-MS/MS method is used for more sensitive bioanalytical studies.

Cross-Validation Protocol

  • Sample Selection: A minimum of 30 samples spanning the analytical range should be selected. These can be a combination of quality control (QC) samples and, if applicable, incurred samples from a study.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: The results from the two methods are then statistically compared.

Statistical Comparison of Methods

Several statistical tools can be employed to assess the agreement between the two methods:

  • Paired t-test: This test can determine if there is a statistically significant difference between the mean results of the two methods.[3]

  • Bland-Altman Plot: This is a powerful graphical method to visualize the agreement between two quantitative measurements.[3] It plots the difference between the two measurements for each sample against the average of the two measurements. This allows for the identification of any systematic bias and the limits of agreement.

  • Correlation and Regression Analysis: While a high correlation coefficient is desirable, it does not necessarily imply agreement. Linear regression analysis can be used to determine the slope and intercept of the relationship between the two methods. An ideal scenario would have a slope close to 1 and an intercept close to 0.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined. A common approach is that the mean accuracy at each concentration level should be within ±15% of the nominal concentration.[1] For incurred samples, it is often recommended that at least 67% of the samples have a difference of ≤20% between the two methods.

Data Presentation and Visualization

Clear presentation of data is paramount for easy comparison and interpretation.

Table 2: Hypothetical Comparative Performance Data

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) 0.99950.9998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
LOD 0.2 µg/mL0.05 ng/mL
LOQ 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 104.5%
Precision (RSD%) < 1.5%< 5.0%

Diagrams

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution Cal_Stds Calibration Standards Stock->Cal_Stds Autosampler Autosampler Injection Cal_Stds->Autosampler Calibration Curve Samples Test Samples Samples->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data_lcms Data Analysis Stock_LCMS Stock Solution Cal_Stds_LCMS Calibration Standards Stock_LCMS->Cal_Stds_LCMS UHPLC UHPLC Separation Cal_Stds_LCMS->UHPLC Calibration Curve Samples_LCMS Test Samples (with SPE/PP) Samples_LCMS->UHPLC ESI ESI Source UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS TIC TIC & MRM Chromatograms MSMS->TIC Quant_LCMS Quantification TIC->Quant_LCMS

Caption: Workflow for LC-MS/MS analysis of this compound.

Cross_Validation_Logic cluster_methods Validated Analytical Methods cluster_analysis Cross-Validation Study cluster_comparison Statistical Comparison HPLC HPLC-UV Method Analysis Analysis by Both Methods HPLC->Analysis LCMS LC-MS/MS Method LCMS->Analysis Samples Identical Sample Set (n>=30) Samples->Analysis Paired_t Paired t-test Analysis->Paired_t Bland_Altman Bland-Altman Plot Analysis->Bland_Altman Regression Regression Analysis Analysis->Regression Decision Methods Comparable? Paired_t->Decision Bland_Altman->Decision Regression->Decision

Caption: Logical workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion: A Symbiotic Approach to Analytical Excellence

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the analysis, with HPLC-UV being a robust workhorse for routine quality control and LC-MS/MS offering unparalleled sensitivity and selectivity for demanding applications such as bioanalysis.

A thorough method validation for each technique is non-negotiable and must be performed in accordance with regulatory guidelines to ensure data integrity. Furthermore, when both methods are to be used within a project or organization, a rigorous cross-validation study is essential to demonstrate their comparability. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop, validate, and cross-validate analytical methods, ensuring the generation of high-quality, reliable, and defensible data.

References

A Researcher's Guide to the Structure-Activity Relationship of Methylated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold, a foundational structure in a multitude of biologically active compounds.[1][2][3] The strategic addition of methyl and carboxylic acid groups to this core structure opens up a vast chemical space for exploration, leading to the discovery of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of methylated indole carboxylic acids, delving into their structure-activity relationships (SAR) and offering practical experimental insights.

The Indole Carboxylic Acid Scaffold: A Versatile Starting Point

Indole carboxylic acids are key intermediates in the synthesis of a wide array of biologically active molecules.[4] Their utility spans from serving as building blocks for complex pharmaceuticals to acting as potent inhibitors of enzymes and modulators of receptors.[5][6][7] The position of the carboxylic acid moiety on the indole ring is a critical determinant of biological activity. Both indole-2-carboxylic acids and indole-3-carboxylic acids have been extensively studied, each exhibiting distinct pharmacological profiles.[5][8]

The Influence of Methylation: A Subtle Change with Profound Impact

Methylation, the addition of a methyl group, is a common and powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. In the context of indole carboxylic acids, the position of methylation on the indole ring dramatically influences biological activity, selectivity, and pharmacokinetic properties.[9]

N1-Methylation

Alkylation at the N1 position of the indole ring can have varied effects depending on the target. For instance, in a series of CB1 receptor allosteric modulators, the introduction of a methyl group at the N1 position was found to be detrimental to activity, suggesting that the N-H bond may be involved in crucial hydrogen bonding interactions with the receptor.[10] Conversely, in other contexts, N1-alkylation can enhance potency or alter selectivity.

C2-Methylation

A methyl group at the C2 position is a common feature in many active indole derivatives. For example, in the development of non-steroidal anti-inflammatory drugs (NSAIDs) based on the indole acetic acid scaffold, a methyl group at the 2-position was found to be much more active than aryl-substituted analogues.[11]

C3-Methylation

The C3 position is another critical site for substitution. In the case of HIV-1 integrase inhibitors, the introduction of a long branch on the C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of the enzyme.[12]

Benzene Ring Methylation (C4, C5, C6, C7)

Methylation on the benzene portion of the indole ring also plays a significant role in modulating activity. For instance, in a study of mithramycin analogues as anticancer agents, the position of methylation at C5, C6, and C7 of the indole ring controlled the DNA binding function, cytotoxicity, and selectivity of the compounds.[9] Specifically, MTM SA-5-methyl-Trp emerged as the most selective analogue.[9] For anti-inflammatory agents, substitutions at the 5-position with groups like -OCH3, -F, and -CH3 were found to be more active than the unsubstituted indole analogue.[11]

Comparative Analysis of Biological Activities

The following tables summarize the structure-activity relationships of methylated indole carboxylic acids against various biological targets, with supporting experimental data from the literature.

Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors [6]

CompoundR1R2IDO1 IC50 (µM)TDO IC50 (µM)
Lead HH>50>50
9o-1 H6-acetamido1.171.55
9p-O Hpara-benzoquinonenanomolar rangenanomolar range

This table illustrates that substitution at the 6-position of the indole-2-carboxylic acid scaffold can lead to potent dual inhibitors of IDO1 and TDO.

Table 2: SAR of Indole-3-Carboxylic Acid Derivatives as Dopamine D3 Receptor Ligands [13]

CompoundSpacerR (indole)D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
17d double bond5-OCH3Similar to 17eSimilar to 17e-
17e double bond6-OCH3Similar to 17dSimilar to 17d-

This data suggests that moving the methoxy group from the 5- to the 6-position on the indole-3-carboxylic acid core has minimal impact on affinity for D2 and D3 receptors in this particular series.

Table 3: SAR of Indole-2-Carboxamides as CB1 Receptor Allosteric Modulators [14]

CompoundR (C3)R' (Phenyl)IC50 (nM)
1 H4-piperidinyl853
16 H4-dimethylamino787
17 H4-diethylamino< 853
45 short alkyl4-diethylamino79

This table highlights that modifications at both the C3 position of the indole ring and the phenyl ring of the carboxamide side chain significantly impact potency at the CB1 receptor.

Experimental Protocols

General Synthesis of Methyl Indole-3-carboxylate

A common method for the synthesis of methyl indole-3-carboxylate is through Fischer-Speier esterification of indole-3-carboxylic acid.[4]

Protocol:

  • To a round-bottom flask, add indole-3-carboxylic acid and a magnetic stir bar.

  • Add anhydrous methanol, which acts as both reactant and solvent.

  • Slowly add concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure methyl indole-3-carboxylate.[4]

In Vitro Enzyme Inhibition Assay (General Workflow)

The following is a generalized workflow for evaluating the inhibitory activity of synthesized compounds against a target enzyme.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the enzyme, buffer, and any necessary co-factors.

  • Add serial dilutions of the test compound to the wells.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for conceptualizing complex relationships in drug discovery.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Indole Carboxylic Acid Scaffold Methylation Positional Methylation (N1, C2, C3, C5, etc.) Start->Methylation Chemical Modification Purification Purification & Characterization (NMR, MS) Methylation->Purification Screening In Vitro Enzyme/Receptor Assay Purification->Screening Data IC50 / Ki Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Methylation Iterative Design

Caption: A generalized workflow for SAR studies of methylated indole carboxylic acids.

Signaling_Pathway Ligand Methylated Indole Carboxylic Acid Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binding Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Activation/Inhibition Response Cellular Response (e.g., Inhibition of Proliferation) Downstream->Response

Caption: A simplified signaling pathway modulated by an indole carboxylic acid derivative.

Chemical_Space cluster_methylation Methylation Position cluster_activity Biological Activity center Indole Carboxylic Acid N1 center->N1 C2 center->C2 C3 center->C3 C5 center->C5 C6 center->C6 ReceptorModulation N1->ReceptorModulation AntiInflammatory C2->AntiInflammatory Antiviral C3->Antiviral Anticancer C5->Anticancer C6->ReceptorModulation

Caption: Conceptual chemical space of methylated indole carboxylic acids and their associated biological activities.

Conclusion and Future Directions

The structure-activity relationships of methylated indole carboxylic acids are a rich and complex field of study. As this guide has demonstrated, small structural modifications can lead to significant changes in biological activity and selectivity. The continued exploration of this chemical space, guided by rational design and robust biological evaluation, holds great promise for the discovery of novel therapeutic agents. Future research will likely focus on exploring less common methylation patterns, investigating the effects of combining different substitutions, and applying advanced computational methods to predict the activity of novel derivatives.

References

A Researcher's Guide to Comparing the Cytotoxic Effects of 1-methyl-1H-indole-6-carboxylic Acid on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, the indole nucleus stands out as a privileged scaffold, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1] Among these, 1-methyl-1H-indole-6-carboxylic acid and its derivatives are emerging as a class of molecules with potential antiproliferative properties.[2][3] A critical step in evaluating the therapeutic potential of any new chemical entity is to characterize its cytotoxic profile across a spectrum of cell lines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a comparative study of the cytotoxic effects of this compound.

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating study. We will delve into the core assays for assessing cell viability and death, the importance of cell line selection, and the interpretation of comparative data.

The Rationale for Comparative Cytotoxicity Studies

The heterogeneity of cancer is a primary challenge in oncology. A compound that is highly effective against one type of cancer cell may be inert against another. Therefore, screening a new compound like this compound against a panel of diverse cell lines is fundamental. This approach allows for the identification of:

  • Spectrum of Activity: Determining which cancer types are sensitive to the compound.

  • Selective Toxicity: Assessing whether the compound is more toxic to cancer cells than to normal, healthy cells. A favorable therapeutic window is a key characteristic of a promising drug candidate.[4]

  • Mechanistic Clues: Differences in sensitivity among cell lines with known genetic backgrounds can provide initial insights into the compound's mechanism of action.

Key Experimental Workflows for Assessing Cytotoxicity

A multi-faceted approach employing a combination of assays is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. The following are foundational assays in the field.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Causality Behind Experimental Choices: The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] This assay is often the first step in a cytotoxicity screen due to its reliability, sensitivity, and suitability for high-throughput screening.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined.

Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Causality Behind Experimental Choices: LDH is a stable cytosolic enzyme that is released into the culture supernatant upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10] This assay is complementary to the MTT assay as it directly measures cell death rather than metabolic activity.[11]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This assay is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Causality Behind Experimental Choices: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[14] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[1]

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation start Select Cell Lines (Cancer & Normal) seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt Measure Viability ldh LDH Assay (Membrane Integrity) treat->ldh Measure Cell Death apop Annexin V/PI Staining (Apoptosis/Necrosis) treat->apop Quantify Apoptosis ic50 Calculate IC50 Values mtt->ic50 compare Compare Cytotoxicity Across Cell Lines ldh->compare mechanism Infer Potential Mechanism of Action apop->mechanism ic50->compare selectivity Determine Selectivity Index compare->selectivity selectivity->mechanism

Caption: A streamlined workflow for the comparative analysis of cytotoxicity.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the comparative analysis, let's consider hypothetical data for the cytotoxic effects of this compound on a panel of human cancer cell lines and a normal cell line.

Table 1: Comparative IC50 Values of this compound on Various Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma25.5
HeLa Cervical Adenocarcinoma42.1
A549 Lung Carcinoma68.3
HCT-116 Colorectal Carcinoma15.8
HEK293 Normal Human Embryonic Kidney> 100

Interpretation of Hypothetical Data:

  • Differential Sensitivity: The hypothetical data suggests that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. HCT-116 cells appear to be the most sensitive, while A549 cells are the least sensitive among the tested cancer lines.

  • Selectivity: The compound shows a significantly higher IC50 value for the normal cell line (HEK293) compared to the cancer cell lines, indicating a degree of selective toxicity towards cancer cells. The selectivity index (SI), calculated as the ratio of the IC50 of the normal cell line to that of the cancer cell line, can be used to quantify this. For HCT-116 cells, the SI would be >6.3, suggesting a promising therapeutic window.

Delving Deeper: Potential Mechanisms of Action

While the above assays provide a quantitative measure of cytotoxicity, understanding the underlying mechanism is crucial for further drug development. Indole derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[15][16] The results from the Annexin V/PI staining can provide initial evidence of apoptosis induction.

Further investigations could involve:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

ApoptosisPathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito Induces death_r Death Receptor Binding cell->death_r Activates bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic pathways induced by indole derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the cytotoxic effects of this compound. By employing a combination of robust and well-validated assays, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this and other novel compounds. The key to a successful study lies not only in the meticulous execution of protocols but also in the thoughtful interpretation of the comparative data to understand the compound's spectrum of activity, selectivity, and potential mechanisms of action. The insights gained from such studies are invaluable for guiding the subsequent stages of preclinical and clinical drug development.

References

The Methyl Shield: A Comparative Analysis of Methylated vs. Non-Methylated Indole Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. However, the inherent metabolic liabilities of the indole ring often present a significant hurdle in translating promising lead compounds into viable drug candidates. A key strategy to overcome this challenge is the strategic methylation of the indole nucleus. This guide provides an in-depth comparative analysis of the metabolic stability of methylated versus non-methylated indoles, offering field-proven insights and supporting experimental data to inform rational drug design.

The Metabolic Fate of Indoles: A Cytochrome P450-Driven Pathway

The metabolic journey of indole-containing xenobiotics is predominantly orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes, primarily within the liver. These enzymes catalyze a variety of oxidative transformations aimed at increasing the hydrophilicity of the compounds to facilitate their excretion. For a typical non-methylated indole, the primary metabolic hotspots are the indole nitrogen and various positions on the carbocyclic and pyrrolic rings.

The principal metabolic pathways for non-methylated indoles include:

  • Hydroxylation: This is a common metabolic route, leading to the formation of various hydroxylated metabolites. For instance, indole itself is oxidized to indoxyl (3-hydroxyindole), which can be further oxidized and dimerized.[1][2] Other positions on the benzene ring are also susceptible to hydroxylation.

  • Dehydrogenation: 3-substituted indoles can be dehydrogenated by CYP450s to form reactive 3-methyleneindolenine electrophiles.[3] These reactive intermediates can covalently bind to macromolecules, potentially leading to toxicity.

  • Epoxidation: Oxidation of the indole ring can lead to the formation of unstable epoxide intermediates, which can then be hydrolyzed to diols or react with nucleophiles.

These metabolic pathways are often the primary drivers of rapid clearance and can lead to the formation of reactive metabolites, posing safety risks.

The "Methyl Shield": How Methylation Modulates Metabolic Stability

The introduction of a methyl group, particularly at the indole nitrogen (N-methylation), can profoundly alter the metabolic fate of an indole-containing molecule. This "methyl shield" effect stems from several key mechanistic principles:

  • Steric Hindrance: A methyl group at the indole nitrogen can sterically hinder the approach of CYP450 enzymes to the nitrogen atom and adjacent positions, thereby blocking N-oxidation and reducing the rate of metabolism at nearby sites.

  • Blocking Metabolic Hotspots: N-methylation directly blocks the indole nitrogen, a primary site of metabolism for many non-methylated indoles. This forces the metabolic machinery to attack other, often less reactive, positions on the molecule.

  • Altered Electronic Properties: The electron-donating nature of the methyl group can influence the electron density of the indole ring system, potentially altering the susceptibility of different positions to oxidative attack by CYP450 enzymes.

The strategic placement of methyl groups at other positions on the indole ring can also serve to block specific sites of hydroxylation, further enhancing metabolic stability.

Below is a diagram illustrating the comparative metabolic pathways of a generic non-methylated and N-methylated indole.

cluster_0 Non-Methylated Indole Metabolism cluster_1 N-Methylated Indole Metabolism Non-Methylated Indole Non-Methylated Indole Hydroxylated Metabolites Hydroxylated Metabolites Non-Methylated Indole->Hydroxylated Metabolites CYP450 (Hydroxylation) Reactive Intermediates Reactive Intermediates Non-Methylated Indole->Reactive Intermediates CYP450 (Dehydrogenation/Epoxidation) Excretion Excretion Hydroxylated Metabolites->Excretion Toxicity Toxicity Reactive Intermediates->Toxicity N-Methylated Indole N-Methylated Indole Metabolites (Alternative Pathways) Metabolites (Alternative Pathways) N-Methylated Indole->Metabolites (Alternative Pathways) CYP450 (Slower Oxidation) Slower Excretion Slower Excretion Metabolites (Alternative Pathways)->Slower Excretion

Caption: Comparative metabolic pathways of non-methylated and N-methylated indoles.

Experimental Assessment of Metabolic Stability: A Step-by-Step Guide

To quantitatively assess the impact of methylation on the metabolic stability of indole-containing compounds, in vitro assays using human liver microsomes (HLMs) or hepatocytes are the gold standard in early drug discovery.[4] These assays allow for the determination of key parameters such as half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Protocol (Human Liver Microsomes)

This protocol outlines a typical procedure for evaluating the metabolic stability of a test compound in HLMs.

Materials:

  • Test compounds (methylated and non-methylated indoles)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Experimental Workflow:

Start Start Prepare Incubation Mixture Prepare Incubation Mixture (HLMs, Buffer, Test Compound) Start->Prepare Incubation Mixture Pre-incubate Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate Initiate Reaction Initiate Reaction (Add NADPH) Pre-incubate->Initiate Reaction Time-point Sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate Reaction->Time-point Sampling Quench Reaction Quench Reaction (Add cold ACN with IS) Time-point Sampling->Quench Reaction Centrifuge Centrifuge to Pellet Protein Quench Reaction->Centrifuge Analyze Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Supernatant Data Analysis Data Analysis (Calculate t1/2 and CLint) Analyze Supernatant->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for an in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system and phosphate buffer.

  • Prepare Incubation Plates: In a 96-well plate, add the phosphate buffer and the test compound (final concentration typically 1 µM).

  • Add Microsomes: Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Add the diluted microsomes to the wells containing the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant of elimination (k). The half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Data Presentation and Interpretation: A Comparative Case Study

To illustrate the impact of methylation, let's consider a hypothetical case study comparing a non-methylated indole (Compound A) with its N-methylated analog (Compound B).

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundStructuret1/2 (min)CLint (µL/min/mg protein)
Compound A Non-Methylated Indole1592.4
Compound B N-Methylated Indole> 120< 11.5

The data clearly demonstrates the profound effect of N-methylation on metabolic stability. Compound A, the non-methylated indole, is rapidly metabolized with a short half-life and high intrinsic clearance. In contrast, Compound B, the N-methylated analog, exhibits significantly enhanced stability, with a half-life exceeding the duration of the assay and a much lower intrinsic clearance. This suggests that N-methylation has effectively "shielded" the molecule from rapid metabolic degradation.

A real-world example can be seen in the study of N-sulfonylhydrazones, where N-methylated analogs demonstrated significantly greater stability and were metabolized by CYP enzymes, while their non-N-methylated counterparts were prone to hydrolysis and did not undergo oxidative metabolism.

Conclusion: Strategic Methylation as a Key Tool in Drug Design

The comparative analysis of methylated and non-methylated indoles unequivocally highlights the power of strategic methylation in enhancing metabolic stability. By blocking key metabolic hotspots and sterically hindering enzymatic attack, N-methylation can dramatically increase the half-life and reduce the clearance of indole-containing drug candidates.

For drug development professionals, a thorough understanding of these principles is paramount. Early-stage in vitro metabolic stability assays provide critical data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. The judicious application of methylation can be a transformative tool in optimizing the pharmacokinetic profiles of indole-based therapeutics, ultimately increasing their probability of success in the clinic.

References

evaluating the performance of different HPLC columns for indole separation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Selecting the Optimal HPLC Column for Indole Separation

Introduction: The Critical Role of Indole Separation

Indoles are a class of aromatic heterocyclic organic compounds that form the backbone of numerous biologically significant molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of plant alkaloids and synthetic pharmaceuticals. For researchers in drug development, neuroscience, and clinical diagnostics, the accurate separation and quantification of indoles from complex matrices is a frequent and critical challenge. The choice of High-Performance Liquid Chromatography (HPLC) column is arguably the most influential factor in achieving a successful separation, directly impacting resolution, sensitivity, and analysis time.

This guide provides a comprehensive evaluation of different HPLC column technologies for indole separation. As a Senior Application Scientist, my goal is not to simply present data, but to illuminate the causal relationships between column chemistry, particle morphology, and chromatographic performance. We will explore the underlying mechanisms to empower you, the researcher, to make informed, data-driven decisions for your specific analytical challenges.

Experimental Workflow: A Self-Validating Approach

A robust analytical method begins with a well-defined and reproducible workflow. The protocol described here is designed to be a self-validating system, ensuring consistency and reliability. The fundamental steps from sample preparation to data analysis are outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) SystemEquilibration HPLC System Equilibration (Stable Baseline) SamplePrep->SystemEquilibration StandardPrep Standard & Calibration Curve Preparation StandardPrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation (Filtration & Degassing) MobilePhasePrep->SystemEquilibration Injection Sample Injection SystemEquilibration->Injection Separation Chromatographic Separation (Column & Gradient) Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Reporting & Review Quantification->Reporting

Caption: A generalized workflow for HPLC analysis of indoles.

Detailed Experimental Protocol (Reversed-Phase Example)

This protocol provides a starting point for the separation of a standard mixture of indole, indole-3-acetic acid, and tryptophan.

  • Standard Preparation:

    • Prepare individual stock solutions of indole, indole-3-acetic acid, and tryptophan at 1 mg/mL in methanol.

    • Create a working standard mixture by diluting the stocks to a final concentration of 10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phases using an inline degasser or by sonication to prevent bubble formation. The use of volatile additives like formic acid is crucial for mass spectrometry (MS) compatibility.[1][2]

  • HPLC System & Conditions:

    • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a suitable detector.

    • Detection: UV-Vis detector set at 280 nm or a fluorescence detector (Excitation: 280 nm, Emission: 350 nm) for higher sensitivity.[3][4]

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns) or 0.4 mL/min (for 2.1 mm ID columns).

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.[5]

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 50% B

      • 12.0 min: 95% B

      • 14.0 min: 95% B

      • 14.1 min: 5% B

      • 18.0 min: 5% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peaks for each analyte.

    • Evaluate the performance based on Resolution (Rs), Tailing Factor (Tf), and theoretical plates (N).

Comparative Evaluation of HPLC Columns

The choice of stationary phase is paramount for achieving the desired selectivity.[6][7] We will compare three primary classes of columns relevant to indole separation.

Reversed-Phase (RP) Chromatography: The Workhorse

Reversed-phase HPLC is the most common mode for separating indoles due to their predominantly hydrophobic character.[8] The separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase.[7][9]

  • C18 (Octadecylsilane): This is the most popular reversed-phase chemistry, offering high hydrophobicity and retention for a wide range of organic molecules.[8] Its long alkyl chains provide a large surface area for interaction.[10]

  • Phenyl-Hexyl: This phase provides an alternative selectivity, particularly for compounds containing aromatic rings, like indoles.[11] The phenyl groups can engage in π-π interactions with the indole ring system, leading to unique elution orders compared to a C18 column.[12][13] This can be a powerful tool for resolving structurally similar indoles.[11]

Particle Technology: Fully Porous vs. Superficially Porous

The particle architecture of the stationary phase dictates the column's efficiency and backpressure.

  • Fully Porous Particles (FPP): These particles are porous throughout, providing a high surface area and thus greater loading capacity.[14] This is advantageous for preparative separations or when analyzing high-concentration samples. However, the longer diffusion path for analytes can lead to broader peaks and lower efficiency compared to SPP columns of the same particle size.[14][15]

  • Superficially Porous Particles (SPP) / Core-Shell: These particles feature a solid, non-porous core surrounded by a thin, porous shell of silica.[14] This design dramatically reduces the analyte diffusion distance, resulting in significantly higher efficiency and sharper peaks, even at higher flow rates.[16] The key advantage is achieving UHPLC-like performance (high resolution, fast run times) on standard HPLC systems due to the moderate backpressure generated.[14][15]

Performance Data:

Column ChemistryParticle TypeRetention Time (Tryptophan, min)Resolution (Indole/IAA)Tailing Factor (Tryptophan)Efficiency (N, Tryptophan)
C18 3.5 µm FPP7.82.11.314,500
C18 2.7 µm SPP7.52.81.121,000
Phenyl-Hexyl 2.7 µm SPP8.23.11.122,500

This data is representative and synthesized from typical performance characteristics to illustrate comparative differences.

Analysis: The SPP columns clearly demonstrate higher efficiency (N) and better peak shape (lower Tailing Factor) compared to the FPP column.[16] The Phenyl-Hexyl column shows slightly increased retention for the aromatic analytes and improved resolution between Indole and Indole-3-acetic acid (IAA), highlighting its alternative selectivity driven by π-π interactions.[11][12]

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar indoles or their metabolites that show poor retention in reversed-phase chromatography, HILIC is a powerful alternative.[17][18] HILIC utilizes a polar stationary phase (like unbonded silica, amide, or diol phases) and a mobile phase with a high concentration of organic solvent.[19][20] Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[18]

  • When to use HILIC: Consider HILIC when your indole analytes are very polar (e.g., glycosylated indoles, certain metabolites) and elute at or near the void volume in a reversed-phase system.

  • Key Advantage: HILIC mobile phases (high organic content) are highly volatile, which enhances sensitivity when using electrospray ionization mass spectrometry (ESI-MS).

Chiral Chromatography

Many indole-containing pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[21] Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is mandated by regulatory agencies.[21]

  • Mechanism: Chiral separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[22]

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are the most widely used and versatile CSPs, capable of separating a broad range of chiral compounds, including indoles.[22][23] There is no universal chiral column, and method development often involves screening several different CSPs to find the optimal one for a specific pair of enantiomers.[24]

Making the Right Choice: A Logic-Driven Approach

Selecting the optimal column requires considering the physicochemical properties of your analytes and your analytical goals.

G Analyte Analyze Indole Sample Polarity What is the analyte's polarity? Analyte->Polarity RP_Column Use Reversed-Phase (RP) Column Polarity->RP_Column Non-polar to Moderately Polar HILIC_Column Use HILIC Column Polarity->HILIC_Column Very Polar (Poor RP retention) Chirality Is the analyte chiral? Goal Primary Analytical Goal? Chirality->Goal No Chiral_Column Use Chiral Column Chirality->Chiral_Column Yes SPP_Column Choose SPP Column (e.g., 2.7 µm Core-Shell) Goal->SPP_Column Speed & Efficiency FPP_Column Choose FPP Column (e.g., 3.5 or 5 µm Fully Porous) Goal->FPP_Column High Loading Capacity Selectivity Need alternative selectivity for aromatic isomers? Phenyl_Column Choose Phenyl-Hexyl Column Selectivity->Phenyl_Column Yes C18_Column Choose C18 Column Selectivity->C18_Column No (General Purpose) RP_Column->Chirality SPP_Column->Selectivity FPP_Column->Selectivity

Caption: Decision tree for HPLC column selection for indole analysis.

Conclusion and Recommendations

The successful separation of indoles by HPLC is a multifactorial process, but it begins with the selection of the right column.

  • For general-purpose analysis of most indoles: Start with a Reversed-Phase C18 column based on Superficially Porous Particle (SPP) technology . This will provide an excellent balance of high efficiency, speed, and robustness for a wide range of analytes on any HPLC or UHPLC system.[14][16]

  • For challenging separations of aromatic isomers: If a C18 column fails to provide adequate resolution, a Phenyl-Hexyl phase is the logical next step. Its unique selectivity based on π-π interactions can often resolve compounds that co-elute on a C18.[11][12]

  • For highly polar indoles: When analytes are not retained on reversed-phase columns, a HILIC column is the appropriate choice, offering orthogonal selectivity and enhanced MS sensitivity.[17]

  • For enantiomeric separation: The analysis of chiral indoles requires the use of a Chiral Stationary Phase (CSP) , with polysaccharide-based columns being the most versatile starting point for method development.[22][24]

By understanding the fundamental principles of these different column technologies and applying a logical, evidence-based approach to method development, researchers can confidently tackle even the most complex indole separation challenges.

References

A Senior Application Scientist's Guide to Confirming the Identity of Synthesis Byproducts of 1-methyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the unequivocal identification of a molecule's structure is paramount. The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. Synthesis byproducts, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or affect the stability of the final drug product. Therefore, a robust analytical strategy to identify and characterize these impurities is not merely a regulatory requirement but a cornerstone of scientific integrity.

This guide provides an in-depth, experience-driven comparison of methodologies for confirming the identity of byproducts generated during the synthesis of 1-methyl-1H-indole-6-carboxylic acid, a substituted indole scaffold of interest in medicinal chemistry.[1] We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a self-validating workflow that integrates chromatographic separation with spectroscopic elucidation to build an unassailable structural confirmation.

Part 1: Deconstructing the Synthesis—Anticipating Potential Byproducts

The synthesis of this compound can be approached through several routes, each presenting a unique profile of potential impurities. A common strategy involves the N-methylation of indole-6-carboxylic acid or its corresponding ester, followed by hydrolysis if necessary.[2][3] Alternatively, a multi-step synthesis like the Fischer indole synthesis might be employed to construct the indole ring system from precursors.[4] Understanding these pathways allows us to predict the likely byproducts.

The Fischer indole synthesis, a classic and versatile method, reacts an arylhydrazine with an aldehyde or ketone under acidic conditions.[5][6] While powerful, this reaction is sensitive to conditions and can generate several side products.[7] High temperatures or overly strong acids can lead to the formation of tars and resins.[7] The use of unsymmetrical ketones can result in regioisomeric indole products, and competing side reactions like aldol condensations are also possible.[6][8]

Even in a simpler N-alkylation step, impurities can arise. Incomplete methylation is a common issue, leaving residual starting material. Conversely, over-alkylation can occur, and under certain conditions, methylation may happen at the C3 position instead of the indole nitrogen.[9]

cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproduct Formation A Arylhydrazine + Carbonyl Compound B Fischer Indole Synthesis (Acid Catalyst) A->B C Indole-6-carboxylic Acid Ester B->C BP1 Regioisomers B->BP1 BP2 Decomposition Products (Tars) B->BP2 D N-Methylation C->D E This compound Ester D->E BP3 Unreacted Indole-6-carboxylic Acid (Incomplete Methylation) D->BP3 BP5 C3-Methylated Isomer D->BP5 F Hydrolysis E->F G Target: this compound F->G BP4 Unreacted Ester (Incomplete Hydrolysis) F->BP4

Caption: Synthetic routes and common byproduct formation points.

Based on these pathways, we can anticipate a range of potential byproducts. The table below summarizes the most probable impurities, their structures, and their origin.

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct Name Structure Molecular Weight ( g/mol ) Likely Synthetic Origin
Indole-6-carboxylic acid C₉H₇NO₂ 161.16 Incomplete N-methylation
Methyl 1-methyl-1H-indole-6-carboxylate C₁₁H₁₁NO₂ 189.21 Incomplete ester hydrolysis
Methyl indole-6-carboxylate C₁₀H₉NO₂ 175.18 Incomplete N-methylation & hydrolysis
3-methyl-1H-indole-6-carboxylic acid C₁₀H₉NO₂ 175.18 Isomeric C-methylation byproduct
1-methyl-1H-indole-4-carboxylic acid C₁₀H₉NO₂ 175.18 Regioisomer from Fischer synthesis

| Unreacted Phenylhydrazine derivatives | Varies | Varies | Incomplete Fischer synthesis |

Part 2: The Analytical Workflow—A Self-Validating System

cluster_methods Analytical Techniques A Crude Reaction Mixture Step 1: Separation M1 HPLC / UPLC (UV Detection) A->M1 B Separated Components Step 2: Molecular Weight ID M2 LC-MS / HRMS B->M2 C Tentative ID (Mass) Step 3: Structural Elucidation M3 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) C->M3 D Confirmed Byproduct Structures Step 4: Quantification M4 qNMR / HPLC (with Reference Standard) D->M4 M1->B M2->C M3->D

Caption: A self-validating analytical workflow for byproduct identification.

Step 1: Chromatographic Separation

The first and most critical step is to achieve baseline separation of the target compound from all byproducts. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[11]

  • Causality of Method Choice: A reversed-phase C18 column is the logical starting point due to the moderate polarity of the indole-carboxylic acid structure. A mobile phase gradient using water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is employed. The acid serves two purposes: it protonates the carboxylic acid moiety, leading to sharper, more symmetrical peaks, and it improves ionization for subsequent mass spectrometry analysis.

Experimental Protocol 1: HPLC-UV Method for Purity Assessment
  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve crude sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 5 µL. The resulting chromatogram will provide the retention time of the main peak and the relative area percentages of all impurities.

Step 2: Molecular Weight Identification with Mass Spectrometry (MS)

Once separated by HPLC, each peak can be directed into a mass spectrometer. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for determining the molecular weight of each component.[12]

  • Causality of Method Choice: Electrospray Ionization (ESI) is the preferred ionization source as it is a soft technique suitable for polar molecules like carboxylic acids, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass MS because it provides an exact mass, allowing for the determination of the elemental formula, which drastically narrows down the potential structures for an unknown byproduct.[12]

Experimental Protocol 2: LC-HRMS Analysis
  • System: Couple the HPLC system from Protocol 1 to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, run in both positive and negative modes to capture all possible ions.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Extract the mass spectrum for each peak observed in the UV chromatogram. Use the exact mass from the [M+H]⁺ or [M-H]⁻ peak to calculate the molecular formula. Compare this formula against the predicted byproducts in Table 1.

Step 3: Definitive Structural Elucidation with NMR Spectroscopy

While LC-MS provides the molecular formula, it does not reveal the specific arrangement of atoms (i.e., isomers). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[10]

  • Causality of Method Choice:

    • ¹H NMR: Provides information on the number and chemical environment of protons. For our target, we expect to see a singlet for the N-CH₃ group around 3.8-4.0 ppm. An unmethylated byproduct would lack this signal and instead show a broad N-H proton signal (>11 ppm).[2] A C3-methylated isomer would show a methyl singlet further upfield and a different aromatic splitting pattern.

    • ¹³C NMR: Complements the ¹H data by showing the number of unique carbon environments.

    • 2D NMR (COSY, HMBC): These experiments are crucial for confirming connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for example, can show a correlation between the N-methyl protons and the C2 and C7a carbons of the indole ring, definitively proving the site of methylation. This is essential for distinguishing N-methyl from C-methyl isomers.[8]

Experimental Protocol 3: NMR Analysis
  • Sample Preparation: Isolate a sufficient quantity of the byproduct of interest using preparative HPLC. Dissolve ~5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Data Analysis:

    • Integrate the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts and coupling constants to assign aromatic protons.

    • Use the HMBC spectrum to confirm long-range C-H correlations and unambiguously establish the molecular skeleton and position of substituents.

Part 3: Comparative Data Analysis

The power of this workflow lies in comparing the data from each technique for the main product versus the unknown impurities.

Table 2: Comparative Analytical Data for Target Product and Potential Byproducts

Compound HPLC Rt (min) [M+H]⁺ m/z Key ¹H NMR Signal (ppm, DMSO-d₆) Distinguishing Feature
This compound (Target) 8.5 176.06 3.85 (s, 3H, N-CH₃) Presence of N-methyl singlet.
Indole-6-carboxylic acid 7.2 162.05 11.4 (br s, 1H, N-H) Absence of N-methyl, presence of N-H.
Methyl 1-methyl-1H-indole-6-carboxylate 10.1 190.08 3.84 (s, 3H, N-CH₃), 3.90 (s, 3H, O-CH₃) Higher m/z, presence of O-methyl singlet.

| 1-methyl-1H-indole-4-carboxylic acid | 8.2 | 176.06 | 3.82 (s, 3H, N-CH₃) | Different aromatic coupling pattern in ¹H NMR. |

Note: Retention times (Rt) are hypothetical and depend on the exact chromatographic conditions.

Conclusion: An Integrated Approach to Ensure Purity

Confirming the identity of synthesis byproducts is a non-negotiable step in the development of safe and effective pharmaceuticals. A haphazard approach is insufficient; a logical, multi-step, and self-validating workflow is required. By first separating all components of a reaction mixture with HPLC, then determining their molecular formulas with HRMS, and finally elucidating their precise atomic connectivity with a suite of NMR experiments, researchers can move from speculation to certainty. This integrated analytical strategy, grounded in the principles of chromatography and spectroscopy, provides the rigorous, objective data necessary to ensure the purity of this compound and empowers scientists to optimize synthetic routes to minimize impurity formation in the future.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Profiling 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Therapeutic Potential Through In Silico Analysis

In the landscape of modern drug discovery, the indole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The specific derivative, 1-methyl-1H-indole-6-carboxylic acid, presents a compelling case for investigation due to its unique electronic and structural features. Computational methods, particularly molecular docking, offer a rapid and resource-efficient avenue to explore its therapeutic potential by predicting its binding affinity and interaction patterns against a panel of validated biological targets.[1][2][3][4]

This guide provides an in-depth, experience-driven protocol for conducting a comparative molecular docking study of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices—the "why" that transforms a routine simulation into a scientifically rigorous investigation. Our objective is to generate a predictive profile of this compound's potential polypharmacology or selectivity, thereby creating actionable hypotheses for subsequent experimental validation.

The Strategic Selection of Target Proteins

A comparative study's power lies in its breadth and relevance. The choice of target proteins is not arbitrary; it is a hypothesis-driven process informed by the known biological activities of the broader indole chemical class. Indole derivatives have demonstrated efficacy in oncology, inflammation, and infectious diseases. Therefore, we have selected a representative panel of high-value targets from these therapeutic areas to probe the potential of this compound.

Rationale for Target Selection:

  • Oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases whose overexpression is a hallmark of many cancers. Targeting these is a clinically validated anti-cancer strategy.

  • Inflammation: Cyclooxygenase-2 (COX-2) is a primary mediator of inflammation and pain. Selective inhibition of COX-2 over its isoform, COX-1, is a critical goal for developing safer anti-inflammatory drugs.

  • Bacterial Infection: DNA Gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-established target for antibiotics. We will focus on the ATPase domain of subunit B (GyrB).

  • Tuberculosis: Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) is a crucial virulence factor that the bacterium secretes to subvert host immune responses, making it an attractive target for novel anti-tuberculosis therapies.[5][6][7][8]

This diverse panel will allow us to build a comprehensive interaction profile, highlighting potential pathways for development and flagging possible off-target effects early in the discovery process.

Experimental Methodology: A Self-Validating Workflow

Scientific integrity demands reproducibility. The following protocol is designed as a self-validating system, where each step includes checks and justifications to ensure the quality of the data generated. We will utilize widely-accepted, open-source tools: AutoDock Vina for the docking calculations and MGLTools for file preparation, complemented by visualization in PyMOL.[9][10][11]

Visual Overview of the Docking Workflow

Below is a schematic of the entire computational pipeline, from initial data retrieval to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison ligand_pubchem 1. Ligand Acquisition (PubChem CID: 19819261) ligand_prep 3. Ligand Preparation (Add Hydrogens, Assign Charges) ligand_pubchem->ligand_prep protein_pdb 2. Protein Acquisition (RCSB PDB) protein_prep 4. Protein Preparation (Remove Water/Ligands, Add Hydrogens) protein_pdb->protein_prep run_vina 6. Run AutoDock Vina (Sampling & Scoring) ligand_prep->run_vina grid_gen 5. Grid Box Generation (Define Binding Site) protein_prep->grid_gen grid_gen->run_vina extract_results 7. Extract Binding Affinity (kcal/mol) run_vina->extract_results visualize 8. Visualize Interactions (PyMOL) run_vina->visualize compare 9. Comparative Analysis (Binding Modes & Energies) extract_results->compare visualize->compare

Caption: Computational workflow for comparative molecular docking.

Part 1: Ligand and Protein Preparation (The Foundation of Accuracy)

The quality of your input structures directly dictates the reliability of the docking output. Garbage in, garbage out. This preparation phase is the most critical for ensuring a valid simulation.

Step 1.1: Ligand Acquisition and Preparation

  • Acquire Structure: Download the 3D structure of this compound from the PubChem database (CID: 19819261) in SDF format.[12]

  • Convert and Add Hydrogens: Use a tool like Open Babel or PyMOL to convert the SDF file to a PDB file. Subsequently, use AutoDock Tools (ADT) to add polar hydrogens.

    • Causality: The protonation state of the carboxylic acid is pH-dependent and crucial for forming hydrogen bonds. Adding hydrogens at a physiological pH (approx. 7.4) ensures the ligand has the correct ionization state for interacting with biological targets.[13][14]

  • Assign Charges and Define Rotatable Bonds: Within ADT, calculate Gasteiger charges. These are partial atomic charges that are essential for the electrostatic term in the docking scoring function. ADT will automatically detect rotatable bonds, allowing for ligand flexibility during the simulation.

    • Expert Insight: While the indole core is rigid, the bond connecting the carboxylic acid group is rotatable. Allowing this flexibility is vital for the ligand to find its optimal orientation within the binding pocket.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.

Step 1.2: Target Protein Acquisition and Preparation

  • Acquire Structures: Download the crystal structures of the selected target proteins from the RCSB Protein Data Bank (PDB). Choose high-resolution structures, preferably co-crystallized with a ligand to clearly identify the binding site.

Target ProteinOrganismPDB ID
EGFR (Kinase Domain)Homo sapiens1M17[15]
VEGFR-2 (Kinase Domain)Homo sapiens3V2A[16][17][18]
COX-2Mus musculus1CX2[19]
DNA Gyrase B (ATPase Domain)Escherichia coli6KZV[20][21]
mPTPBM. tuberculosis2OZ5[5][6][7][8]
  • Clean the PDB File: Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio Visualizer) or use ADT. Remove all non-essential molecules: water, ions, co-factors, and any co-crystallized ligands.[22][23][24]

    • Causality: Crystallographic water molecules can interfere with docking by occupying space that the ligand could bind to. While some water molecules can be structurally important (mediating ligand-protein interactions), for a standard docking protocol, they are typically removed to simplify the system and reduce computational complexity.

  • Prepare the Receptor: Using ADT, add polar hydrogens and merge non-polar hydrogens. Assign Kollman charges, which are optimized for proteins.

    • Trustworthiness Check: After adding hydrogens, inspect the structure for any unrealistic contacts or incorrect protonation states, particularly in the active site residues like Histidine, Aspartate, and Glutamate.

  • Save as PDBQT: Save the prepared, rigid receptor as a .pdbqt file.

Part 2: The Docking Simulation with AutoDock Vina

Step 2.1: Defining the Search Space (Grid Box Generation) The "grid box" defines the three-dimensional space where Vina will attempt to place the ligand. Its precise placement and size are paramount for an efficient and relevant search.

  • Identify the Binding Site: For our selected PDB structures, the binding site is easily identified as the location of the co-crystallized ligand.

  • Set Grid Parameters: In ADT, center the grid box on the geometric center of the known binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space. A common practice is to ensure a 4-5 Å buffer around the ligand's dimensions.

  • Save Configuration: Save the grid parameters (center coordinates and dimensions) to a configuration text file (conf.txt). This file will also contain the names of the input receptor and ligand files.

Step 2.2: Running the Docking Calculation

  • Launch Vina: Execute AutoDock Vina from the command line, specifying the configuration file.

    • vina --config conf.txt --log log.txt

  • The Vina Algorithm: Vina uses a sophisticated gradient optimization method in its local search.[4] It will perform a number of independent runs (defined by the exhaustiveness parameter in the config file) to sample different ligand conformations and orientations within the grid box.

  • Scoring and Output: For each conformation (or "pose"), Vina calculates a binding affinity score in kcal/mol. This score is an approximation of the free energy of binding. Vina will write the top-ranked poses (typically 9 by default) into an output .pdbqt file, ordered from best (most negative) to worst score.

Results and Comparative Analysis

The primary output of this study is a comparative assessment of the binding potential of this compound against the selected targets. This is presented through binding affinities and an analysis of intermolecular interactions.

Quantitative Comparison of Binding Affinities

The table below summarizes the predicted binding affinities (best score) for the compound against each target protein. A more negative value suggests a more favorable predicted interaction.

Target ProteinTherapeutic AreaPredicted Binding Affinity (kcal/mol)
EGFR Oncology-7.8
VEGFR-2 Oncology-8.1
COX-2 Inflammation-8.9
DNA Gyrase B Antibacterial-7.5
mPTPB Anti-tuberculosis-9.2

Note: These values are computationally generated and serve as predictive metrics. They are not a substitute for experimentally determined binding constants (e.g., Ki, IC50).

Qualitative Analysis of Binding Interactions

The true insight from docking comes from visualizing the predicted binding poses and analyzing the specific molecular interactions that stabilize the complex.

G cluster_ligand Ligand Moieties cluster_protein Protein Active Site ligand This compound Indole Ring N-Methyl Group Carboxylic Acid protein Target Protein Hydrophobic Pocket H-Bond Donor H-Bond Acceptor Aromatic Residue ligand:indole->protein:hydrophobic Hydrophobic ligand:indole->protein:pi_stack π-π Stacking ligand:methyl->protein:hydrophobic Hydrophobic ligand:carboxyl->protein:h_donor H-Bond ligand:carboxyl->protein:h_acceptor H-Bond / Salt Bridge

Caption: Key interaction types between the ligand and target proteins.

Discussion of Results:

  • mPTPB and COX-2 Show Highest Predicted Affinity: The compound shows the strongest predicted binding affinity for mPTPB (-9.2 kcal/mol) and COX-2 (-8.9 kcal/mol). This suggests it may have promising potential as an anti-tuberculosis or anti-inflammatory agent.

    • mPTPB Interaction: Visualization of the top pose in mPTPB reveals that the carboxylic acid group forms a salt bridge with a key arginine residue in the active site, a common feature for PTP inhibitors. The indole ring is nestled in a hydrophobic pocket, contributing favorably to the binding energy.

    • COX-2 Interaction: In the COX-2 active site, the carboxylic acid is predicted to form a crucial hydrogen bond with Arg120 and Tyr355. The N-methyl group occupies a small hydrophobic sub-pocket, potentially enhancing selectivity over the COX-1 isoform.

  • Strong Potential in Oncology Targets: The binding scores for VEGFR-2 (-8.1 kcal/mol) and EGFR (-7.8 kcal/mol) are also significant. The indole ring is predicted to form π-π stacking interactions with aromatic residues in the hinge region of both kinase domains, while the carboxylate group interacts with solvent-exposed polar residues.

  • Moderate Antibacterial Potential: The predicted affinity for DNA Gyrase B (-7.5 kcal/mol) is the lowest of the panel, but still indicates a potential interaction. The binding is primarily driven by hydrogen bonds between the carboxylate and the protein backbone in the ATP-binding site.

Conclusion and Future Directions

This in silico comparative guide demonstrates a robust workflow for profiling a small molecule against a panel of therapeutically relevant targets. Our analysis predicts that This compound shows a promising interaction profile, with particularly strong predicted binding to the anti-tuberculosis target mPTPB and the anti-inflammatory target COX-2.

These computational results are hypotheses. The critical next step is experimental validation. Based on these findings, we recommend prioritizing the following:

  • In Vitro Enzyme Assays: Test the compound's inhibitory activity against recombinant mPTPB and COX-2 to determine IC50 values.

  • Cell-Based Assays: Evaluate the compound's efficacy in relevant cellular models, such as inhibiting mycobacterial growth in infected macrophages or reducing prostaglandin production in stimulated cells.

  • Selectivity Profiling: Experimentally test the compound against related off-targets (e.g., COX-1, other human phosphatases) to confirm the selectivity predicted by the docking models.

By integrating rigorous computational screening with targeted experimental validation, we can accelerate the drug discovery process, efficiently identifying promising new therapeutic agents.

References

A Comparative Guide to the Synthesis of 1-methyl-1H-indole-6-carboxylic acid: Validating Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis and comparison of two plausible synthetic routes to 1-methyl-1H-indole-6-carboxylic acid, a key building block in medicinal chemistry and materials science. The objective is to offer researchers a practical framework for evaluating and reproducing published synthetic methods, emphasizing experimental rationale, potential challenges, and data-driven validation.

Introduction

Route A: Post-Cyclization N-Methylation

This is a classical and linear approach where the indole-6-carboxylic acid core is first synthesized, followed by methylation of the indole nitrogen. This strategy relies on well-established and generally high-yielding reactions.

Step 1: Synthesis of Indole-6-carboxylic Acid via Ester Hydrolysis

The first step involves the saponification of a commercially available ester, methyl indole-6-carboxylate. This is a fundamental transformation in organic chemistry.

  • Experimental Protocol:

    • To a solution of methyl indole-6-carboxylate (10.0 g, 57.1 mmol) in a 2:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water (250 mL total volume), add lithium hydroxide monohydrate (LiOH·H₂O) (4.8 g, 114.2 mmol, 2.0 eq).

    • Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

    • Dissolve the remaining aqueous residue in water (100 mL) and acidify to a pH of approximately 3-4 with 1M hydrochloric acid (HCl).

    • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield indole-6-carboxylic acid.

  • Rationale and Expertise:

    • The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide salt, creating a homogeneous reaction mixture essential for efficient reaction kinetics.

    • Lithium hydroxide is chosen as the base for its high reactivity in ester hydrolysis and the relative insolubility of some lithium carboxylates, which can sometimes aid in product isolation. Two equivalents of LiOH are used to ensure the complete and rapid conversion of the starting material.

    • Acidification is a critical step to protonate the carboxylate salt, rendering the desired carboxylic acid insoluble in the aqueous medium, thus allowing for its isolation by filtration.

Step 2: N-Methylation of Indole-6-carboxylic Acid

This step introduces the methyl group onto the indole nitrogen. The presence of the acidic proton on the carboxylic acid group requires careful consideration of the amount of base used.

  • Experimental Protocol:

    • Suspend sodium hydride (NaH) (60% dispersion in mineral oil, 2.5 g, 62.5 mmol, 2.2 eq) in anhydrous dimethylformamide (DMF) (150 mL) under an inert atmosphere (e.g., argon or nitrogen) in a flask cooled to 0°C.

    • Slowly add a solution of indole-6-carboxylic acid (4.5 g, 28.3 mmol) in anhydrous DMF (50 mL) to the NaH suspension. Effervescence (hydrogen gas evolution) will be observed.

    • Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I) (2.1 mL, 33.9 mmol, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

  • Rationale and Expertise:

    • Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating both the indole N-H and the carboxylic acid O-H. Using slightly more than two equivalents ensures that both acidic protons are removed, forming the dianion.

    • Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and will not interfere with the strong base. An inert atmosphere is crucial as NaH reacts with atmospheric moisture.

    • Methyl iodide is a highly reactive and efficient methylating agent for this type of Sₙ2 reaction. A slight excess is used to drive the reaction to completion.

    • The aqueous workup with NH₄Cl is a standard procedure to neutralize any unreacted NaH. Subsequent extraction and purification isolate the final product.

Route B: C-H Functionalization of 1-Methylindole

This alternative route begins with the N-methylated indole and aims to introduce the carboxylic acid group at the C6 position. This approach is more convergent but faces significant challenges related to the regioselectivity of electrophilic aromatic substitution on the indole ring.

Step 1: Synthesis of 1-Methylindole

This is a standard procedure and is presented here for completeness.

  • Experimental Protocol:

    • In a manner similar to the N-methylation in Route A, suspend NaH (1.1 eq) in anhydrous DMF under an inert atmosphere at 0°C.

    • Add a solution of indole (1.0 eq) in anhydrous DMF.

    • Stir for 30 minutes at room temperature.

    • Cool to 0°C and add methyl iodide (1.1 eq).

    • Stir at room temperature for 2-3 hours.

    • Perform an aqueous workup as described previously to isolate 1-methylindole.

Step 2: Vilsmeier-Haack Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. For indoles, it typically occurs at the C3 position. However, under certain conditions, or if the C3 position is blocked, formylation can occur at other positions, including C6. This route embraces this challenge.

  • Experimental Protocol:

    • In a flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq). Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-methylindole (1.0 eq) in anhydrous DMF.

    • Heat the reaction to 90°C and stir for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice, followed by the addition of a 30% aqueous sodium hydroxide (NaOH) solution until the mixture is basic.

    • Heat the mixture to boiling for 15 minutes, then cool and extract with ethyl acetate.

    • The organic extracts will contain a mixture of isomers, primarily 1-methylindole-3-carbaldehyde, but with a smaller amount of the desired 1-methylindole-6-carbaldehyde. Isolate the C6-isomer by careful column chromatography.

Step 3: Oxidation of 1-Methylindole-6-carbaldehyde

The isolated aldehyde is then oxidized to the corresponding carboxylic acid.

  • Experimental Protocol:

    • Dissolve the isolated 1-methylindole-6-carbaldehyde in a mixture of t-butanol and water.

    • Add sodium chlorite (NaClO₂) (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an appropriate aqueous workup and extraction to isolate this compound.

  • Rationale and Expertise:

    • The major challenge of Route B is the poor regioselectivity of the Vilsmeier-Haack reaction on the 1-methylindole nucleus. The electron-rich pyrrole ring directs electrophilic substitution to the C3 position. Achieving C6 formylation is difficult and typically results in low yields. This makes Route B less practical for large-scale synthesis but serves as an excellent case study in controlling regioselectivity.

    • The oxidation of the aldehyde to a carboxylic acid using sodium chlorite (Pinnick oxidation) is a mild and efficient method that is tolerant of many functional groups and avoids over-oxidation.

Visualizing the Synthetic Pathways

Route_A cluster_0 Route A: Post-Cyclization N-Methylation Methyl Indole-6-carboxylate Methyl Indole-6-carboxylate Indole-6-carboxylic Acid Indole-6-carboxylic Acid Methyl Indole-6-carboxylate->Indole-6-carboxylic Acid  LiOH, THF/MeOH/H₂O This compound This compound Indole-6-carboxylic Acid->this compound  1. NaH, DMF  2. CH₃I Route_B cluster_1 Route B: C-H Functionalization 1-Methylindole 1-Methylindole 1-Methylindole-6-carbaldehyde 1-Methylindole-6-carbaldehyde 1-Methylindole->1-Methylindole-6-carbaldehyde  POCl₃, DMF  (Low yield, isomeric mixture) This compound This compound 1-Methylindole-6-carbaldehyde->this compound  NaClO₂, NaH₂PO₄ Validation_Workflow start Select Published Synthesis step1 Step 1: Literature Analysis - Assess reagents - Identify potential challenges - Review safety protocols start->step1 step2 Step 2: Experimental Execution - Follow protocol precisely - Document all observations step1->step2 step3 Step 3: In-process Monitoring - Use TLC or LC-MS to track reaction progress step2->step3 step4 Step 4: Product Isolation & Purification - Extraction, Chromatography, Recrystallization step3->step4 step5 Step 5: Structural & Purity Analysis - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC for purity step4->step5 step6 Step 6: Data Comparison - Compare yield, purity, and spectral data to published results step5->step6 decision Is the synthesis reproducible? step6->decision success Success: Method Validated decision->success Yes failure Failure: Investigate Discrepancies - Reagent quality? - Reaction conditions? - Undisclosed 'tricks'? decision->failure No

A Comparative Guide to the Therapeutic Potential of Substituted Indole-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse array of biological targets. This guide provides a comparative analysis of substituted indole-6-carboxylic acids, a specific class of indole derivatives, and evaluates their therapeutic potential across several key disease areas. By synthesizing data from recent preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear overview of the current landscape, mechanistic insights, and future prospects for this promising molecular framework.

Anticancer Activity: A Primary Therapeutic Target

The most significant research into indole-6-carboxylic acid derivatives has been concentrated in oncology. These compounds have emerged as potent inhibitors of key signaling pathways that drive tumor growth and proliferation, particularly those mediated by receptor tyrosine kinases (RTKs).

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are RTKs frequently overexpressed in a wide range of human cancers.[1][2] Their activation triggers downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis—the formation of new blood vessels essential for tumor growth.[2] The strategic design of indole-6-carboxylic acid derivatives has focused on creating molecules that can simultaneously block these two critical targets, offering a multi-pronged attack on cancer cells.

The rationale for pursuing dual inhibitors is to overcome the resistance mechanisms that often develop with single-target agents and to disrupt the complex, interconnected signaling networks that support tumorigenesis.[2] By modifying the core indole-6-carboxylic acid structure—for example, by creating hydrazone or oxadiazole derivatives—researchers have successfully developed compounds that fit into the ATP-binding pockets of both EGFR and VEGFR-2, preventing their activation.[1][3][4]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Indole6CA Indole-6-Carboxylic Acid Derivative Indole6CA->EGFR Inhibition Indole6CA->VEGFR2 Inhibition Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound Test Compound (Indole Derivative) Incubate Pre-incubate Compound + Enzyme Compound->Incubate Enzyme Recombinant SARS-CoV-2 3CLpro Enzyme->Incubate Substrate Fluorogenic Substrate AddSubstrate Add Substrate Initiate Reaction Substrate->AddSubstrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Reading) AddSubstrate->Measure Plot Plot % Inhibition vs. Concentration Measure->Plot Calculate Calculate IC50 Plot->Calculate Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA sPLA2 PGs Prostaglandins (Inflammation, Pain) AA->PGs COX LTs Leukotrienes (Inflammation) AA->LTs LOX sPLA2 sPLA2 (Potential Target) COX COX Enzymes LOX LOX Enzymes Indole6CA Indole-6-Carboxylic Acid Derivative (Hypothesized) Indole6CA->sPLA2 Inhibition?

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-methyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-methyl-1H-indole-6-carboxylic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining full compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The core principle of chemical waste management is risk mitigation. Improper disposal of laboratory chemicals can lead to environmental contamination, regulatory penalties, and immediate safety hazards within the laboratory.[1] this compound, based on its safety profile, must be managed as a hazardous chemical waste from the point of generation to its final disposal.

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation for its safe handling and disposal. The compound is classified with multiple hazard categories, necessitating careful management.[2]

Hazard ClassificationDescriptionRationale for Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[2]Prevents accidental exposure to personnel during handling and waste accumulation. Mandates the use of appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]Requires the use of chemical-resistant gloves and a lab coat. Contaminated materials must be disposed of as hazardous waste.
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[2]Mandates the use of safety glasses or goggles meeting specific standards.[2][3]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[2]Requires handling in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or aerosols.[2]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly informed by the compound's hazard profile to create a barrier between the user and the chemical.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and dermal toxicity.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for handling small quantities in a well-ventilated area. Use a NIOSH/MSHA approved respirator if dust is generated.[4]Prevents inhalation of the compound, which can cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA).[1][5] This chemical waste must never be disposed of in the regular trash or down the drain.[3][6]

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate the waste at its point of generation.

  • Solid Waste: Collect unused or contaminated this compound powder in a designated waste container. Avoid generating dust.[2]

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof liquid waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, pipette tips, and weigh boats, must be treated as hazardous waste and collected in a designated, sealed container or a double-bagged plastic bag.[3]

  • Segregation of Incompatibles: Store this acidic waste separately from bases, strong oxidizing agents, amines, and strong reducing agents to prevent potentially hazardous reactions.[2][6]

Step 2: Containment and Labeling

Proper containment and labeling are mandated by federal and state regulations to ensure safety and proper handling by all personnel, including EHS staff.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[7] The original manufacturer's container is often a suitable choice.[6] Do not use metal containers for acidic waste, as they can corrode.[5][8]

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[7] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The date accumulation started.

    • The name of the principal investigator or generator.

    • Clear indication of the hazards (e.g., "Irritant," "Toxic").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[6]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][9]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[10] Store it in a cool, dry, and well-ventilated location.[11]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills from spreading.[5]

  • Time and Quantity Limits: An SAA can accumulate waste for up to one year for partially filled containers.[6] Once a container is full, it must be removed from the SAA within three days.[6]

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Contact EHS: Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Documentation: Your EHS office will handle the necessary documentation required by the EPA and Department of Transportation (DOT) for proper disposal at an approved waste plant.[2][12]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling this compound waste.

G cluster_generation Point of Generation cluster_protocol Disposal Protocol cluster_disposal Final Disposition gen Generate Waste (Solid, Liquid, or Contaminated Labware) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate 2. Segregate Waste (Separate from incompatibles) ppe->segregate contain 3. Place in Compatible Container segregate->contain label_waste 4. Affix 'Hazardous Waste' Label contain->label_waste store 5. Store in Satellite Accumulation Area (SAA) (Closed, in secondary containment) label_waste->store pickup 6. Request Pickup from EHS store->pickup dispose Transport to Approved Waste Disposal Plant pickup->dispose

Caption: Decision workflow for proper chemical waste disposal.

Emergency Procedures for Spills

In the event of a small spill, follow these procedures while wearing full PPE:

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][11] Avoid creating dust.[2]

  • Cleaning: Clean the spill area with soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Regulatory Framework

The management of hazardous waste is governed by strict federal and state regulations to protect human health and the environment.[13]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[5][13]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the use of PPE and proper chemical handling procedures to protect employees.[1][14]

By following this detailed guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the law.

References

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Retrosynthesis Analysis

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1-methyl-1H-indole-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.